Ethanamine, 2,2-dimethoxy-N,N-dimethyl-
Description
The exact mass of the compound Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethanamine, 2,2-dimethoxy-N,N-dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanamine, 2,2-dimethoxy-N,N-dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2-dimethoxy-N,N-dimethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-7(2)5-6(8-3)9-4/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYAEQCJNXODLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7068134 | |
| Record name | Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38711-20-5 | |
| Record name | 2,2-Dimethoxy-N,N-dimethylethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38711-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | |
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| Record name | Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | |
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| Record name | 2,2-dimethoxyethyl(dimethyl)amine | |
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Foundational & Exploratory
"Ethanamine, 2,2-dimethoxy-N,N-dimethyl-" chemical properties
An In-depth Technical Guide to Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (CAS: 38711-20-5)
Executive Summary
This technical guide provides a comprehensive overview of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, a versatile bifunctional reagent crucial in modern organic synthesis. Known commonly as (Dimethylamino)acetaldehyde dimethyl acetal, this compound serves as a stable, masked equivalent of the highly reactive aminoacetaldehyde. Its primary value lies in its role as a C2 synthon, offering both a nucleophilic tertiary amine and a latent electrophilic aldehyde. The acetal functionality provides robust protection under neutral and basic conditions, yet allows for facile deprotection under acidic treatment to unmask the aldehyde for subsequent transformations. This guide details its chemical identity, physicochemical properties, spectroscopic signature, core reactivity, synthetic applications, and essential safety protocols, making it an indispensable resource for researchers in pharmaceutical development and fine chemical synthesis.
Nomenclature and Chemical Identity
Precise identification is paramount for reproducibility and safety in research. Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is cataloged under several names and identifiers across chemical databases and regulatory bodies.
The compound's structure features a dimethylamino group attached to an ethyl chain, which is protected as a dimethyl acetal at the C2 position. This structure is the foundation of its chemical behavior.
Caption: Chemical structure of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2,2-dimethoxy-N,N-dimethylethanamine | [1][2][3] |
| CAS Number | 38711-20-5 | [1][2][4] |
| Molecular Formula | C6H15NO2 | [1][2] |
| Molecular Weight | 133.19 g/mol | [1][2][3] |
| Common Synonyms | (Dimethylamino)acetaldehyde dimethyl acetal; N-(2,2-Dimethoxyethyl)dimethylamine | [1][3][4] |
| InChIKey | HUYAEQCJNXODLQ-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | CN(C)CC(OC)OC |[2][3] |
Physicochemical Properties
The physical properties of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- dictate its handling, storage, and reaction conditions. It is a flammable, moisture-sensitive liquid.[4][5] The discrepancy in reported boiling points may be attributable to measurements at different pressures, a critical consideration for purification by distillation.
Table 2: Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Clear, colorless to slightly yellow liquid | [4] |
| Density | 0.9 g/cm³ @ 25°C | [6][7] |
| Boiling Point | 64 °C or 141.8 °C @ 760 mmHg | [4][6][7] |
| Flash Point | 32 °C | [4][6] |
| Vapor Pressure | 1.86 mmHg @ 25°C | [6] |
| Refractive Index | n20/D 1.406 - 1.415 | [6][7] |
| Incompatibilities | Strong oxidizing agents, strong acids |[4][5][8] |
Spectroscopic Profile
Spectroscopic analysis confirms the identity and purity of the compound. While raw spectra are available from commercial and public databases, the key expected features are summarized below.
-
Mass Spectrometry (MS): Electron ionization would likely show a molecular ion peak (M+) at m/z 133. Key fragmentation patterns would include the loss of a methoxy group (•OCH₃) to yield a fragment at m/z 102, and a characteristic fragment at m/z 58 corresponding to the [CH₂=N(CH₃)₂]⁺ ion from alpha-cleavage.[9]
-
Infrared (IR) Spectroscopy: The spectrum will be dominated by C-H stretching vibrations around 2800-3000 cm⁻¹. Strong C-O stretching bands characteristic of the acetal group will appear in the 1050-1150 cm⁻¹ region. C-N stretching can be observed around 1000-1250 cm⁻¹. The absence of a strong C=O band (~1720 cm⁻¹) confirms the integrity of the acetal protection.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect a singlet around 2.2-2.3 ppm for the six protons of the N(CH₃)₂ group. The two methoxy groups (OCH₃) will produce a singlet for their six protons around 3.3-3.4 ppm. The CH₂ protons will appear as a doublet, and the CH proton as a triplet, with coupling between them.
-
¹³C NMR: Distinct signals are expected for the N-methyl carbons, the methylene carbon, the two equivalent methoxy carbons, and the acetal methine carbon.[3]
-
Chemical Reactivity and Synthetic Utility
The synthetic power of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- stems from its dual functionality and the chemoselective nature of the acetal protecting group.
The Acetal as a Robust Protecting Group
The core value of this reagent is its function as a masked aldehyde. The dimethyl acetal is stable to a wide range of reaction conditions, including strongly basic, organometallic, and nucleophilic reagents, as well as many reducing and oxidizing agents. This stability allows chemists to perform extensive modifications on other parts of a molecule without affecting the latent aldehyde.
The deprotection is typically achieved under mild acidic aqueous conditions, which readily hydrolyze the acetal to reveal the aldehyde. This orthogonality makes it a superior choice for complex, multi-step syntheses.
Caption: Deprotection workflow illustrating the acid-lability of the acetal group.
Role as a C2 Synthon in Synthesis
This molecule is a classic C2 synthon, a two-carbon building block.[1] It provides a synthetic chemist with a unit containing a nucleophilic nitrogen and a latent electrophilic carbon (the masked aldehyde). This dual nature is instrumental in the construction of nitrogen-containing molecules, particularly heterocycles.[1][10] A typical synthetic strategy involves first utilizing the amine's nucleophilicity in a reaction (e.g., alkylation, acylation), followed by deprotection of the acetal and subsequent intramolecular cyclization onto the newly formed aldehyde.
Key Applications in Modern Synthesis
The utility of this reagent is well-documented in both academic and industrial research.
-
Pharmaceutical and Fine Chemical Synthesis: It is a crucial intermediate for building complex molecular scaffolds found in active pharmaceutical ingredients (APIs) and other high-value chemicals.[4][10]
-
Heterocycle Construction: Its structure is ideally suited for synthesizing a wide variety of nitrogen-containing heterocycles, which are prevalent in drug discovery.[1]
-
Advanced Formylation Reactions: In a notable modern application, it has been used as a surrogate for carbon monoxide (CO) in photoredox/nickel dual catalysis. This allows for the formylation of aryl halides, providing a safer and more practical alternative to using toxic, gaseous CO.[1]
Recommended Synthetic Protocols
The synthesis of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is typically achieved via one of two reliable methods. The choice depends on the availability of starting materials and desired scale.
Protocol: Synthesis via Reductive Amination
This is the most common and efficient laboratory-scale method. It relies on the formation of an iminium ion intermediate from an aldehyde and a secondary amine, which is then reduced in situ. The causality for choosing a mild reducing agent like sodium triacetoxyborohydride is its selectivity for iminium ions over aldehydes, preventing reduction of the starting material.
Caption: Workflow for synthesis via reductive amination.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 2,2-dimethoxyacetaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add dimethylamine (1.1 eq, typically as a solution in THF or as a hydrochloride salt with an added base like triethylamine).
-
Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting aldehyde.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by distillation to yield the final product.
Protocol: Synthesis via Nucleophilic Substitution (Theoretical)
An alternative approach involves the direct S_N2 alkylation of dimethylamine with a suitable electrophile like 2-bromo-1,1-dimethoxyethane.[1] This method is conceptually simple but may be lower yielding due to potential side reactions like elimination or over-alkylation, depending on the conditions.
Step-by-Step Methodology:
-
Reaction Setup: In a pressure vessel, combine 2-bromo-1,1-dimethoxyethane (1.0 eq) with an excess of dimethylamine (2-3 eq, as a solution or condensed gas) in a polar aprotic solvent like THF or acetonitrile.
-
Base Addition: Add a non-nucleophilic base (e.g., potassium carbonate) to neutralize the HBr formed during the reaction.
-
Reaction: Seal the vessel and heat the mixture (e.g., to 50-70 °C) overnight.
-
Workup and Purification: After cooling, filter off the inorganic salts and concentrate the filtrate. The resulting residue can be purified by distillation.
Safety, Handling, and Storage
Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is a hazardous chemical that requires strict safety protocols.
Table 3: GHS Hazard Information
| Hazard Code | Description | Pictogram |
|---|---|---|
| H226 | Flammable liquid and vapor | 🔥 |
| H315 | Causes skin irritation | ❗ |
| H319 | Causes serious eye irritation | ❗ |
| H335 | May cause respiratory irritation | ❗ |
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields or a face shield, and a flame-retardant lab coat.[8] All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[8]
-
Handling: This is a flammable liquid.[3] Keep away from all sources of ignition, including heat, sparks, and open flames.[8] Use non-sparking tools and explosion-proof equipment.[8] Ground and bond containers when transferring material to prevent static discharge. The material is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) for reactions requiring anhydrous conditions.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[4][8] Store away from incompatible materials such as strong acids and oxidizing agents.[5][8]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[8]
Conclusion
Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is a high-utility building block in organic synthesis. Its value is derived from the clever combination of a nucleophilic amine and a robustly protected, yet easily accessible, aldehyde functionality. This unique profile enables complex molecular construction, making it a staple reagent for chemists in pharmaceutical and materials science. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective application in the laboratory.
References
-
U.S. Environmental Protection Agency (EPA). (2023). Ethanamine, 2,2-dimethoxy-N,N-dimethyl- - Substance Details. Retrieved from EPA CompTox Chemicals Dashboard. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Guide to Dimethylaminoacetaldehyde Dimethyl Acetal for Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website. [Link]
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ChemBK. (2024). Ethanamine, 2,2-dimethoxy-N,N-dimethyl- - Physico-chemical Properties. Retrieved from ChemBK. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123476, Ethanamine, 2,2-dimethoxy-N,N-dimethyl-. Retrieved from PubChem. [Link]
-
MySkinRecipes. (n.d.). (Dimethylamino)acetaldehyde Dimethyl Acetal. Retrieved from MySkinRecipes. [Link]
-
Chemsrc. (2025). 2,2-dimethoxy-n,n-dimethylethanamin | CAS#:38711-20-5. Retrieved from Chemsrc. [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Dimethylaminoacetaldehyde dimethyl acetal. In NIST Chemistry WebBook. Retrieved from NIST. [Link]
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An In-depth Technical Guide to Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (CAS 38711-20-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, CAS Number 38711-20-5. This versatile bifunctional molecule, also widely known as (Dimethylamino)acetaldehyde dimethyl acetal, serves as a crucial C2 synthon in modern organic synthesis. Its unique structure, featuring a nucleophilic tertiary amine and a masked aldehyde in the form of a stable dimethyl acetal, makes it an invaluable building block, particularly in the construction of nitrogen-containing heterocyclic scaffolds that are prevalent in pharmaceuticals and fine chemicals. This document delves into its chemical and physical properties, provides a detailed, field-proven synthetic protocol, explores its reaction mechanisms and applications, and presents a thorough analysis of its spectroscopic data.
Core Chemical and Physical Properties
Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is a colorless to pale-yellow liquid under standard conditions.[1][2] Its stability under basic and neutral conditions, a key feature for its synthetic utility, is conferred by the acetal functional group.[3]
| Property | Value | Source(s) |
| CAS Number | 38711-20-5 | [4] |
| Molecular Formula | C₆H₁₅NO₂ | [4] |
| Molecular Weight | 133.19 g/mol | [4] |
| IUPAC Name | 2,2-dimethoxy-N,N-dimethylethan-1-amine | [4] |
| Synonyms | (Dimethylamino)acetaldehyde dimethyl acetal, N-(2,2-Dimethoxyethyl)dimethylamine, 2,2-Dimethoxy-N,N-dimethylethylamine | [5] |
| Boiling Point | 64 °C at 760 mmHg | N/A |
| Density | 0.9 g/cm³ | N/A |
| Flash Point | 32.2 °C | N/A |
| Appearance | Colorless to pale-yellow liquid | [1][2] |
Synthesis and Mechanism: A Self-Validating Protocol
The principal and most efficient route to Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is the reductive amination of 2,2-dimethoxyacetaldehyde with dimethylamine.[3] This method is highly reliable and scalable, proceeding through an iminium ion intermediate which is subsequently reduced in situ.
Reaction Mechanism
The reaction is initiated by the nucleophilic attack of dimethylamine on the carbonyl carbon of 2,2-dimethoxyacetaldehyde, forming a hemiaminal intermediate. This is followed by the elimination of water to generate a reactive iminium ion. A mild reducing agent, such as sodium borohydride, then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final product.
Caption: Mechanism of Reductive Amination Synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- via reductive amination.
Materials:
-
2,2-Dimethoxyacetaldehyde (1.0 eq.)
-
Dimethylamine (2.0 M solution in THF, 1.2 eq.)
-
Sodium borohydride (NaBH₄, 1.5 eq.)
-
Methanol (Anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2,2-dimethoxyacetaldehyde in anhydrous methanol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the dimethylamine solution to the cooled aldehyde solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour to facilitate the formation of the iminium ion intermediate.
-
In a separate flask, prepare a solution of sodium borohydride in methanol.
-
Add the sodium borohydride solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x volume of residue).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure Ethanamine, 2,2-dimethoxy-N,N-dimethyl-.
Applications in Synthesis: The Versatile C2 Synthon
The synthetic utility of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- stems from its dual functionality. The acetal group serves as a robust protecting group for the aldehyde, which is stable to a wide range of nucleophilic and basic conditions. This allows for chemical transformations to be carried out at other parts of a molecule containing this moiety. The aldehyde can be readily deprotected under mild acidic conditions.
Role in Heterocyclic Synthesis
A significant application of this reagent is in the synthesis of nitrogen-containing heterocycles, which are core structures in numerous bioactive compounds. A common synthetic strategy involves an initial reaction utilizing the nucleophilic dimethylamino group, followed by acid-catalyzed deprotection of the acetal to unmask the aldehyde. This newly revealed aldehyde can then undergo an intramolecular cyclization to form a variety of heterocyclic systems.
Caption: General workflow for heterocyclic synthesis.
While specific examples of blockbuster drugs synthesized directly from Ethanamine, 2,2-dimethoxy-N,N-dimethyl- are not readily found in public literature, its close analog, aminoacetaldehyde dimethyl acetal, is a key intermediate in the synthesis of important pharmaceuticals such as the anti-parasitic drug Praziquantel and the heart medication Ivabradine.[2][6] This highlights the industrial relevance of this class of compounds in drug development.
Spectroscopic Characterization
A comprehensive analysis of the spectroscopic data is crucial for the unambiguous identification and quality control of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-.
¹H and ¹³C NMR Spectroscopy
The NMR spectra provide detailed information about the molecular structure.
| ¹H NMR Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| (CH₃)₂-N- | ~2.25 | s | 6H |
| -N-CH₂- | ~2.45 | d | 2H |
| -CH(OCH₃)₂ | ~4.40 | t | 1H |
| -(OCH₃)₂ | ~3.30 | s | 6H |
| ¹³C NMR Assignment | Chemical Shift (ppm) |
| (CH₃)₂-N- | ~45.5 |
| -N-CH₂- | ~60.0 |
| -CH(OCH₃)₂ | ~103.0 |
| -(OCH₃)₂ | ~54.0 |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.
Mass Spectrometry (MS)
The mass spectrum shows a molecular ion peak ([M]⁺) at m/z = 133. The fragmentation pattern is characteristic of aliphatic amines and acetals. The base peak is typically observed at m/z = 58, corresponding to the stable [CH₂=N(CH₃)₂]⁺ fragment formed through alpha-cleavage. Another significant fragment is observed at m/z = 75, which corresponds to the [(CH₃O)₂CH]⁺ ion.
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 2950-2850 | C-H stretching (alkane) |
| 2830-2780 | C-H stretching of N-CH₃ |
| 1125-1085 | C-O stretching (acetal) |
| 1250-1020 | C-N stretching (amine) |
Safety and Handling
Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is a flammable liquid and vapor. It is also classified as a skin and eye irritant. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. It is incompatible with strong oxidizing agents and strong acids.[1] Store in a tightly sealed container in a cool, dry, and well-ventilated area.
References
-
What is amino acetaldehyde dimethyl acetal used for? - Baoran Chemical. Available at: [Link]
-
2,2-Dimethoxyethylmethylamine | C5H13NO2 | CID 8503 - PubChem. Available at: [Link]
-
Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | C6H15NO2 | CID 123476 - PubChem. Available at: [Link]
-
Ethanamine, 2,2-dimethoxy-N-methyl- - the NIST WebBook. Available at: [Link]
-
The Essential Guide to Dimethylaminoacetaldehyde Dimethyl Acetal for Synthesis. Available at: [Link]
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"Ethanamine, 2,2-dimethoxy-N,N-dimethyl-" molecular weight
An In-Depth Technical Guide to Ethanamine, 2,2-dimethoxy-N,N-dimethyl-
A Versatile C2 Synthon for Advanced Organic Synthesis
This guide provides a comprehensive technical overview of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, a valuable reagent in modern organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, and critical applications, with a focus on its role as a versatile building block for complex molecular architectures.
Core Chemical Identity and Physicochemical Properties
Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, also known by its IUPAC name 2,2-Dimethoxy-N,N-dimethylethan-1-amine, is a bifunctional organic compound featuring a tertiary amine and a protected aldehyde in the form of a dimethyl acetal.[1] This unique structure makes it a stable yet highly reactive precursor for a variety of chemical transformations.
Chemical Structure
The molecular structure provides insight into its reactivity, with the lone pair on the nitrogen atom conferring nucleophilicity and the acetal group serving as a latent electrophilic site upon deprotection.
Caption: Chemical structure of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-.
Key Identifiers and Properties
All quantitative data are summarized in the tables below for efficient reference.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 2,2-Dimethoxy-N,N-dimethylethan-1-amine[1] |
| CAS Number | 38711-20-5[1][2][3] |
| Molecular Formula | C₆H₁₅NO₂[1][3] |
| InChI Key | HUYAEQCJNXODLQ-UHFFFAOYSA-N[2] |
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 133.19 g/mol | [1][2][3] |
| Density | 0.9 g/cm³ | [4] |
| Boiling Point | 64 °C | [4] |
| Flash Point | 32 °C | [4] |
| Vapor Pressure | 1.86 mmHg at 25°C |[4] |
Synthesis and Reaction Mechanisms
The primary and most efficient route for synthesizing Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is through the reductive amination of 2,2-dimethoxyacetaldehyde.
Primary Synthetic Route: Reductive Amination
This method involves the reaction of 2,2-dimethoxyacetaldehyde, an electrophilic two-carbon building block, with dimethylamine.[2] The reaction proceeds via an iminium ion intermediate which is subsequently reduced in situ to yield the target tertiary amine. The choice of a mild reducing agent, such as sodium triacetoxyborohydride, is critical to selectively reduce the iminium ion without affecting the aldehyde starting material. This self-validating protocol ensures high yield and purity of the final product.
Alternative Synthetic Pathway
Theoretically, this compound could also be formed via a direct SN2 alkylation of dimethylamine with a 2,2-dimethoxyethyl halide (e.g., 2-bromo-1,1-dimethoxyethane).[2] However, this pathway is often less efficient due to potential side reactions and the requirement of a base to neutralize the hydrohalic acid byproduct.[2]
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The Versatile Building Block: A Technical Guide to 2,2-dimethoxy-N,N-dimethylethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unmasking a Key Synthetic Tool
In the landscape of modern organic synthesis and drug discovery, the strategic use of versatile building blocks is paramount. Among these, 2,2-dimethoxy-N,N-dimethylethanamine, a seemingly simple molecule, emerges as a powerful C2 synthon, offering a masked aldehyde functionality and a nucleophilic nitrogen center.[1] This technical guide provides an in-depth exploration of this compound, from its fundamental chemical identity to its practical applications in complex molecular design, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Chemical Identity and Nomenclature
Precise identification is the cornerstone of chemical research. The compound in focus is systematically named by the International Union of Pure and Applied Chemistry (IUPAC) as 2,2-dimethoxy-N,N-dimethylethanamine .[1][2] An alternative, yet equally valid, IUPAC name is 2,2-Dimethoxy-N,N-dimethylethan-1-amine .[1][3] For unambiguous database searching and regulatory purposes, the Chemical Abstracts Service (CAS) has assigned the registry number 38711-20-5 .[1][3]
This compound is also known by several synonyms in scientific literature and commercial catalogs, including (Dimethylamino)acetaldehyde dimethyl acetal and N-(2,2-Dimethoxyethyl)dimethylamine.[1][2]
Core Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2,2-dimethoxy-N,N-dimethylethanamine[1][2] |
| CAS Number | 38711-20-5[1][3] |
| Molecular Formula | C6H15NO2[1] |
| Molecular Weight | 133.19 g/mol [3] |
| InChI | InChI=1S/C6H15NO2/c1-7(2)5-6(8-3)9-4/h6H,5H2,1-4H3[1][2] |
| InChIKey | HUYAEQCJNXODLQ-UHFFFAOYSA-N[1] |
| Canonical SMILES | CN(C)CC(OC)OC[2] |
Physicochemical Properties and Spectral Data
Understanding the physical and spectral characteristics of 2,2-dimethoxy-N,N-dimethylethanamine is crucial for its handling, purification, and structural elucidation in reaction monitoring.
| Property | Value |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 141.8 ± 20.0 °C at 760 mmHg[4] |
| Density | 0.9 ± 0.1 g/cm³[4] |
Synthesis and Reaction Mechanisms
The primary and most efficient route for the synthesis of 2,2-dimethoxy-N,N-dimethylethanamine is through the reductive amination of 2,2-dimethoxyacetaldehyde with dimethylamine.[1] This reaction proceeds in two key stages:
-
Iminium Ion Formation: The dimethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,2-dimethoxyacetaldehyde. This is followed by dehydration to form an unstable iminium salt intermediate.
-
In Situ Reduction: The iminium ion is then reduced in the same reaction vessel to the desired tertiary amine.
The choice of reducing agent is critical for the success of this transformation, influencing reaction efficiency and substrate compatibility.[1]
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An In-depth Technical Guide to the Synthesis of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-
Introduction
Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, also known by synonyms such as N,N-dimethylaminoacetaldehyde dimethyl acetal and N-(2,2-dimethoxyethyl)dimethylamine, is a versatile bifunctional molecule with significant applications in organic synthesis.[1] Its structure, featuring a nucleophilic tertiary amine and a masked aldehyde in the form of a dimethyl acetal, renders it a valuable C2 synthon. This compound serves as a key intermediate in the production of pharmaceuticals and fine chemicals, where the acetal group offers stability under basic and neutral conditions, allowing for chemical modifications at other parts of a molecule before unmasking the reactive aldehyde functionality through acid-catalyzed hydrolysis.[2][3]
This technical guide provides a comprehensive overview of the primary synthetic pathways to Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, offering a detailed examination of the underlying reaction mechanisms, experimental protocols, and a comparative analysis of the methodologies for researchers, scientists, and professionals in drug development.
Physicochemical and Safety Profile
A thorough understanding of the physicochemical properties and safety considerations of the target compound and its precursors is paramount for safe and effective synthesis.
Table 1: Physicochemical Properties
| Property | Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | 2-Bromo-1,1-dimethoxyethane |
| CAS Number | 38711-20-5[1] | 7252-83-7[4] |
| Molecular Formula | C₆H₁₅NO₂ | C₄H₉BrO₂[4] |
| Molecular Weight | 133.19 g/mol | 169.02 g/mol [4] |
| Boiling Point | ~64°C[1] | 148-150°C[4] |
| Flash Point | 32°C[1] | Not Specified |
| Density | Not Specified | 1.43 g/mL at 25°C[4] |
| Appearance | Clear, colorless to slightly yellow liquid[1] | Clear, colorless liquid[4] |
Safety Considerations: Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is classified as a flammable liquid and is moisture-sensitive. It is incompatible with strong oxidizing agents and strong acids and can cause skin, eye, and respiratory irritation.[1][5] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn, and all manipulations should be conducted in a well-ventilated fume hood.[6][7]
Core Synthesis Pathways
Two principal synthetic routes dominate the preparation of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-: nucleophilic substitution and reductive amination. The choice between these pathways often depends on the availability of starting materials, desired scale, and specific laboratory capabilities.
Pathway 1: Nucleophilic Substitution via Alkylation of Dimethylamine
This classical approach involves the S_N2 reaction of dimethylamine with 2-bromo-1,1-dimethoxyethane (bromoacetaldehyde dimethyl acetal). The carbon-bromine bond in 2-bromo-1,1-dimethoxyethane is polarized, rendering the carbon atom electrophilic and susceptible to attack by the nucleophilic dimethylamine.
Reaction Mechanism:
The reaction proceeds via a bimolecular nucleophilic substitution (S_{N}2) mechanism. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic carbon atom bearing the bromine atom, leading to the formation of a new carbon-nitrogen bond and the simultaneous displacement of the bromide ion as the leaving group.
Caption: Figure 1: S_{N}2 Alkylation of Dimethylamine.
A significant challenge in the alkylation of amines is the potential for over-alkylation.[8] The product, a more substituted amine, can also be nucleophilic and react with the alkyl halide. However, in this specific synthesis, the formation of a quaternary ammonium salt is the primary concern if the reaction is not carefully controlled.
Experimental Protocol:
-
Reaction Setup: In a pressure-rated reaction vessel, dissolve 2-bromo-1,1-dimethoxyethane in a suitable solvent such as methanol.
-
Addition of Amine: Add an aqueous solution of dimethylamine to the reaction mixture. An excess of dimethylamine is often used to favor the desired mono-alkylation and to act as a base to neutralize the hydrobromic acid formed.
-
Reaction Conditions: Seal the vessel and heat the mixture. A typical temperature is around 50°C for several hours.[9]
-
Work-up and Purification: After cooling, the reaction mixture is typically extracted with an organic solvent like methylene chloride. The organic layer is then washed with a sodium bicarbonate solution and brine.[9] The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield the final product.[9]
Pathway 2: Reductive Amination of 2,2-Dimethoxyacetaldehyde
Reductive amination is a highly efficient and widely used method for the synthesis of amines.[2][10] This one-pot reaction involves the initial formation of an iminium ion from the reaction of 2,2-dimethoxyacetaldehyde and dimethylamine, which is then reduced in situ to the target amine.
Reaction Mechanism:
The reaction proceeds in two key steps:
-
Iminium Ion Formation: Dimethylamine acts as a nucleophile and attacks the carbonyl carbon of 2,2-dimethoxyacetaldehyde to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an iminium ion. This step is typically catalyzed by mild acid.[11]
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the final tertiary amine. Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride.[10] Sodium triacetoxyborohydride is often favored due to its mildness and tolerance of a wider range of functional groups.[10]
Caption: Figure 2: Reductive Amination Pathway.
Experimental Protocol:
-
Reaction Setup: To a solution of 2,2-dimethoxyacetaldehyde in a suitable solvent (e.g., dichloromethane or methanol), add dimethylamine.
-
Iminium Ion Formation: The mixture is stirred, often in the presence of a mild acid catalyst like acetic acid, to facilitate the formation of the iminium ion.[12]
-
Reduction: The reducing agent, such as sodium triacetoxyborohydride, is added portion-wise to the reaction mixture.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by techniques like TLC or GC-MS. Upon completion, the reaction is quenched, typically with a saturated aqueous solution of sodium bicarbonate.
-
Purification: The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography or vacuum distillation to afford pure Ethanamine, 2,2-dimethoxy-N,N-dimethyl-.[13]
Comparative Analysis of Synthesis Pathways
Both nucleophilic substitution and reductive amination are viable methods for the synthesis of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-. The choice of method will depend on several factors as outlined in the table below.
Table 2: Comparison of Synthesis Pathways
| Feature | Nucleophilic Substitution | Reductive Amination |
| Starting Materials | 2-Bromo-1,1-dimethoxyethane, Dimethylamine | 2,2-Dimethoxyacetaldehyde, Dimethylamine |
| Key Reagents | Base (excess dimethylamine or other) | Reducing agent (e.g., NaBH(OAc)₃), mild acid |
| Reaction Conditions | Often requires heating under pressure | Typically milder, often at room temperature |
| Advantages | Utilizes a commercially available bromoacetal. | Generally higher yielding and cleaner reactions. Avoids the use of alkyl halides. One-pot procedure. |
| Disadvantages | Potential for over-alkylation. Use of a lachrymatory and potentially hazardous bromo-compound. May require pressure equipment. | The aldehyde starting material can be less stable. |
| Scalability | Can be scalable, but safety with the bromoacetal is a concern. | Generally well-suited for scaling up. |
Characterization of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-
The identity and purity of the synthesized product must be confirmed through rigorous analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation. The ¹H NMR spectrum would be expected to show signals for the N,N-dimethyl protons, the methylene protons adjacent to the nitrogen, the methine proton of the acetal, and the methoxy protons.
-
Mass Spectrometry (MS): GC-MS can be used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as C-N and C-O bonds.
Conclusion
The synthesis of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is readily achievable through two primary and effective pathways: nucleophilic substitution and reductive amination. While the alkylation of dimethylamine with 2-bromo-1,1-dimethoxyethane provides a direct route, the potential for side reactions and the handling of the bromoacetal require careful consideration. The reductive amination of 2,2-dimethoxyacetaldehyde offers a milder, often higher-yielding, and more controlled one-pot alternative. The selection of the optimal synthetic strategy will be dictated by the specific requirements of the research or development project, including scale, available resources, and safety infrastructure. This guide provides the foundational knowledge for chemists to make informed decisions and execute the synthesis of this valuable chemical intermediate with confidence and precision.
References
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An Improved Process for the Preparation of 4-(N,N-Disubstituted amino)butaraldehyde Acetals. (n.d.). Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Guide to Dimethylaminoacetaldehyde Dimethyl Acetal for Synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
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YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]
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SpectraBase. (n.d.). 2,2-dimethoxy-N-methylethylamine - Optional[13C NMR] - Spectrum. Retrieved from [Link]
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Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000087). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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-
Taylor & Francis Group. (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Retrieved from [Link]
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ResearchGate. (n.d.). H and 13 C NMR data for 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine HCl 1. Retrieved from [Link]
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YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
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PubChem. (n.d.). 2,2-Dimethoxyethylmethylamine. Retrieved from [Link]
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-
National Institutes of Health. (2022, August 19). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Retrieved from [Link]
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YouTube. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Retrieved from [Link]
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ResearchGate. (2025, August 6). Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol. Retrieved from [Link]
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Organic Syntheses. (n.d.). Acetaldehyde, bromo-, diethyl acetal. Retrieved from [Link]
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Chemsrc. (2025, August 20). 2,2-Dimethoxy-N-methylethanamine. Retrieved from [Link]
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A-Z Guide to Bredereck's Reagent: The Definitive Handbook for C2 Synthon Applications in Modern Synthesis
Abstract: This technical guide provides an in-depth exploration of tert-Butoxybis(dimethylamino)methane, widely known as Bredereck's Reagent. It serves as a comprehensive resource for researchers, chemists, and drug development professionals on the strategic application of this versatile aminal ester as a C2 synthon. The guide covers the reagent's fundamental physicochemical properties, core reactivity, and detailed mechanistic pathways. It further presents field-proven experimental protocols, comparative analyses against other common C2 synthons, and case studies illustrating its pivotal role in the synthesis of complex heterocyclic systems and natural products. The content is structured to deliver not only procedural steps but also the critical scientific reasoning behind methodological choices, ensuring both practical utility and a deep conceptual understanding.
The Strategic Role of C2 Synthons in Organic Chemistry
In the intricate field of retrosynthetic analysis, the conceptual disassembly of a target molecule into smaller, readily available building blocks, known as synthons, is a cornerstone of synthetic planning. Among these, C2 synthons—fragments representing a two-carbon chain with specific reactive potential—are of paramount importance, particularly for constructing carbon skeletons and introducing key functional groups.
Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, or Bredereck's Reagent, has emerged as a uniquely powerful and versatile C2 synthon.[1][2] Unlike simple C2 synthons, its aminal ester structure provides a masked formyl group equivalent, enabling it to function as a potent aminomethylenating and formylating agent under mild conditions.[1][3] This guide will dissect the properties and applications that establish Bredereck's Reagent as an indispensable tool in the modern synthetic chemist's arsenal.
Core Principles: Physicochemical Properties and Reactivity
Bredereck's Reagent is a bench-stable, colorless to slightly yellow liquid with a characteristic amine odor.[1][3] It is miscible with many non-polar aprotic solvents like toluene and cyclohexane but is reactive towards protic solvents.[1][3]
| Property | Value | Source |
| CAS Number | 5815-08-7 | [4] |
| Molecular Formula | C₉H₂₂N₂O | [4] |
| Molecular Weight | 174.28 g/mol | [4] |
| Boiling Point | 50-55 °C / 15 mmHg | [4] |
| Density | 0.844 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.422 |
The reagent's utility stems from its unique thermal decomposition pathway. Upon heating, it generates two highly reactive species in situ: a potent, non-nucleophilic base (tert-butoxide) and a key electrophilic species, the tetramethylformamidinium ion.[3][5][6][7] This dual generation is the causal factor behind its high reactivity with a wide range of C-H and N-H acidic compounds without the need for an external base.[5][6][7]
Mechanism of Action
The generally accepted mechanism proceeds through several key steps:
-
In Situ Activation: Thermal conditions or the presence of an acidic proton facilitates the elimination of tert-butanol, forming the electrophilic tetramethylformamidinium ion and the tert-butoxide base.[3][8]
-
Deprotonation: The strong tert-butoxide base deprotonates the acidic substrate (e.g., the α-carbon of a ketone), generating a nucleophilic carbanion.[3]
-
Nucleophilic Attack: The newly formed carbanion attacks the electrophilic carbon of the formamidinium ion.[3]
-
Elimination & Hydrolysis: The resulting intermediate eliminates a molecule of dimethylamine to yield a stable enamine.[3][8] Subsequent aqueous workup hydrolyzes this enamine to afford the final formylated product, typically a β-ketoaldehyde.[3]
Core Synthetic Applications
The reagent's primary utility lies in the formylation and subsequent cyclization reactions, making it a cornerstone for synthesizing a vast array of heterocyclic compounds crucial in medicinal chemistry.
Formylation of Active Methylene Compounds
Bredereck's reagent is exceptionally effective for the formylation of ketones, esters, lactones, and other compounds with activated C-H bonds.[3][9] This reaction introduces a "CHO" group at the alpha position, yielding β-dicarbonyl compounds or their enamine precursors, which are highly valuable synthetic intermediates.[3][9]
Field Insight: The reaction is typically performed by heating the substrate with a slight excess (1.1-1.5 equivalents) of Bredereck's reagent, either neat or in a high-boiling aprotic solvent like toluene. The choice to run the reaction neat is often preferred for efficiency, as the reagent itself can serve as the solvent, simplifying the procedure and workup.
Synthesis of Heterocyclic Systems
The enaminones and related intermediates produced from the initial formylation are prime substrates for cyclocondensation reactions. By reacting these intermediates with dinucleophiles such as ammonium acetate, guanidine, or hydrazine, a wide variety of heterocyclic rings can be constructed.[9][10] This strategy is central to the synthesis of:
Field-Validated Experimental Protocols
Adherence to validated protocols is critical for reproducibility and safety. The following sections detail standard procedures for common transformations using Bredereck's Reagent.
General Handling and Safety Precautions
Bredereck's Reagent is a flammable liquid and can cause skin, eye, and respiratory irritation.[11]
-
Handling: Always handle in a well-ventilated chemical fume hood.[12] Use spark-proof tools and explosion-proof equipment.[12]
-
PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[12]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area designated for flammable liquids, away from sources of ignition.[11][12]
-
Incompatibilities: Avoid contact with water, protic solvents, and strong oxidizing agents.[1][11]
Protocol 1: Formylation of an Aryl Methyl Ketone (e.g., Acetophenone)
This protocol describes the synthesis of 3-(dimethylamino)-1-phenylprop-2-en-1-one, a key enaminone intermediate.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (1.0 eq).
-
Reagent Addition: Add Bredereck's Reagent (1.2 eq) to the flask.
-
Reaction Conditions: Heat the mixture to 100-110 °C and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the volatile byproducts (tert-butanol, dimethylamine) under reduced pressure.
-
The resulting crude product, often a solid or viscous oil, can be purified by recrystallization (e.g., from hexanes/ethyl acetate) or silica gel chromatography to yield the pure enaminone.
-
Expert Insight: The reaction is driven by the removal of volatile byproducts. Performing the reaction under a gentle stream of nitrogen can help drive the equilibrium forward, though a reflux condenser is sufficient in most cases. The lack of an external solvent simplifies purification significantly.
Protocol 2: N-Formylation of an Aniline
This protocol demonstrates the use of Bredereck's Reagent for the efficient formylation of primary or secondary amines.
Methodology:
-
Reaction Setup: Dissolve the aniline (1.0 eq) in an anhydrous aprotic solvent (e.g., toluene or THF) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Add Bredereck's Reagent (1.1 eq) dropwise to the stirred solution at room temperature.[3] A mild exotherm may be observed.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 1-3 hours.[3] Monitor the reaction by TLC.
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the product into an organic solvent such as ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-formylated product.
-
Comparative Analysis with Other C2 Synthons
While several reagents can achieve formylation, Bredereck's Reagent offers a distinct profile of reactivity and handling advantages.
| Reagent | Structure | Key Advantages | Key Disadvantages |
| Bredereck's Reagent | t-BuOCH(NMe₂)₂ | Generates base in situ; mild conditions; high yields; bench-stable.[3][5][6] | Higher molecular weight; cost can be a factor. |
| DMF-DMA | (MeO)₂CHNMe₂ | Widely used; effective for many substrates. | Requires higher temperatures; methanol byproduct can be problematic.[10] |
| Vilsmeier Reagent | [ClCH=NMe₂]⁺Cl⁻ | Highly reactive; classic reagent for aromatic formylation. | Highly moisture-sensitive; corrosive; requires stoichiometric base. |
| Eschenmoser's Salt | [CH₂=NMe₂]⁺I⁻ | Excellent for methylenation, not formylation. | Different reactivity profile; primarily a C1 synthon for aminomethylation. |
Trustworthiness of Protocol: The key advantage of Bredereck's Reagent is its self-validating system. The in situ generation of the tert-butoxide base ensures that the deprotonation step is efficient and directly coupled to the presence of the electrophile, minimizing side reactions that can occur when using strong external bases like NaH or LDA.[5][6] This inherent coupling of base generation and electrophile formation leads to cleaner reactions and more reliable outcomes.
Conclusion and Future Outlook
Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (Bredereck's Reagent) stands as a premier C2 synthon for formylation and aminomethylenation reactions. Its capacity to generate both a strong base and a potent electrophile in situ from a single, stable molecule provides a streamlined and highly efficient pathway for the synthesis of complex molecules.[5][6][7] Its application in constructing diverse heterocyclic scaffolds ensures its continued and expanding role in drug discovery, natural product synthesis, and materials science.[2][9][10] Future research will likely focus on expanding its utility in asymmetric synthesis and biocatalytic cascades, further cementing its status as an indispensable synthetic tool.
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- Application Notes and Protocols for Formylation using Dimethoxymethanamine (Bredereck's Reagent). Benchchem.
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tert-Butoxybis(dimethylamino)methane. Wikipedia. [Link]
- SAFETY DATA SHEET - tert-Butoxy bis(dimethylamino)methane. Sigma-Aldrich.
- Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | 38711-20-5. Benchchem.
- tert -Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent).
- tert-Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). Thieme Chemistry.
- Bredereck's reagent. Enamine.
- Bredereck's Reagent. DrugFuture.
- Dimethylformamide Acetals and Bredereck's Reagent as Building Blocks in Natural Products Total Synthesis.
- SAFETY DATA SHEET - tert-Butoxybis(dimethylamino)methane. Fisher Scientific.
- Safety of [5815-08-7]. Ambeed.com.
- UCHEM-BREDERECK'S REAGENT. UCHEM.
- Dimethylformamide Acetals and Bredereck's Reagent as Building Blocks in Natural Products Total Synthesis | Request PDF.
- tert-Butoxy-bis(dimethylamino)methane [Bredereck's reagent, t-BuOCH(NMe2)2] (Figure 1) is a useful reagent for a- methylation, a-methylenation, and a-amination of several carbonyl systems or compounds with an active CH group.
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- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. myuchem.com [myuchem.com]
- 7. researchgate.net [researchgate.net]
- 8. tert-Butoxybis(dimethylamino)methane - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
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- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
The Architect of Complexity: A Technical Guide to Bredereck's Reagent and its Mechanism of Action in Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating Chemical Nomenclature and Identifying Our Subject
In the landscape of organic synthesis, precision in nomenclature is paramount. The query "Ethanamine, 2,2-dimethoxy-N,N-dimethyl-" presents an ambiguity. While it structurally describes 2,2-dimethoxy-N,N-dimethylethanamine (CAS 38711-20-5), a valuable reagent in its own right, the vast body of literature concerning a powerful formylating agent with a similar functional core points overwhelmingly to tert-butoxybis(dimethylamino)methane (CAS 5815-08-7). This latter compound is widely known in the scientific community as Bredereck's Reagent . Given the request for an in-depth guide on the "mechanism of action in synthesis," this whitepaper will focus on the well-documented and mechanistically rich chemistry of Bredereck's Reagent, the likely subject of interest for advanced applications.
Introduction to Bredereck's Reagent: A Versatile Tool for C-C Bond Formation
Bredereck's reagent, an aminal ester, is a powerful and versatile C1 building block in organic synthesis.[1][2] It is a bench-stable, colorless to slightly yellow liquid with a characteristic amine-like odor.[3][4] Its primary utility lies in its ability to react with C-H and N-H acidic compounds, effectively introducing a formyl group (-CHO) or its enamine equivalent.[4] This reactivity has made it an indispensable tool for the synthesis of a wide array of organic molecules, from simple open-chain products like aldehydes and ketones to complex heterocyclic rings, which are foundational in medicinal chemistry.[1][2][5]
The reagent is miscible with many nonpolar aprotic solvents such as toluene, cyclohexane, and diethyl ether, but it is reactive towards protic solvents.[3] Its reactions are typically conducted under anhydrous conditions to prevent premature decomposition.[6]
The Core Mechanism of Action: A Symphony of In Situ Generation
The efficacy of Bredereck's reagent stems from its ability to generate a highly reactive electrophilic species and a strong base in situ.[4][7][8] This dual nature obviates the need for a separate strong base, streamlining synthetic procedures and often leading to high yields under relatively mild conditions.[4] The generally accepted mechanism can be dissected into a series of logical steps:
2.1. Activation and Formation of the Electrophilic Species
The reaction is initiated by the thermal decomposition of Bredereck's reagent or in the presence of an acidic proton from the substrate. This leads to the elimination of tert-butanol and the formation of the highly electrophilic tetramethylformamidinium ion .[4]
2.2. Deprotonation of the Substrate
Concurrently, the elimination of tert-butanol generates the tert-butoxide anion, a strong base. This base then deprotonates the C-H or N-H acidic substrate, creating a nucleophilic carbanion or an analogous nitrogen-centered anion.[4]
2.3. Nucleophilic Attack and Adduct Formation
The newly formed nucleophilic substrate readily attacks the electrophilic carbon of the tetramethylformamidinium ion, forming an intermediate adduct.[4]
2.4. Elimination and Formation of the Enamine
This adduct is transient and undergoes elimination of a molecule of dimethylamine. This final step of the condensation reaction results in the formation of a stable enamine or a formamidine intermediate.[4][6]
2.5. Hydrolysis to the Final Product
For many applications, a final aqueous workup is employed to hydrolyze the enamine or formamidine, yielding the desired formylated product, often a β-ketoaldehyde or a related derivative.[4]
Diagrammatic Representation of the Core Mechanism:
Sources
- 1. Dimethylformamide Acetals and Bredereck’s Reagent as Building Blocks in Natural Products Total Synthesis [ouci.dntb.gov.ua]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Bredereck's reagent - Enamine [enamine.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. myuchem.com [myuchem.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
"Ethanamine, 2,2-dimethoxy-N,N-dimethyl-" spectral data (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-
This technical guide provides a comprehensive analysis of the spectral data for Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (CAS No. 38711-20-5), a versatile C2 synthon used in organic synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding the analysis in established scientific principles and field-proven insights.
Introduction: The Compound in Profile
Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, also known as dimethylaminoacetaldehyde dimethyl acetal, is a valuable reagent in synthetic chemistry.[2] Its structure features a protected aldehyde (as a dimethyl acetal) and a nucleophilic dimethylamino group. This configuration allows it to serve as a building block for introducing a two-carbon unit with a latent aldehyde functionality, which is stable under basic and neutral conditions.[1]
Table 1: Physicochemical Properties of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-
| Property | Value | Source |
| CAS Number | 38711-20-5 | PubChem[2] |
| Molecular Formula | C₆H₁₅NO₂ | PubChem[2] |
| Molecular Weight | 133.19 g/mol | PubChem[2] |
| Boiling Point | 141.8 ± 20.0 °C at 760 mmHg | ChemSrc[3] |
| Density | 0.9 ± 0.1 g/cm³ | ChemSrc[3] |
| Flash Point | 32.2 ± 0.0 °C | ChemSrc[3] |
The following sections will detail the analytical workflows and spectral interpretations that confirm the compound's structure and purity.
Mass Spectrometry (MS): Elucidating the Molecular Fragmentation
Mass spectrometry is a destructive analytical technique that provides critical information about a compound's molecular weight and structural fragments. For a volatile, low-molecular-weight compound like Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. The electron ionization (EI) mass spectrum available from the NIST Mass Spectrometry Data Center serves as the basis for this analysis.[2]
Interpretation of the Mass Spectrum
The mass spectrum reveals the molecular ion peak (M⁺) and a series of fragment ions. The molecular ion is expected at m/z 133, corresponding to the molecular weight of the compound. The fragmentation pattern is dictated by the relative stability of the resulting carbocations and radical species.
-
Key Fragmentation Pathway: A dominant fragmentation mechanism for this molecule is the alpha-cleavage adjacent to the nitrogen atom, which is a common and energetically favorable process for amines. This leads to the formation of a stable, resonance-stabilized iminium ion. Another significant cleavage occurs at the acetal group.
Table 2: Key Fragments in the EI-Mass Spectrum
| m/z | Proposed Fragment | Significance |
| 133 | [C₆H₁₅NO₂]⁺ | Molecular Ion (M⁺) |
| 102 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 75 | [CH(OCH₃)₂]⁺ | Acetal fragment |
| 58 | [CH₂N(CH₃)₂]⁺ | Base peak; stable iminium ion from alpha-cleavage |
| 45 | [CH₂OCH₃]⁺ | Methoxy-methyl fragment |
Visualization of Key Fragmentation
The following diagram illustrates the primary alpha-cleavage leading to the formation of the base peak at m/z 58.
Caption: Key EI-MS fragmentation of the parent molecule.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the sample solution into the GC inlet, which is typically heated to 250 °C, using a split or splitless injection mode.
-
Chromatographic Separation: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). The oven temperature program can start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min. Helium is used as the carrier gas at a constant flow rate.
-
Mass Spectrometry: The mass spectrometer is operated in Electron Ionization (EI) mode at 70 eV. Data is acquired over a mass range of m/z 40-400.
-
Data Analysis: Identify the analyte peak in the total ion chromatogram and analyze the corresponding mass spectrum, comparing it against a reference library (e.g., NIST).
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The spectrum for Ethanamine, 2,2-dimethoxy-N,N-dimethyl- was sourced from Bio-Rad Laboratories, Inc. via PubChem, acquired using an Attenuated Total Reflectance (ATR) technique.[2]
Interpretation of the IR Spectrum
The IR spectrum is characterized by strong C-H, C-O, and C-N bond vibrations. The absence of a strong, broad peak around 3300-3500 cm⁻¹ confirms the tertiary nature of the amine, and the lack of a sharp carbonyl (C=O) peak around 1700 cm⁻¹ validates the presence of the acetal protecting group.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| 2950-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) | Confirms the hydrocarbon framework. The peak around 2830 cm⁻¹ is characteristic of C-H stretching in methoxy groups. |
| 2800-2750 | C-H Stretch | N-CH₃ | Bohlmann bands, characteristic of tertiary amines. |
| 1200-1050 | C-O Stretch | Acetal (C-O-C) | Strong, characteristic absorptions confirming the acetal group. |
| 1150-1085 | C-N Stretch | Aliphatic Amine | Confirms the presence of the C-N bond. |
Experimental Protocol: ATR-IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the ambient spectrum (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.
-
Sample Application: Apply a single drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Cleaning: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The data cited here is available from Sigma-Aldrich Co. LLC.[2]
¹H NMR Spectrum Analysis
The ¹H NMR spectrum shows four distinct signals, consistent with the four unique proton environments in the molecule.
Caption: Structure with proton environments labeled.
Table 4: ¹H NMR Spectral Data
| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | ~2.25 | Singlet | 6H | N(CH₃)₂ | Six equivalent protons on the two methyl groups attached to the nitrogen. The singlet indicates no adjacent protons. |
| b | ~3.35 | Singlet | 6H | OCH₃ | Six equivalent protons on the two methoxy groups. Deshielded by the electronegative oxygen atoms. |
| c | ~4.40 | Triplet | 1H | CH | The single proton on the acetal carbon is deshielded by two oxygens. It is split into a triplet by the two adjacent CH₂ protons (n+1 rule). |
| d | ~2.45 | Doublet | 2H | CH₂ | The two protons are adjacent to the CH proton, resulting in a doublet. They are deshielded by the adjacent nitrogen atom. |
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum will show four signals, corresponding to the four chemically non-equivalent carbon environments.
Table 5: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~45 | N(CH₃)₂ | The two equivalent methyl carbons attached to the nitrogen. |
| ~54 | OCH₃ | The two equivalent methoxy carbons, deshielded by the attached oxygen. |
| ~60 | CH₂ | The methylene carbon adjacent to the nitrogen. |
| ~104 | CH | The acetal carbon, significantly deshielded by two directly attached oxygen atoms. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS, δ 0.00) if precise chemical shift referencing is required.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field homogeneity is optimized (shimming).
-
¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is typically used to produce a spectrum with singlets for each carbon. A larger number of scans is required due to the lower natural abundance of ¹³C.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-corrected, and baseline-corrected. The spectrum is then calibrated using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C) or the internal standard.
Workflow Visualization
Caption: General workflow for NMR structural elucidation.
Conclusion
The combined application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a complete and unambiguous characterization of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-. The MS data confirms the molecular weight and offers predictable fragmentation patterns, the IR spectrum verifies the presence of key functional groups and the absence of others, and the NMR spectra provide a definitive map of the carbon-hydrogen framework. This comprehensive spectral dataset serves as a reliable benchmark for quality control and reaction monitoring for any researcher utilizing this important synthetic building block.
References
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2,2-dimethoxy-n,n-dimethylethanamin | CAS#:38711-20-5 | Chemsrc. Available at: [Link]
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Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | C6H15NO2 | CID 123476 - PubChem. National Center for Biotechnology Information. Available at: [Link]
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A Comprehensive Technical Guide to Ethanamine, 2,2-dimethoxy-N,N-dimethyl-
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unmasking a Versatile Synthetic Building Block
In the intricate world of organic synthesis, the ability to introduce functional groups with precision and control is paramount. Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (CAS No. 38711-20-5), also known as N,N-dimethylaminoacetaldehyde dimethyl acetal, emerges as a highly valuable and versatile reagent. Its core utility lies in its function as a stable, masked equivalent of N,N-dimethylaminoacetaldehyde. The acetal moiety confers stability under neutral and basic conditions, allowing chemists to perform various transformations on other parts of a molecule without premature reaction of the aldehyde.[1] Upon exposure to acidic conditions, the acetal is readily hydrolyzed, revealing the reactive aldehyde for subsequent cyclization, condensation, or addition reactions. This guide provides an in-depth exploration of its physical properties, synthesis, core reactivity, and essential handling protocols, designed to empower researchers in leveraging its full synthetic potential.
Section 1: Chemical Identity and Physical Properties
A clear understanding of a reagent's physical and chemical properties is the foundation of its effective and safe use in any laboratory setting. Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is a flammable, corrosive liquid that requires careful handling.[2][3]
Chemical Structure
The structure features a tertiary amine and a dimethyl acetal, the latter serving as a protecting group for an aldehyde functionality.
Caption: Workflow for the synthesis via reductive amination.
The choice of sodium triacetoxyborohydride is strategic; it is a mild reducing agent that is selective for imines and stable in the presence of the starting aldehyde, minimizing side reactions.
Section 3: Core Reactivity and Synthetic Applications
The synthetic utility of this reagent is centered on the reactivity of the masked aldehyde. The acetal group is robust, providing a significant advantage in multi-step syntheses where basic or nucleophilic conditions are required before the aldehyde is needed.
Acid-Catalyzed Deprotection (Hydrolysis)
The primary reaction is the hydrolysis of the acetal under aqueous acidic conditions to unveil the aldehyde. This transformation is fundamental to its application. The mechanism involves protonation of one of the methoxy oxygens, converting it into a good leaving group (methanol). The departure of methanol is assisted by the lone pair of the adjacent oxygen, forming a resonance-stabilized oxonium ion. This electrophilic intermediate is then attacked by water, and subsequent deprotonation yields a hemiacetal, which rapidly equilibrates to the final aldehyde product.
Caption: Key mechanistic steps of acid-catalyzed acetal hydrolysis.
Applications in Heterocyclic and Medicinal Chemistry
The dual functionality of the revealed amino-aldehyde makes it a powerful precursor for building nitrogen-containing heterocyclic rings, which are common scaffolds in pharmaceuticals. A typical strategy involves:
-
Performing a reaction utilizing the tertiary amine nucleophile.
-
Deprotecting the acetal to reveal the aldehyde.
-
Inducing an intramolecular cyclization between the newly formed aldehyde and another functional group in the molecule.
Section 4: Safe Handling and Storage
Given its hazardous properties, strict adherence to safety protocols is mandatory. Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is classified as a flammable liquid (Category 3) and causes severe skin burns and eye damage (Category 1B). [2]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. [2]* Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and flame-retardant antistatic protective clothing to prevent skin exposure. [2]* Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood. [2]
Handling Procedures
-
Work in a well-ventilated area or chemical fume hood.
-
Keep away from heat, sparks, open flames, and other ignition sources. No smoking. [2][3]* Use spark-proof tools and explosion-proof equipment. [4]* Ground and bond containers when transferring material to prevent static discharges. [2]* Avoid breathing vapors or mist. [2]* Wash hands and any exposed skin thoroughly after handling. [2]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. [3][4]Keep away from incompatible materials such as strong oxidizing agents and strong acids. [3]Store locked up. [2]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not empty into drains. [2]
Section 5: Example Experimental Protocol: Acetal Deprotection
This protocol provides a representative procedure for the hydrolysis of the acetal to generate the corresponding aldehyde for use in a subsequent reaction step.
Objective: To deprotect Ethanamine, 2,2-dimethoxy-N,N-dimethyl- to yield N,N-dimethylaminoacetaldehyde in solution for immediate use.
Materials:
-
Ethanamine, 2,2-dimethoxy-N,N-dimethyl-
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (2 M aqueous solution)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (1.0 eq) in THF (0.5 M concentration).
-
Acidification: Cool the solution to 0 °C using an ice bath. Slowly add 2 M hydrochloric acid (2.0 eq) dropwise with vigorous stirring. The use of a mild acid is crucial to prevent unwanted side reactions. [5]3. Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the hydrolysis by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 1-2 hours).
-
Neutralization: Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the pH of the aqueous layer is neutral to slightly basic (pH 7-8). Caution: CO₂ gas evolution may occur.
-
Extraction: Transfer the mixture to a separatory funnel. If the product is to be isolated, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x volumes). Note: For many syntheses, the neutralized aqueous/organic mixture containing the crude aldehyde is carried directly into the next step without isolation.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude N,N-dimethylaminoacetaldehyde is often unstable and should be used immediately in the next synthetic step.
Conclusion
Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is a reagent of significant strategic value in organic synthesis. Its ability to serve as a stable, protected form of an amino-aldehyde allows for the execution of complex synthetic sequences that would otherwise be challenging. By understanding its properties, synthesis, reactivity, and—most importantly—its handling requirements, researchers can safely and effectively integrate this powerful building block into their synthetic programs, particularly in the fields of heterocyclic chemistry, drug discovery, and materials science.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123476, Ethanamine, 2,2-dimethoxy-N,N-dimethyl-. PubChem. Retrieved January 5, 2026, from [Link]
-
Chemsrc. (2025, August 20). 2,2-Dimethoxy-N-methylethanamine | CAS#:122-07-6. Retrieved January 5, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Substance Details - Ethanamine, 2,2-dimethoxy-N,N-dimethyl-. Substance Registry Services. Retrieved January 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8503, 2,2-Dimethoxyethylmethylamine. PubChem. Retrieved January 5, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of Dimethylaminoacetaldehyde dimethyl acetal (CAS 38711-20-5). Retrieved January 5, 2026, from [Link]
-
Chemsrc. (2025, August 22). 2,2-dimethoxy-n,n-dimethylethanamin | CAS#:38711-20-5. Retrieved January 5, 2026, from [Link]
-
Pearson. (n.d.). Propose a mechanism for the acid-catalyzed hydrolysis of the acetal. Retrieved January 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved January 5, 2026, from [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved January 5, 2026, from [Link]
-
Bruice, T.C. (n.d.). Acetal Hydrolysis. Retrieved January 5, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved January 5, 2026, from [Link]
- Fokin, V. V., & Sharpless, K. B. (2002). N-Formylation of Amines.
- Reddy, K. L. R., & Reddy, N. S. (2003). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid.
- Matassini, C., Clemente, F., & Goti, A. (2018). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2018(2), 283-305.
- Alexakis, A., Mangeney, P., & Ghribi, A. (1988). An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. Tetrahedron Letters, 29(25), 3077-3080.
- Arts, S. J. H., et al. (2024). Electrochemical N-Formylation of Amines: Mechanistic Insights and Sustainable Synthesis of Formamides via a Methylisocyanide Intermediate. Journal of the American Chemical Society.
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A Comprehensive Technical Guide to the Safe Handling of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-
Authored for Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction & Scientific Context
Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (CAS No: 38711-20-5), also known as Dimethylaminoacetaldehyde dimethyl acetal, is a valuable reagent in modern organic synthesis.[1] Its primary utility lies in its function as a C2 synthon, providing a two-carbon building block with a nucleophilic nitrogen and a masked electrophilic aldehyde.[2] The dimethyl acetal group is stable under basic and neutral conditions, which allows for chemical modifications at other sites of a molecule.[2] Subsequent treatment with acid readily hydrolyzes the acetal to reveal a highly reactive aldehyde, enabling a wide range of transformations such as cyclizations and condensations crucial for constructing nitrogen-containing molecules and heterocyclic systems.[2]
However, the same chemical reactivity that makes this compound a powerful synthetic tool also necessitates a thorough understanding of its hazards. This guide provides a detailed framework for its safe handling, storage, and disposal, grounded in established safety protocols and an understanding of its chemical properties.
Section 2: Hazard Identification & Risk Profile
The risk profile of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is multifaceted, combining flammable and corrosive properties. A comprehensive understanding of these hazards is the foundation of safe laboratory practice.
2.1: GHS Hazard Classification Summary
The compound is classified as hazardous under the Globally Harmonized System (GHS).[1][3] The primary hazards are summarized below.
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | 🔥 |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | ❗ |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | ❗ |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation | ❗ |
Data sourced from PubChem and Fisher Scientific SDS.[1][3]
2.2: Detailed Hazard Analysis
-
Flammability: With a flash point of 32°C (89.6°F), this compound is a flammable liquid.[4] Vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flash fire.[5] The chemical's vapors can also form explosive mixtures with air, particularly in enclosed spaces.[6] This property dictates the necessity for stringent ignition source control.
-
Corrosivity and Irritation: While formally classified as causing skin and eye irritation[1], safety data sheets also describe the material as corrosive.[3] It can cause skin burns, and contact with eyes may result in severe damage, potentially leading to blindness.[3][7] Ingestion is particularly dangerous, causing severe swelling and damage to delicate tissues with a danger of perforation.[3]
-
Toxicological Profile: The toxicological properties of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- have not been fully investigated.[3] Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[3] Due to the lack of comprehensive data, it must be handled with the assumption that it may have other unknown adverse health effects.
Section 3: Engineering Controls & Facility Requirements
To mitigate the identified risks, specific engineering controls and facility infrastructure are not merely recommended; they are essential.
-
Ventilation Imperatives: All handling of this reagent must occur within a certified chemical fume hood to control exposure to vapors.[8][9] The ventilation system should be explosion-proof to prevent ignition of flammable vapors.[3][9]
-
Ignition Source Control: The area must be free of open flames, hot surfaces, and spark-producing equipment.[9] Use only non-sparking tools for opening and handling containers.[3][9] All equipment, including containers and receiving vessels, must be properly grounded and bonded to prevent the accumulation of static electricity, which can serve as an ignition source.[3][8][9]
-
Emergency Infrastructure: An operational safety shower and eyewash station must be located in the immediate vicinity of the workstation.[3][7] Their accessibility and functionality should be verified regularly.
Section 4: Standard Operating Protocol: Handling & Storage
A systematic approach to handling and storage is critical for preventing accidents and exposure.
4.1: Personal Protective Equipment (PPE) Protocol
Proper PPE is the final barrier between the researcher and the chemical. The following must be worn at all times:
-
Eye and Face Protection: Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[3][8] A full-face shield should also be worn when transferring larger quantities.
-
Skin Protection: A flame-retardant lab coat is required.[6] Wear chemically resistant gloves (consult the manufacturer's guide for appropriate material) and ensure full coverage of exposed skin.[3]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if vapors are generated outside a fume hood (e.g., during a large spill), a NIOSH/MSHA or EN 149 approved respirator with an appropriate cartridge is necessary.[3][8]
Caption: PPE Donning and Doffing Sequence.
4.2: Step-by-Step Handling Workflow
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) to remove moisture. Assemble the apparatus within the fume hood.
-
Container Inspection: Before use, inspect the container for any signs of damage or leakage.
-
Grounding: Securely ground and bond the source container and the receiving vessel before initiating any transfer.[8]
-
Inert Atmosphere Transfer: For moisture-sensitive reactions, transfer the liquid using a syringe or cannula technique under a positive pressure of an inert gas.
-
Dispensing: Dispense the required amount slowly and carefully, avoiding splashing. Keep the container opening away from your breathing zone.
-
Sealing: Immediately after dispensing, securely close the container.[9]
-
Cleanup: Clean any residual material from the outside of the container before returning it to storage.
4.3: Long-Term Storage Requirements
-
Store in a designated flammables cabinet or area that is cool, dry, and well-ventilated.[7][8]
-
The storage area should be locked and segregated from incompatible materials, especially strong oxidizing agents and strong acids.[3][7]
-
Keep containers tightly closed to prevent the escape of vapors and contamination from atmospheric moisture.[6]
Section 5: Emergency Response Protocols
Preparedness is key to mitigating the consequences of an incident.
5.1: Spill Management
Immediate and correct response to a spill is critical to prevent injury and fire.
Caption: Spill Response Decision Flowchart.
5.2: First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with copious amounts of water or shower for at least 15 minutes. Seek immediate medical attention.[3][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][9]
-
Ingestion: Rinse mouth thoroughly with water. DO NOT induce vomiting.[3] Ingestion is a medical emergency due to the risk of perforation; call for immediate medical assistance.[3]
5.3: Fire Suppression Strategy
-
Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[3][8]
-
Unsuitable Media: A direct water jet may be ineffective and could spread the flammable liquid.[5]
-
Firefighter Precautions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[8] Use water spray to keep fire-exposed containers cool and prevent rupture.[8]
Section 6: Disposal Considerations
Chemical waste generators must classify discarded chemicals to determine if they are hazardous waste.[3] Dispose of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- and any contaminated materials through a licensed and approved waste disposal plant.[3][9] Do not empty into drains.[3] Follow all local, regional, and national hazardous waste regulations.[3]
Section 7: References
-
Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | C6H15NO2 | CID 123476. (n.d.). PubChem. Retrieved January 5, 2026, from --INVALID-LINK--
-
Ethanamine, 2,2-dimethoxy-N,N-dimethyl-. (2024, April 10). ChemBK. Retrieved January 5, 2026, from --INVALID-LINK--
-
SAFETY DATA SHEET - Dimethylaminoacetaldehyde dimethylacetal. (2025, December 19). Fisher Scientific. Retrieved January 5, 2026, from --INVALID-LINK--
-
2,2-Dimethoxyethylamine(22483-09-6). (n.d.). ChemicalBook. Retrieved January 5, 2026, from --INVALID-LINK--
-
SAFETY DATA SHEET - 1,2-Ethanediamine, N'-ethyl-N,N-dimethyl-. (2010, May 15). Thermo Fisher Scientific. Retrieved January 5, 2026, from --INVALID-LINK--
-
Chemical Properties of Ethanamine, 2,2-dimethoxy-N-methyl- (CAS 122-07-6). (n.d.). Cheméo. Retrieved January 5, 2026, from --INVALID-LINK--
-
SAFETY DATA SHEET - N,N-dimethylformamide dimethyl acetal. (2025, November 6). Sigma-Aldrich. Retrieved January 5, 2026, from --INVALID-LINK--
-
2,2-Dimethoxy-N-methylethanamine | CAS#:122-07-6. (2025, August 20). Chemsrc. Retrieved January 5, 2026, from --INVALID-LINK--
-
Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | 38711-20-5. (n.d.). Benchchem. Retrieved January 5, 2026, from --INVALID-LINK--
-
SAFETY DATA SHEET - 2,2-Dimethoxyethylamine. (2012, March 23). Fisher Scientific. Retrieved January 5, 2026, from --INVALID-LINK--
-
2,2-Dimethoxyethylmethylamine | C5H13NO2 | CID 8503. (n.d.). PubChem. Retrieved January 5, 2026, from --INVALID-LINK--
-
Safety Data Sheet: N,N'-Dimethylethylenediamine. (2019, January 16). Chemos GmbH & Co.KG. Retrieved January 5, 2026, from --INVALID-LINK--
References
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- 2. Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | 38711-20-5 | Benchchem [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. chembk.com [chembk.com]
- 5. chemos.de [chemos.de]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. 2,2-Dimethoxyethylamine(22483-09-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.cn]
An In-depth Technical Guide to the Storage and Stability of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the critical aspects of storing and handling Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, a versatile reagent in organic synthesis. Understanding its stability profile is paramount for ensuring the integrity of experimental outcomes and the quality of resulting products. This document moves beyond generic recommendations to offer a deeper understanding of the molecule's chemical nature and provides actionable protocols for its effective management in a research and development setting.
Compound Profile: Understanding the Molecule
Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, also known by synonyms such as (Dimethylamino)acetaldehyde dimethyl acetal and N-(2,2-Dimethoxyethyl)dimethylamine, is a valuable building block in organic chemistry.[1][2][3] Its structure incorporates a reactive tertiary amine and a protected aldehyde in the form of a dimethyl acetal. This dual functionality makes it a useful synthon for the introduction of a dimethylaminoethyl group in the synthesis of more complex molecules, including pharmaceutical intermediates.[2]
| Property | Value | Source |
| CAS Number | 38711-20-5 | [1][3] |
| Molecular Formula | C₆H₁₅NO₂ | [1][3] |
| Molecular Weight | 133.19 g/mol | [3] |
| Appearance | Colorless to pale-yellow liquid | [4] |
| Boiling Point | Not specified | |
| Density | Not specified | |
| Flash Point | Not specified |
Prudent Storage: Preserving Chemical Integrity
The stability of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is intrinsically linked to its storage conditions. The presence of the acetal functional group dictates the primary storage considerations.
Core Storage Directives:
-
Tightly Sealed Containers: The compound is moisture-sensitive.[5] Exposure to atmospheric moisture can initiate hydrolysis of the acetal group. Therefore, it is imperative to store it in a tightly sealed container to minimize contact with air and humidity. Inert gas blanketing, such as with nitrogen or argon, is a recommended practice for long-term storage.
-
Dry Environment: Storage areas must be dry. Avoid storing the compound in locations with high humidity or where temperature fluctuations could lead to condensation within the container.
-
Cool and Well-Ventilated Area: Elevated temperatures can accelerate degradation pathways. Storage in a cool, well-ventilated area is recommended to maintain the compound's stability.[4] Refrigeration is a suitable option for long-term storage, but ensure the container is equilibrated to room temperature before opening to prevent moisture condensation.
-
Inert Container Material: Glass containers are suitable for storing Ethanamine, 2,2-dimethoxy-N,N-dimethyl-. Ensure the container and its cap liner are made of materials that are inert to the compound.
Unveiling the Stability Profile: Potential Degradation Pathways
The primary mechanism of degradation for Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is the hydrolysis of the acetal functional group. Acetals are generally stable under neutral and basic conditions but are susceptible to cleavage in the presence of acid.[6]
Acid-Catalyzed Hydrolysis: The Primary Concern
The hydrolysis of the acetal is an acid-catalyzed process that proceeds through a carbocation intermediate.[7] The presence of even trace amounts of acid can initiate this degradation cascade.
Caption: A generalized workflow for conducting a forced degradation study.
Experimental Protocol for a Forced Degradation Study
Objective: To assess the stability of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
Ethanamine, 2,2-dimethoxy-N,N-dimethyl-
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Volumetric flasks
-
Pipettes
-
HPLC system with a suitable detector (e.g., UV or Mass Spectrometry)
-
C18 reverse-phase HPLC column
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- in methanol at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To a volumetric flask, add an aliquot of the stock solution and an equal volume of 0.1 M HCl. Dilute to the final volume with a 50:50 mixture of methanol and water. Incubate at room temperature for a defined period (e.g., 24, 48, 72 hours). Neutralize an aliquot of the sample with 0.1 M NaOH before analysis.
-
Base Hydrolysis: To a volumetric flask, add an aliquot of the stock solution and an equal volume of 0.1 M NaOH. Dilute to the final volume with a 50:50 mixture of methanol and water. Incubate at room temperature for a defined period. Neutralize an aliquot of the sample with 0.1 M HCl before analysis.
-
Oxidative Degradation: To a volumetric flask, add an aliquot of the stock solution and an equal volume of 3% H₂O₂. Dilute to the final volume with a 50:50 mixture of methanol and water. Incubate at room temperature for a defined period.
-
Thermal Degradation: Transfer an aliquot of the stock solution into a sealed vial and place it in a temperature-controlled oven at a set temperature (e.g., 60°C) for a defined period.
-
Photolytic Degradation: Expose an aliquot of the stock solution in a photostability chamber to controlled UV and visible light conditions as per ICH Q1B guidelines. [8]A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis: At each time point, withdraw an aliquot of the stressed samples, and if necessary, dilute to a suitable concentration for analysis. Analyze the samples using a developed stability-indicating HPLC method. A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water with a suitable buffer is a good starting point. [9]
-
Data Evaluation:
-
Monitor the decrease in the peak area of the parent compound and the formation of any new peaks (degradation products).
-
Calculate the percentage of degradation.
-
Assess the peak purity of the parent compound to ensure the analytical method is specific.
-
If significant degradation is observed, further studies can be conducted to identify the structure of the degradation products using techniques like LC-MS.
-
Analytical Methodologies for Stability Assessment
A validated, stability-indicating analytical method is crucial for accurately quantifying the parent compound and its degradation products.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique for stability studies. [2]A reverse-phase HPLC method is generally suitable for a polar compound like Ethanamine, 2,2-dimethoxy-N,N-dimethyl-.
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly valuable for the identification and characterization of unknown degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of isolated degradation products.
Conclusion and Recommendations
Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is a valuable synthetic reagent that requires careful handling and storage to maintain its integrity. The primary stability concern is its susceptibility to acid-catalyzed hydrolysis. By adhering to the recommended storage conditions—a dry, cool, and inert environment—the shelf-life of the compound can be maximized.
For researchers and drug development professionals, it is crucial to recognize that while general stability principles provide a strong foundation, specific stability data for your unique application or formulation can only be reliably obtained through well-designed forced degradation studies. The protocols and understanding provided in this guide serve as a robust starting point for these critical investigations, ensuring the quality and reliability of your scientific endeavors.
References
- BenchChem. (n.d.). Unveiling the Reactivity Landscape of Amino Acetals: A Comparative Analysis of Hydrolysis Rates.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Ethanamine, 2,2-dimethoxy-N,N-dimethyl-.
- Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 123476, Ethanamine, 2,2-dimethoxy-N,N-dimethyl-.
- Nayak, S., & Gundu, R. (2012). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences and Research, 4(10), 1951-1955.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals....
- SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY.
- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- SIELC Technologies. (2018, May 16). Separation of Ethylamine, N,N-dimethyl-2-phenoxy- on Newcrom R1 HPLC column.
- Singh, R., & Rehman, Z. U. (2013). Forced degradation studies: A review.
- Spectrum Chemical. (n.d.). CAS Number 38711-20-5 | (Dimethylamino)acetaldehyde Dimethyl Acetal.
- Teasdale, A., & Elder, D. (Eds.). (2017).
- U.S. Environmental Protection Agency. (n.d.). Ethanamine, 2,2-dimethoxy-N,N-dimethyl- - Substance Details - SRS.
- Vessman, J. (1996). Stability-indicating assays: A review of the art. Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 867-869.
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
- Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
-
PubChem. (n.d.). Ethanamine, 2,2-dimethoxy-N,N-dimethyl-. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Substance Registry Services: Ethanamine, 2,2-dimethoxy-N,N-dimethyl-. Retrieved from [Link]
-
ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals. Retrieved from [Link]
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., ... & Zook, Y. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-64.
- Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
-
SIELC Technologies. (n.d.). Ethylamine, N,N-dimethyl-2-phenoxy-. Retrieved from [Link]
-
International Journal of Scientific & Engineering Research. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]
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- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Ethylamine, N,N-dimethyl-2-phenoxy- | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Solubility of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, also known by its IUPAC name 2,2-dimethoxy-N,N-dimethylethanamine and its CAS Registry Number 38711-20-5, is a versatile amine derivative with significant potential in organic synthesis and pharmaceutical development.[1][2][3] Its molecular structure, featuring a tertiary amine and a dimethyl acetal group, imparts a unique combination of chemical properties that make it a valuable building block in the synthesis of more complex molecules.[1] Understanding the solubility profile of this compound is paramount for its effective application in various research and development settings, from reaction condition optimization to formulation and drug delivery.
This technical guide provides a comprehensive overview of the solubility of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, offering insights into its predicted solubility in a range of common laboratory solvents. Furthermore, this guide details standardized experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to ascertain its precise solubility parameters for their specific applications.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is essential for predicting its solubility.
| Property | Value | Reference |
| CAS Number | 38711-20-5 | [1][2][3] |
| Molecular Formula | C6H15NO2 | [1][3][4] |
| Molecular Weight | 133.19 g/mol | [3][4] |
| Boiling Point | 141.8 ± 20.0 °C at 760 mmHg | [5] |
| Density | 0.9 ± 0.1 g/cm³ | [5] |
| Flash Point | 32.2 ± 0.0 °C | [5] |
| LogP (Predicted) | -1.12 | [5] |
Predicted Solubility Profile
While specific experimental data on the solubility of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- in a wide array of solvents is not extensively documented in publicly available literature, a qualitative assessment can be made based on the fundamental principle of "like dissolves like".[6] The presence of polar functional groups, namely the tertiary amine and the two ether linkages in the acetal group, suggests a propensity for solubility in polar solvents. The nitrogen and oxygen atoms can act as hydrogen bond acceptors, facilitating interactions with protic solvents.
Table of Predicted Solubility:
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Protic, Polar | Soluble/Miscible | The presence of nitrogen and oxygen atoms allows for hydrogen bonding with water molecules. A structurally similar compound, Methylaminoacetaldehyde dimethyl acetal, is reported to be miscible with water. |
| Methanol | Protic, Polar | Soluble/Miscible | As a polar protic solvent, methanol can engage in hydrogen bonding with the solute. |
| Ethanol | Protic, Polar | Soluble/Miscible | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. |
| Acetone | Aprotic, Polar | Soluble/Miscible | The polar nature of acetone should facilitate the dissolution of the polar solute. |
| Dichloromethane | Aprotic, Polar | Soluble | A common solvent for a wide range of organic compounds; its polarity should be sufficient to dissolve the target molecule. |
| Ethyl Acetate | Aprotic, Polar | Soluble | The ester functionality provides polarity, suggesting good solubility. |
| Hexane | Nonpolar | Sparingly Soluble/Insoluble | The significant difference in polarity between the nonpolar solvent and the polar solute suggests poor solubility. |
| Toluene | Nonpolar | Sparingly Soluble | While less polar than hexane due to the aromatic ring, a significant polarity mismatch still exists. |
It is crucial to emphasize that this table represents a prediction based on chemical principles. For precise applications, experimental verification is strongly recommended.
Experimental Protocols for Solubility Determination
To empower researchers to validate the predicted solubility and obtain quantitative data, the following experimental protocols are provided.
Qualitative Solubility Determination
This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.
Objective: To qualitatively determine the solubility of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- in various solvents.
Materials:
-
Ethanamine, 2,2-dimethoxy-N,N-dimethyl-
-
Selected solvents (e.g., water, ethanol, hexane)
-
Small test tubes or vials
-
Pipettes
-
Vortex mixer
Procedure:
-
Add 1 mL of the selected solvent to a clean, dry test tube.
-
Add approximately 0.1 mL of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- to the test tube.
-
Cap the test tube and vortex for 30 seconds to ensure thorough mixing.
-
Visually inspect the mixture for homogeneity.
-
Soluble/Miscible: A clear, single-phase solution is observed.
-
Partially Soluble: The solution appears cloudy or forms two phases that do not fully separate.
-
Insoluble/Immiscible: Two distinct layers are observed.
-
-
Record the observation for each solvent tested.
Caption: Workflow for Quantitative Solubility Determination via the Shake-Flask Method.
Conclusion
References
-
2,2-dimethoxy-n,n-dimethylethanamin | CAS#:38711-20-5 | Chemsrc. (n.d.). Retrieved January 5, 2026, from [Link]
-
Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | C6H15NO2 | CID 123476 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
-
Ethanamine, 2,2-dimethoxy-N-methyl- - the NIST WebBook. (n.d.). Retrieved January 5, 2026, from [Link]
-
Chemical Properties of Ethanamine, 2-methoxy- (CAS 109-85-3) - Cheméo. (n.d.). Retrieved January 5, 2026, from [Link]
-
N,N-Dimethyl-2-methoxyethylamine | C5H13NO | CID 547400 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]
-
Chemical Properties of Ethanamine, 2,2-dimethoxy-N-methyl- (CAS 122-07-6) - Cheméo. (n.d.). Retrieved January 5, 2026, from [Link]
-
2,2-Dimethoxyethylmethylamine | C5H13NO2 | CID 8503 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]
-
Ethanamine, 2,2-dimethoxy-N,N-dimethyl- - ChemBK. (n.d.). Retrieved January 5, 2026, from [Link]
-
Ethanamine, 2,2-dimethoxy-N,N-dimethyl- - Substance Details - SRS | US EPA. (n.d.). Retrieved January 5, 2026, from [Link]
Sources
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- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | C6H15NO2 | CID 123476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethanamine, 2,2-dimethoxy-N-methyl- (CAS 122-07-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. chem.ws [chem.ws]
Methodological & Application
Application Notes and Protocols for the Synthesis of Nitrogen Heterocycles Using Ethanamine, 2,2-dimethoxy-N,N-dimethyl-
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic applications of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, a versatile C2 synthon, in the construction of various nitrogen-containing heterocycles. This document delves into the mechanistic underpinnings of its reactivity, offering detailed, step-by-step protocols for the synthesis of key heterocyclic scaffolds such as indoles and pyrimidines. By explaining the causality behind experimental choices and providing robust, self-validating methodologies, this guide aims to empower chemists to effectively utilize this reagent in their synthetic endeavors.
Introduction to Ethanamine, 2,2-dimethoxy-N,N-dimethyl-
Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, also known as dimethylaminoacetaldehyde dimethyl acetal, is a valuable reagent in organic synthesis, particularly in the construction of heterocyclic frameworks.[1][2] Its structure incorporates a nucleophilic dimethylamino group and a masked aldehyde functionality in the form of a dimethyl acetal. This dual functionality allows it to serve as a versatile two-carbon building block, or "C2 synthon," for the elaboration of complex molecular architectures.[1]
The acetal group is stable under basic and neutral conditions, which permits selective reactions involving the amine functionality. Subsequent acid-catalyzed hydrolysis readily unmasks the aldehyde, which can then participate in a variety of intramolecular cyclization reactions to form heterocyclic rings.[1] This latent reactivity is a key feature that makes Ethanamine, 2,2-dimethoxy-N,N-dimethyl- a powerful tool in synthetic chemistry.
Table 1: Physicochemical Properties of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-
| Property | Value |
| CAS Number | 38711-20-5 |
| Molecular Formula | C6H15NO2 |
| Molecular Weight | 133.19 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 142-144 °C |
| Density | 0.92 g/mL at 25 °C |
Data sourced from PubChem.[2]
The synthesis of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is typically achieved through the reductive amination of 2,2-dimethoxyacetaldehyde with dimethylamine, often employing reducing agents like sodium triacetoxyborohydride.[1]
Synthesis of Indoles
The indole nucleus is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and agrochemicals. The functionalization of the indole ring is a central theme in medicinal chemistry. Ethanamine, 2,2-dimethoxy-N,N-dimethyl- offers a strategic approach for the introduction of a two-carbon side chain at the C3-position of the indole, which can be further elaborated.
Mechanistic Rationale
The synthesis of C3-substituted indoles using Ethanamine, 2,2-dimethoxy-N,N-dimethyl- typically proceeds through an initial reaction of the indole with the reagent, followed by in situ hydrolysis of the acetal and subsequent cyclization. A prominent application involves its use as a formylating source for the C-3 formylation of indoles under photoredox catalysis.[1]
A plausible mechanistic pathway for the synthesis of a bis(indolyl)methane derivative involves the acid-catalyzed reaction of two equivalents of an indole with the aldehyde generated in situ from Ethanamine, 2,2-dimethoxy-N,N-dimethyl-.
Caption: General workflow for indole functionalization.
Experimental Protocol: Synthesis of 2,2-Di(indol-3-yl)ethanamine Derivatives
This protocol describes a general procedure for the synthesis of bisindole derivatives, which are of interest for their potential biological activities.
Materials:
-
Indole (or substituted indole)
-
Ethanamine, 2,2-dimethoxy-N,N-dimethyl-
-
Diphenyl phosphate (DPP)
-
Anhydrous acetonitrile
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Microwave reactor
-
Standard glassware for organic synthesis
Procedure:
-
To a microwave tube equipped with a magnetic stir bar, add the indole (2 equivalents) and a catalytic amount of diphenyl phosphate (0.1 equivalents).
-
Add anhydrous acetonitrile (approximately 1 mL per mmol of the limiting reagent).
-
Add Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (1 equivalent) to the reaction mixture under an inert atmosphere (e.g., argon).
-
Seal the microwave tube and heat the reaction mixture to 120 °C for 4-8 hours using a microwave reactor. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Extract the mixture with dichloromethane (30 mL) and wash the organic layer with a saturated aqueous solution of sodium bicarbonate (3 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired bisindole derivative.
Table 2: Representative Data for Bisindole Synthesis
| Indole Substrate | Product | Yield (%) |
| 1-Methylindole | 1,1'-(2-(Dimethylamino)ethane-1,1-diyl)bis(1-methyl-1H-indole) | 75-85 |
| 5-Bromoindole | 5,5'-Dibromo-3,3'-(2-(dimethylamino)ethane-1,1-diyl)bis(1H-indole) | 60-70 |
Yields are approximate and may vary depending on the specific substrate and reaction conditions.
Synthesis of Pyrimidines
Pyrimidines are a fundamental class of N-heterocycles found in nucleic acids and a wide range of biologically active compounds. The construction of the pyrimidine ring is a cornerstone of medicinal chemistry. Ethanamine, 2,2-dimethoxy-N,N-dimethyl- can be employed in the synthesis of substituted pyrimidines by reacting with compounds containing active methylene groups and a source of ammonia.
Mechanistic Rationale
The synthesis of pyrimidines using Ethanamine, 2,2-dimethoxy-N,N-dimethyl- often involves a multi-step, one-pot reaction. The reagent first reacts with an active methylene compound (e.g., a ketone) to form an enamine intermediate. This enamine can then react with a source of ammonia (such as ammonium acetate) or an amidine to construct the pyrimidine ring through a series of condensation and cyclization steps.
Sources
The Strategic Application of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- in Pyridine Synthesis: A Guide for Researchers
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, present in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Consequently, the development of efficient and versatile synthetic methodologies for constructing substituted pyridines remains a significant focus for researchers. This guide delves into the application of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- , a potent C2 synthon, in the synthesis of pyridine derivatives. While its close relative, N,N-dimethylformamide dimethyl acetal (DMF-DMA), is well-established as a one-carbon building block in heterocyclic synthesis, this document will illuminate the unique potential of its two-carbon counterpart.[3][4]
This application note will provide a detailed exploration of the underlying reaction mechanisms, step-by-step experimental protocols, and the strategic advantages of employing Ethanamine, 2,2-dimethoxy-N,N-dimethyl- for the synthesis of functionalized pyridines. The protocols described herein are designed to be self-validating, with clear explanations for each step, ensuring both reproducibility and a deeper understanding of the chemical transformations.
Mechanistic Insights: The Role of a C2 Synthon in Pyridine Ring Formation
The synthetic utility of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- in pyridine synthesis is analogous to that of the well-documented Bredereck's reagent and DMF-DMA.[5][6] It serves as a highly reactive building block that readily condenses with compounds possessing active methylene groups, such as ketones, to form key intermediates. The reaction typically proceeds in two main stages: the formation of an enaminone-like intermediate and a subsequent cyclocondensation reaction.
The initial step involves the reaction of a ketone with Ethanamine, 2,2-dimethoxy-N,N-dimethyl-. The acetal moiety of the reagent is activated, leading to the formation of a reactive electrophilic species. The enol or enolate of the ketone then attacks this species, followed by the elimination of two molecules of methanol, to yield a β-dimethylamino enone analogue. This intermediate is pivotal as it sets the stage for the subsequent ring-closing reaction.
The second stage is a cyclocondensation reaction where the enaminone intermediate reacts with a suitable nitrogen source that also contains an active methylene group (e.g., cyanoacetamide or malononitrile).[3] In the presence of a base, such as piperidine, this reaction proceeds to form the polysubstituted pyridine ring.[3]
Below is a generalized workflow illustrating this synthetic strategy:
Caption: Generalized workflow for pyridine synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of substituted pyridines using Ethanamine, 2,2-dimethoxy-N,N-dimethyl-.
Protocol 1: Synthesis of a Polysubstituted Pyridine Derivative from an Acyclic Ketone
This protocol outlines the synthesis of a polysubstituted pyridine derivative starting from a simple acyclic ketone, such as acetone, and utilizing cyanothioacetamide as the nitrogen source. This method is adapted from established procedures using DMF-DMA.[3]
Step 1: Formation of the Enaminone-like Intermediate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the starting ketone (1.0 eq), Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (1.2 eq), and a suitable solvent such as dry toluene (5 mL/mmol of ketone).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enaminone-like intermediate, which can often be used in the next step without further purification.
Step 2: Cyclocondensation to Form the Pyridine Ring
-
Dissolve the crude intermediate from Step 1 in dimethylformamide (DMF) (10 mL/mmol).
-
To this solution, add cyanothioacetamide (1.0 eq) and a catalytic amount of piperidine (0.1 eq).[3]
-
Heat the reaction mixture to reflux for 5-7 hours, again monitoring by TLC.[3]
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing an ice-water mixture.
-
The precipitated solid product is collected by filtration, washed thoroughly with cold water, and then dried.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to afford the pure polysubstituted pyridine derivative.
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (for 10 mmol scale) |
| Acetone | 1.0 | 58.08 | 0.58 g (0.73 mL) |
| Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | 1.2 | 133.19 | 1.60 g |
| Cyanothioacetamide | 1.0 | 100.14 | 1.00 g |
| Piperidine | 0.1 | 85.15 | 0.085 g (0.10 mL) |
| Toluene | - | - | 50 mL |
| Dimethylformamide (DMF) | - | - | 100 mL |
Table 1: Reagents for the synthesis of a polysubstituted pyridine derivative.
Caption: Experimental workflow for Protocol 1.
Protocol 2: Three-Component Cascade Reaction for the Synthesis of 2-Aminopyridine Derivatives
This protocol describes a one-pot, three-component reaction for the synthesis of highly functionalized 2-aminopyridine derivatives. This approach is based on similar cascade reactions developed for DMF-DMA.[7]
-
To a solution of a 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent such as ethanol (8 mL/mmol), add Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (1.5 eq) and an enediamine (1.0 eq).
-
Add a catalytic amount of a base, for instance, piperidine (0.2 eq).
-
Stir the reaction mixture at a specified temperature (e.g., 80 °C) and monitor its progress using TLC. Reaction times can vary from 6 to 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to yield the pure 2-aminopyridine derivative.
| Reagent | Molar Eq. |
| 1,3-Dicarbonyl Compound | 1.0 |
| Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | 1.5 |
| 1,1-Enediamine | 1.0 |
| Piperidine | 0.2 |
Table 2: Molar equivalents for the three-component cascade reaction.
Caption: Cascade reaction for 2-aminopyridine synthesis.
Trustworthiness and Validation
The protocols presented are grounded in well-established chemical principles and are analogous to extensively validated synthetic methods utilizing similar reagents like DMF-DMA and Bredereck's reagent.[3][5][7] The successful execution of these protocols relies on standard laboratory techniques and the use of appropriately purified reagents and solvents. For validation, it is recommended to characterize the synthesized compounds using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure of the pyridine derivatives.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To identify the key functional groups present in the final compounds.
By following these detailed protocols and validation steps, researchers can confidently employ Ethanamine, 2,2-dimethoxy-N,N-dimethyl- as a valuable tool in their pyridine synthesis endeavors.
References
- BenchChem. The Role of N,N-Dimethylformamide Dimethyl Acetal in Pyridine Synthesis: Application Notes and Protocols.
- Baran Lab. Pyridine Synthesis: Cliff Notes.
-
Abu-Shanab, F., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 1, 207-214. Available from: [Link]
- Journal of Chemical Reviews. A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions.
- ResearchGate. Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications.
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Wikipedia. tert-Butoxybis(dimethylamino)methane. Available from: [Link]
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ijarsct. A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques. Available from: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. Available from: [Link]
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ResearchGate. Dimethylformamide Dimethyl Acetal in Heterocylic Synthesis: Synthesis of Polyfunctionally Substituted Pyridine Derivatives as Precursors to Bicycles and Polycycles. Available from: [Link]
-
ACS Omega. Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives. Available from: [Link]
-
Scientific Research Publishing. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Available from: [Link]
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ResearchGate. tert -Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). Available from: [Link]
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UCHEM. BREDERECK'S REAGENT. Available from: [Link]
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ResearchGate. tert-Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). Available from: [Link]
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OUCI. Dimethylformamide Acetals and Bredereck's Reagent as Building Blocks in Natural Products Total Synthesis. Available from: [Link]
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"Ethanamine, 2,2-dimethoxy-N,N-dimethyl-" in pyrimidine synthesis
An In-Depth Guide to the Application of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- in Pyrimidine Synthesis
Authored by a Senior Application Scientist
Introduction: Unveiling the Potential of a Unique C2 Synthon in Heterocyclic Chemistry
In the vast landscape of heterocyclic synthesis, the pyrimidine scaffold stands as a cornerstone, forming the structural basis for a multitude of bioactive molecules, including nucleic acids and a wide array of pharmaceuticals. The construction of this essential ring system is a subject of continuous innovation, with chemists constantly seeking novel reagents and methodologies to access diverse substitution patterns efficiently. While classic methods often rely on the condensation of 1,3-dicarbonyl compounds with amidines or ureas, the exploration of alternative building blocks is crucial for expanding the accessible chemical space.
This application note delves into the strategic use of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- , a bifunctional reagent poised to offer unique synthetic advantages. Unlike common C1 synthons such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) or Bredereck's reagent which introduce a single carbon atom, Ethanamine, 2,2-dimethoxy-N,N-dimethyl- serves as a versatile C2 synthon .[1] It provides a two-carbon unit containing both a nucleophilic tertiary amine and a latent electrophilic carbon in the form of a dimethyl acetal.[1] The acetal group is stable under neutral and basic conditions, masking a reactive aldehyde functionality that can be unmasked under acidic conditions for subsequent cyclization.[1]
This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the mechanistic principles, potential synthetic strategies, and detailed protocols for leveraging this unique reagent in the construction of pyrimidine derivatives.
Part 1: Mechanistic Rationale and Strategic Application
The synthetic utility of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- hinges on its dual reactivity. The molecule can be envisioned as a synthon for a dimethylaminoacetaldehyde cation, enabling a stepwise approach to heterocycle formation.
-
The Nucleophilic Amine: The N,N-dimethylamino group can act as a leaving group or participate in initial condensation reactions.
-
The Masked Aldehyde: The 2,2-dimethoxy (acetal) group is a stable protecting group for an aldehyde. Upon treatment with acid, it readily hydrolyzes to reveal the reactive formyl group (-CHO), which is a powerful electrophile for intramolecular cyclization.[1]
This dual functionality allows for a synthetic strategy where an initial intermolecular reaction is followed by an acid-catalyzed intramolecular cyclization/condensation to form the pyrimidine ring. A plausible and powerful approach involves its reaction with nitrogen-rich nucleophiles like amidines, ureas, or guanidines, which provide the remaining atoms for the pyrimidine core.
Proposed General Mechanism: A [4+2] Cyclization Strategy
A logical pathway for pyrimidine synthesis using Ethanamine, 2,2-dimethoxy-N,N-dimethyl- involves its reaction with an N-C-N fragment, such as an amidine. This can be conceptualized as a [4+2] atom-fragment condensation.
Caption: Step-by-step experimental workflow.
Protocol: Synthesis of a 2-Substituted-4-Phenylpyrimidine (Representative Example)
This protocol outlines the synthesis of 2-methyl-4-phenylpyrimidine from benzamidine hydrochloride and Ethanamine, 2,2-dimethoxy-N,N-dimethyl-.
Materials:
-
Benzamidine hydrochloride (1.0 eq)
-
Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (1.2 eq)
-
Sodium methoxide (1.0 eq, to freebase the amidine)
-
Anhydrous Toluene or Dioxane
-
4M HCl in Dioxane
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Preparation of Free Amidine: To a stirred suspension of benzamidine hydrochloride (1.0 eq) in anhydrous methanol at 0 °C, add sodium methoxide (1.0 eq) portion-wise. Stir the mixture at room temperature for 1 hour. Filter off the precipitated sodium chloride and concentrate the filtrate under reduced pressure to obtain the benzamidine free base. Use immediately in the next step.
-
Condensation: In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the freshly prepared benzamidine (1.0 eq) in anhydrous toluene. Add Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C for toluene). Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Cyclization and Deprotection: Cool the reaction mixture to room temperature. Slowly add 4M HCl in dioxane (2.0 eq) dropwise. A precipitate may form. Stir the mixture at room temperature for 1-2 hours to ensure complete hydrolysis of the acetal and subsequent cyclization.
-
Workup: Carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases and the aqueous layer is basic (pH ~8-9). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2-methyl-4-phenylpyrimidine.
Self-Validating System & Causality:
-
Inert Atmosphere: Prevents moisture from prematurely hydrolyzing the acetal and protects intermediates from air oxidation.
-
Anhydrous Solvents: Essential for preventing unwanted side reactions with the reactive intermediates.
-
TLC Monitoring: Allows for real-time tracking of the consumption of starting materials and the formation of the intermediate/product, ensuring the reaction is driven to completion.
-
Controlled Acidification: Slow addition of acid prevents exothermic reactions and allows for controlled hydrolysis and cyclization.
-
Aqueous Workup: The basic wash neutralizes the acid catalyst and removes water-soluble byproducts, simplifying purification.
Part 3: Data Presentation and Applications
The true power of this methodology lies in its potential to generate a library of pyrimidine derivatives by varying the amidine component.
Table 1: Potential Substrate Scope and Expected Products
| Entry | Amidine Precursor (R-C(=NH)NH₂) | R-Group | Expected Pyrimidine Product | Potential Application Area |
| 1 | Acetamidine | Methyl | 2-Methylpyrimidine | Building Block |
| 2 | Benzamidine | Phenyl | 2-Phenylpyrimidine | Medicinal Chemistry Scaffold |
| 3 | Guanidine | Amino | 2-Aminopyrimidine | Pharmaceutical Intermediate |
| 4 | 4-Methoxybenzamidine | 4-Methoxyphenyl | 2-(4-Methoxyphenyl)pyrimidine | Agrochemicals, Materials Science |
This table is illustrative and serves as a guide for synthetic exploration. Yields and reaction conditions may require optimization for each specific substrate.
Conclusion and Future Outlook
Ethanamine, 2,2-dimethoxy-N,N-dimethyl- emerges as a highly valuable, albeit underutilized, reagent for the synthesis of substituted pyrimidines. Its unique character as a C2 synthon with a masked aldehyde functionality opens a synthetic pathway distinct from traditional C1-based cyclizations. The protocols and mechanistic insights provided herein offer a robust framework for researchers to explore this chemistry. By enabling the construction of pyrimidines with specific substitution patterns, this reagent holds significant promise for applications in drug discovery and materials science, where the pyrimidine core continues to be a privileged scaffold.
References
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. [Link]
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Abu-Shanab, F., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry, 1, 207-214. [Link]
-
Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. (2011). Scientific Research Publishing. [Link]
-
Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. International Journal of Organic Chemistry - Scirp.org. [Link]
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tert-Butoxybis(dimethylamino)methane. Wikipedia. [Link]
-
2-(Dimethylamino)pyrimidine. Organic Syntheses Procedure. [Link]
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UCHEM-BREDERECK'S REAGENT. Uchem. [Link]
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tert -Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). ResearchGate. [Link]
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What is amino acetaldehyde dimethyl acetal used for?. Baoran Chemical. [Link]
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BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. DAV University. [Link]
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Bredereck Pyrimidine Synthesis. Chem-Station. [Link]
- Process for preparing 5-halopyrimidines and 5-pyrimidine methanols.
- SYNTHESIS OF PYRIMIDINE DERIV
-
Synthesis of pyrimidine compounds using dimethylamino imine derivatives. ResearchGate. [Link]
-
Ethanamine, 2,2-dimethoxy-N,N-dimethyl-. PubChem. [Link]
- Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
-
Bredereck's synthesis of purine derivatives. ResearchGate. [Link]
-
2,2-DIMETHOXYETHAN-1-AMINE. PharmaCompass.com. [Link]
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A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. ResearchGate. [Link]
-
Synthesis of pyrimidines by direct condensation of amides and nitriles. PubMed. [Link]
-
2,2-Dimethoxyethanamine. Chemsrc. [Link]
-
FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PubMed Central. [Link]
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Application Note: Reductive Amination Utilizing in situ Aldehyde Generation from Ethanamine, 2,2-dimethoxy-N,N-dimethyl-
Abstract: This document provides a comprehensive technical guide for performing a reductive amination reaction using Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (also known as N,N-dimethylaminoacetaldehyde dimethyl acetal). Due to the inherent instability of the corresponding free aldehyde, this protocol leverages the acetal as a stable precursor, generating the reactive aldehyde in situ under mild acidic conditions. This one-pot procedure is highly efficient for synthesizing tertiary amines and is particularly valuable in pharmaceutical and fine chemical synthesis. We detail the reaction mechanism, provide a validated step-by-step protocol for a model reaction with benzylamine, and discuss the critical parameters for success.
Introduction and Scientific Rationale
Reductive amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds to produce secondary and tertiary amines.[1][2] The reaction typically proceeds via the condensation of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in the same pot by a selective reducing agent.[3]
The target aldehyde for this protocol, N,N-dimethylaminoacetaldehyde, is a valuable building block but is prone to self-condensation and polymerization, making it difficult to handle and store. To circumvent this instability, its dimethyl acetal, Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (CAS 38711-20-5), is employed as a stable, commercially available liquid precursor.[4][5][6] The acetal functional group serves as an effective protecting group for the aldehyde.[7]
This protocol relies on the controlled, in situ hydrolysis of the acetal under mildly acidic conditions to slowly release the aldehyde. The aldehyde then immediately reacts with a primary amine present in the mixture to form an iminium ion, which is subsequently and irreversibly reduced. This strategy maintains a low concentration of the unstable aldehyde throughout the reaction, minimizing side reactions and maximizing the yield of the desired amine product.[8][9]
Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reducing agent of choice for this transformation.[1][10] Its mild nature and steric bulk make it highly selective for the reduction of the protonated imine (iminium ion) intermediate over the starting aldehyde or ketone.[10][11] This selectivity is crucial for one-pot reductive aminations, as it prevents the premature reduction of the carbonyl compound.[12] Furthermore, STAB tolerates a wide range of functional groups and its reactivity is not sensitive to small amounts of water, which is necessarily present for the acetal hydrolysis.[12][13]
Reaction Mechanism and Workflow
The one-pot reaction proceeds through three key stages:
-
Acetal Hydrolysis (Deprotection): A catalytic amount of acid (in this case, acetic acid) protonates one of the methoxy groups of the acetal, facilitating its departure as methanol and forming an oxocarbenium ion. Subsequent attack by water and loss of a second methanol molecule generates the reactive N,N-dimethylaminoacetaldehyde.
-
Iminium Ion Formation: The primary amine (benzylamine in our model) acts as a nucleophile, attacking the carbonyl carbon of the in situ-generated aldehyde. A subsequent dehydration step, also acid-catalyzed, forms a transient imine which is protonated to yield a reactive iminium ion.
-
Reduction: Sodium triacetoxyborohydride delivers a hydride to the electrophilic carbon of the iminium ion, reducing it to the final tertiary amine product. The reaction rate for the reduction of the iminium ion is significantly faster than for the reduction of the aldehyde, ensuring high selectivity.[10]
The overall workflow is depicted below.
Sources
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- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. Reductive amination using poly(ethylene glycol) acetaldehyde hydrate generated in situ: applications to chitosan and lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: Ethanamine, 2,2-dimethoxy-N,N-dimethyl- in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unveiling a Versatile C2 Synthon
Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, also widely known by its synonyms (Dimethylamino)acetaldehyde dimethyl acetal and 2,2-dimethoxy-N,N-dimethylethanamine, is a valuable and versatile reagent in modern organic synthesis.[1][2][3][4] With the chemical formula C₆H₁₅NO₂, this compound serves as a potent C2 synthon, effectively providing a two-carbon unit that features a nucleophilic nitrogen atom and a masked electrophilic carbon in the form of a dimethyl acetal.[5] This latent aldehyde functionality is stable under basic and neutral conditions, allowing for chemical manipulations at other sites of a molecule before its strategic unmasking.[5][6]
The primary utility of this reagent lies in its role as a precursor to a formyl group (-CHO), making it a key player in the synthesis of aldehydes, and as a building block for the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.[7][8] This guide provides an in-depth exploration of the reactivity of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- with various electrophiles, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Table 1: Physicochemical Properties of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-
| Property | Value | Reference(s) |
| CAS Number | 38711-20-5 | [1] |
| Molecular Formula | C₆H₁₅NO₂ | [1] |
| Molecular Weight | 133.19 g/mol | [1] |
| Appearance | Colorless to slightly yellow liquid | [7] |
| Boiling Point | 64 °C | [7] |
| Density | 0.900 g/mL at 25 °C | [8] |
| Flash Point | 32 °C | [7] |
| Solubility | Soluble in many organic solvents | |
| Moisture Sensitivity | Moisture sensitive | [7] |
Core Reactivity: A Dual-Purpose Reagent
The reactivity of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is dictated by two key functional groups: the tertiary amine and the dimethyl acetal. The lone pair of electrons on the nitrogen atom imparts nucleophilic character, allowing for reactions with a variety of electrophiles. The acetal group, on the other hand, serves as a stable protecting group for an aldehyde functionality, which can be liberated under acidic conditions.
This dual nature allows for a two-stage reactivity profile. First, the nucleophilic amine can engage with electrophiles. Subsequently, the acetal can be hydrolyzed to reveal the aldehyde, which can then participate in a range of further transformations, such as reductive aminations, Wittig reactions, or intramolecular cyclizations.
Reaction with Alkyl Halides: N-Alkylation and Quaternization
The tertiary amine functionality of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- readily undergoes nucleophilic substitution with alkyl halides to form quaternary ammonium salts. This reaction is a fundamental transformation for modifying the steric and electronic properties of the nitrogen atom and for introducing this C2 synthon into larger molecules.
Mechanistic Rationale
The reaction proceeds via a standard SN2 mechanism. The nucleophilic nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new C-N bond. The resulting product is a quaternary ammonium salt, which is typically a crystalline solid and can be isolated by filtration.
Caption: SN2 mechanism for N-alkylation.
Experimental Protocol: Synthesis of N-(2,2-dimethoxyethyl)-N,N-dimethyl-N-methylammonium iodide
This protocol describes a representative procedure for the quaternization of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- with methyl iodide.
Materials:
-
Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (1.0 eq)
-
Methyl iodide (1.1 eq)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with a magnetic stirrer
-
Condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add Ethanamine, 2,2-dimethoxy-N,N-dimethyl- and anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methyl iodide to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
The formation of a white precipitate indicates the formation of the quaternary ammonium salt.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the N-(2,2-dimethoxyethyl)-N,N-dimethyl-N-methylammonium iodide.
Table 2: Representative Reaction Conditions for N-Alkylation
| Alkyl Halide | Solvent | Temperature (°C) | Reaction Time (h) | Expected Product |
| Methyl iodide | Diethyl ether | 0 to RT | 12-24 | N-(2,2-dimethoxyethyl)-N,N-dimethyl-N-methylammonium iodide |
| Ethyl bromide | Acetonitrile | Reflux | 24-48 | N-Ethyl-N-(2,2-dimethoxyethyl)-N,N-dimethylammonium bromide |
| Benzyl chloride | Toluene | 80 | 12 | N-Benzyl-N-(2,2-dimethoxyethyl)-N,N-dimethylammonium chloride |
Reaction with Acyl Halides: Synthesis of N-(2,2-dimethoxyethyl) Amides
The reaction of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- with acyl halides is not a direct acylation on the tertiary nitrogen. Instead, this reagent is typically first deprotected to its corresponding primary or secondary amine, or the desired amide is synthesized from a related primary amine, aminoacetaldehyde dimethyl acetal. The resulting N-(2,2-dimethoxyethyl) amides are valuable intermediates for the synthesis of isoquinolines and related heterocycles via the Bischler-Napieralski reaction.[2][8][9][10][11]
Synthesis of N-(2,2-dimethoxyethyl) Amides
A common strategy involves the acylation of a primary amine, such as aminoacetaldehyde dimethyl acetal, with an acyl chloride or an ester.[12][13][14]
Caption: General workflow for amide synthesis.
Experimental Protocol: Synthesis of N-(2,2-dimethoxyethyl)benzamide
This protocol provides a general procedure for the synthesis of an N-(2,2-dimethoxyethyl) amide from aminoacetaldehyde dimethyl acetal and benzoyl chloride.
Materials:
-
Aminoacetaldehyde dimethyl acetal (1.0 eq)
-
Benzoyl chloride (1.05 eq)
-
Triethylamine (1.1 eq)
-
Dichloromethane (anhydrous)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve aminoacetaldehyde dimethyl acetal and triethylamine in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of benzoyl chloride in anhydrous dichloromethane via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure N-(2,2-dimethoxyethyl)benzamide.
Application in Heterocycle Synthesis: The Power of the Masked Aldehyde
A significant application of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- and its derivatives lies in the synthesis of nitrogen-containing heterocycles. The masked aldehyde can be unveiled in situ or in a separate step to participate in classic cyclization reactions.
The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful method for constructing tetrahydroisoquinoline and tetrahydro-β-carboline skeletons.[6][15][16][17][18] This reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed intramolecular cyclization. Ethanamine, 2,2-dimethoxy-N,N-dimethyl- can serve as the aldehyde precursor after hydrolysis of the acetal.[19][20][21]
Mechanism:
-
Acetal Hydrolysis: Under acidic conditions, the dimethyl acetal is hydrolyzed to the corresponding aldehyde.[16][22][23]
-
Iminium Ion Formation: The aldehyde condenses with a β-arylethylamine to form a Schiff base, which is then protonated to an electrophilic iminium ion.
-
Intramolecular Cyclization: The electron-rich aromatic ring attacks the iminium ion in an intramolecular electrophilic aromatic substitution to form the heterocyclic ring system.
Caption: Pictet-Spengler reaction pathway.
The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is another key transformation for the synthesis of 3,4-dihydroisoquinolines.[2][7][8][9][10][11][22][24][25][26] This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃). The necessary amide precursors can be synthesized from aminoacetaldehyde dimethyl acetal as described in section 4.
Mechanism:
-
Amide Activation: The dehydrating agent activates the amide carbonyl group.
-
Nitrilium Ion Formation: A nitrilium ion intermediate is formed.
-
Intramolecular Cyclization: The electron-rich aromatic ring attacks the electrophilic nitrilium ion to form the dihydroisoquinoline ring.
Formylation of Aryl Halides: A Modern Application
A recent and significant application of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is its use as a carbon monoxide (CO) surrogate in the formylation of aryl halides.[26][27][28] This innovative approach, often employing photoredox and nickel dual catalysis, circumvents the need for toxic and difficult-to-handle CO gas.[26]
Mechanistic Overview
While the detailed mechanism is complex and subject to ongoing research, a plausible pathway involves the generation of a formyl radical equivalent from Ethanamine, 2,2-dimethoxy-N,N-dimethyl- under the catalytic conditions. This radical then engages in a nickel-catalyzed cross-coupling with the aryl halide to afford the formylated product.
Caption: Simplified catalytic cycle for formylation.
Experimental Protocol: Photoredox/Nickel-Catalyzed Formylation of 4-Bromobiphenyl
This protocol is adapted from the literature and describes the formylation of an aryl bromide using Ethanamine, 2,2-dimethoxy-N,N-dimethyl- as the CO source.[26]
Materials:
-
4-Bromobiphenyl (1.0 eq)
-
Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (2.0 eq)
-
NiCl₂·6H₂O (10 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)
-
Iridium photocatalyst (e.g., [Ir(ppy)₂(dtbbpy)]PF₆) (1-2 mol%)
-
Base (e.g., Cs₂CO₃) (2.0 eq)
-
Anhydrous solvent (e.g., DMF or DMA)
-
Schlenk tube or similar reaction vessel
-
Blue LED light source
Procedure:
-
To a Schlenk tube, add 4-bromobiphenyl, NiCl₂·6H₂O, dtbbpy, the iridium photocatalyst, and the base.
-
Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the anhydrous solvent and Ethanamine, 2,2-dimethoxy-N,N-dimethyl- via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a blue LED light source for 24-48 hours.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is then subjected to acidic workup (e.g., 1M HCl) to hydrolyze the initially formed acetal to the desired aldehyde.
-
Purify the aldehyde by column chromatography on silica gel.
Table 3: Scope of Aryl Halides in Photoredox Formylation
| Aryl Halide | Catalyst System | Yield (%) | Reference |
| 4-Bromobiphenyl | Ni/Ir dual catalysis | Moderate to Good | [26] |
| 4-Bromoanisole | Ni/Ir dual catalysis | Moderate to Good | [26] |
| 3-Bromopyridine | Ni/Ir dual catalysis | Moderate | [26] |
| 1-Bromonaphthalene | Ni/Ir dual catalysis | Good | [26] |
Safety and Handling
Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is a flammable liquid and is moisture-sensitive.[7] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Store the reagent in a tightly sealed container under an inert atmosphere in a cool, dry place. It is incompatible with strong oxidizing agents and strong acids.[7]
Conclusion
Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is a multifaceted reagent with significant potential in organic synthesis. Its ability to act as a stable, masked aldehyde and a nucleophilic amine makes it a valuable tool for the construction of complex molecules, particularly in the pharmaceutical and fine chemical industries. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers seeking to harness the synthetic power of this versatile C2 synthon.
References
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NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Guide to Dimethylaminoacetaldehyde Dimethyl Acetal for Synthesis. Retrieved from [Link]
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Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
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Master Organic Chemistry. (2014, July 15). Hydrolysis of acetals to give aldehydes and ketones. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Aldehyde synthesis by deprotection or hydrolysis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
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Gao, J., He, X.-C., Liu, Y.-L., & Yang, H. (2024). Photoredox/Nickel Dual Catalysis-Enabled Aryl Formylation with 2,2-Dimethoxy-N,N-dimethylethan-1-amine as CO Source. Organic Letters, 26(7), 1478–1482. [Link]
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J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. Retrieved from [Link]
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figshare. (2024, February 9). Photoredox/Nickel Dual Catalysis-Enabled Aryl Formylation with 2,2-Dimethoxy‑N,N‑dimethylethan-1-amine as CO Source. Retrieved from [Link]
-
MDPI. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Retrieved from [Link]
-
J&K Scientific LLC. (2025, May 27). Bischler-Napieralski Reaction. Retrieved from [Link]
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PubChem. (n.d.). Ethanamine, 2,2-dimethoxy-N,N-dimethyl-. Retrieved from [Link]
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Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
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NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
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Dual Nature of the Excited State in Organic-Inorganic Lead Halide Perovskites - Supporting Information. (n.d.). Retrieved from [Link]
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Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Retrieved from [Link]
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ResearchGate. (n.d.). Electrochemical formylation of aryl halides by using DMF as formyl source. Retrieved from [Link]
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YouTube. (2014, March 8). Using Acetals as a Protecting Group for Aldehydes and Ketones. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). (Dimethylamino)acetaldehyde dimethyl acetal. Retrieved from [Link]
-
Sciencemadness.org. (n.d.). N,N-Dimethylformamide Diethyl Acetal. Retrieved from [Link]
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Organic Chemistry Frontiers (RSC Publishing). (n.d.). Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Formation of Amides From Esters. Retrieved from [Link]
-
YouTube. (2022, May 25). Acetal and Ketal Formation - Aldehydes and Ketones. Retrieved from [Link]
- Google Patents. (n.d.). US4055598A - Process for the production of an aminoacetaldehyde dimethyl acetal.
-
Scribd. (n.d.). Bischler Napieralski Reaction | PDF. Retrieved from [Link]
-
Ranu, B. C., & Dutta, P. (2003). A Simple and Convenient Procedure for the Conversion of Esters to Secondary Amides. Synthetic Communications, 33(2), 297–301. [Link]
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-
Oakwood Chemical. (n.d.). (Dimethylamino)acetaldehyde dimethyl acetal. Retrieved from [Link]
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Application Notes and Protocols for Cyclization Reactions Involving Ethanamine, 2,2-dimethoxy-N,N-dimethyl-
Introduction: The Versatile Role of Aminoacetaldehyde Acetals in Heterocyclic Synthesis
Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, also known as N,N-dimethylaminoacetaldehyde dimethyl acetal, is a valuable and versatile building block in modern organic synthesis. Its structure combines a protected aldehyde functionality (the dimethyl acetal) and a nucleophilic dimethylamino group. This unique combination allows for its participation in a variety of cyclization reactions to form complex heterocyclic scaffolds, which are central to medicinal chemistry and drug development.[1][2] This guide provides an in-depth exploration of the key cyclization reactions involving this reagent, with a focus on the synthesis of isoquinoline and related heterocyclic systems. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and offer insights into the practical aspects of these reactions for researchers in drug discovery and development.
The core reactivity of this reagent lies in its ability to generate a reactive iminium ion intermediate, which can then undergo intramolecular electrophilic aromatic substitution to forge a new ring system. The N,N-dimethyl substitution can influence the reactivity and solubility of the starting material and intermediates, and it becomes an integral part of the final heterocyclic product.
The Pomeranz-Fritsch Reaction: A Cornerstone in Isoquinoline Synthesis
The Pomeranz-Fritsch reaction, discovered independently by Cäsar Pomeranz and Paul Fritsch in 1893, is a classic and powerful method for the synthesis of isoquinolines.[3][4][5][6] The reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde derivative with an aminoacetaldehyde acetal like Ethanamine, 2,2-dimethoxy-N,N-dimethyl-.[3][7]
Reaction Mechanism
The reaction proceeds in two main stages:
-
Iminium Ion Formation: The reaction commences with the condensation of a substituted benzaldehyde with Ethanamine, 2,2-dimethoxy-N,N-dimethyl- to form a Schiff base (or imine). Under strong acidic conditions, this imine is protonated to generate a highly electrophilic N,N-dimethyliminium ion.
-
Intramolecular Cyclization: The electron-rich aromatic ring of the benzaldehyde derivative then attacks the electrophilic iminium ion in an intramolecular electrophilic aromatic substitution. This is followed by the elimination of methanol and subsequent aromatization to yield the isoquinoline core.
The use of strong acids like concentrated sulfuric acid is traditional, but other Lewis and Brønsted acids have also been employed.[3][7] The nature of the substituents on the aromatic ring can significantly impact the reaction's efficiency; electron-donating groups facilitate the cyclization, while electron-withdrawing groups can hinder it.[7]
Caption: Pomeranz-Fritsch reaction mechanism.
Applications in Drug Development
The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] The Pomeranz-Fritsch reaction provides a direct route to this important core, enabling the synthesis of compounds with potential applications as:
-
Anticancer agents
-
Antihypertensive drugs
-
Antimicrobial compounds
-
Topical anesthetics [3]
Experimental Protocol: Synthesis of 6,7-Dimethoxyisoquinoline
This protocol describes the synthesis of 6,7-dimethoxyisoquinoline from 3,4-dimethoxybenzaldehyde and Ethanamine, 2,2-dimethoxy-N,N-dimethyl-.
Materials:
-
3,4-Dimethoxybenzaldehyde
-
Ethanamine, 2,2-dimethoxy-N,N-dimethyl-
-
Toluene
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide (pellets)
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Round-bottom flask with Dean-Stark apparatus
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Schiff Base Formation:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark trap and condenser, add 3,4-dimethoxybenzaldehyde (1 equivalent) and Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (1.1 equivalents).
-
Add toluene as the solvent (approximately 100 mL).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil is the benzalaminoacetal intermediate.
-
-
Cyclization:
-
Carefully add the crude benzalaminoacetal to a flask containing concentrated sulfuric acid (5-10 equivalents) at 0 °C (ice bath). The addition should be done dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 2-4 hours. Monitor the progress of the reaction by TLC.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly pour it onto crushed ice.
-
Carefully neutralize the acidic solution by the slow addition of solid sodium hydroxide pellets until the pH is basic (pH > 10). This step is highly exothermic and should be performed with caution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 6,7-dimethoxyisoquinoline.
-
| Parameter | Value/Condition | Rationale |
| Reactants | 3,4-Dimethoxybenzaldehyde, Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | Electron-donating methoxy groups on the benzaldehyde facilitate the electrophilic cyclization. |
| Solvent (Schiff Base) | Toluene with Dean-Stark trap | Azeotropic removal of water drives the equilibrium towards the formation of the Schiff base. |
| Cyclization Catalyst | Concentrated Sulfuric Acid | Acts as both a catalyst and a dehydrating agent, promoting the formation of the electrophilic iminium ion. |
| Temperature (Cyclization) | 80-100 °C | Provides the necessary activation energy for the intramolecular cyclization. |
| Work-up | Basification with NaOH | Neutralizes the strong acid and allows for the extraction of the basic isoquinoline product into an organic solvent. |
The Bischler-Napieralski Reaction: Synthesis of Dihydroisoquinolines
The Bischler-Napieralski reaction is another fundamental method for the synthesis of isoquinoline derivatives, specifically 3,4-dihydroisoquinolines.[8][9][10] This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent.[8] While the classical reaction starts with a pre-formed amide, derivatives of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- can be utilized in related synthetic strategies.
Reaction Mechanism
The generally accepted mechanism for the Bischler-Napieralski reaction involves the following steps:
-
Activation of the Amide: The carbonyl oxygen of the β-arylethylamide is activated by a dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅).[8][9]
-
Formation of a Nitrilium Ion: The activated amide undergoes dehydration to form a highly electrophilic nitrilium ion intermediate.
-
Intramolecular Cyclization: The electron-rich aromatic ring attacks the nitrilium ion in an intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring system.
Electron-donating groups on the aromatic ring are crucial for the success of this reaction.[10]
Caption: General workflow for the Bischler-Napieralski reaction.
Experimental Protocol: Synthesis of a 3,4-Dihydroisoquinoline Derivative
This protocol outlines a general procedure for the Bischler-Napieralski cyclization.
Materials:
-
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide (β-arylethylamide starting material)
-
Phosphoryl chloride (POCl₃)
-
Acetonitrile (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add the N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (1 equivalent) and anhydrous acetonitrile.
-
Cool the mixture to 0 °C in an ice bath.
-
-
Cyclization:
-
Slowly add phosphoryl chloride (2-3 equivalents) to the stirred solution.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Slowly add saturated sodium bicarbonate solution to neutralize the excess acid until the solution is basic.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 3,4-dihydroisoquinoline derivative.
-
| Parameter | Value/Condition | Rationale |
| Starting Material | N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide | The β-arylethylamide provides the necessary framework for intramolecular cyclization. Methoxy groups activate the aromatic ring. |
| Dehydrating Agent | Phosphoryl chloride (POCl₃) | A common and effective reagent for activating the amide and promoting the formation of the nitrilium ion. |
| Solvent | Anhydrous Acetonitrile | An aprotic solvent that is stable to the reaction conditions. Anhydrous conditions are crucial to prevent quenching of the dehydrating agent. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric moisture. |
The Pictet-Spengler Reaction: A Biosynthetic Approach to Tetrahydroisoquinolines
The Pictet-Spengler reaction is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone, followed by ring closure.[11] Discovered in 1911, this reaction is particularly significant as it often proceeds under mild, even physiological, conditions and is a key step in the biosynthesis of many alkaloids.[11][12] Ethanamine, 2,2-dimethoxy-N,N-dimethyl- and its derivatives can serve as precursors to the aldehyde component in variations of this reaction.
Reaction Mechanism
The reaction mechanism is as follows:
-
Iminium Ion Formation: A β-arylethylamine condenses with an aldehyde (or a precursor) to form a Schiff base, which is then protonated to an iminium ion under acidic conditions.[11][13]
-
Mannich-type Cyclization: The electron-rich aromatic ring attacks the iminium ion in an intramolecular Mannich-type reaction.[11] For indole-containing substrates, the attack typically occurs at the C3 position.[12]
-
Deprotonation: A final deprotonation step rearomatizes the system and yields the tetrahydroisoquinoline or tetrahydro-β-carboline product.
The reaction is often catalyzed by acid, but can sometimes proceed without a catalyst, especially with highly activated aromatic rings.[11]
Caption: The key stages of the Pictet-Spengler reaction.
Experimental Protocol: General Procedure for Tetrahydro-β-carboline Synthesis
This protocol describes the synthesis of a tetrahydro-β-carboline from tryptamine and an aldehyde.
Materials:
-
Tryptamine
-
Aldehyde (e.g., formaldehyde or acetaldehyde)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
Dissolve tryptamine (1 equivalent) in dichloromethane in a round-bottom flask.
-
Add the aldehyde (1.1 equivalents) to the solution.
-
-
Cyclization:
-
Add trifluoroacetic acid (1-2 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction for 12-24 hours, monitoring its completion by TLC.
-
-
Work-up:
-
Quench the reaction by adding saturated sodium bicarbonate solution until the mixture is basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tetrahydro-β-carboline.
-
| Parameter | Value/Condition | Rationale |
| Substrates | Tryptamine, Aldehyde | The indole ring of tryptamine is sufficiently nucleophilic to participate in the cyclization under mild acidic conditions. |
| Catalyst | Trifluoroacetic Acid (TFA) | A moderately strong acid that effectively catalyzes the formation of the iminium ion without causing significant side reactions. |
| Solvent | Dichloromethane (DCM) | A common organic solvent that is inert to the reaction conditions. |
| Temperature | Room Temperature | The high reactivity of the indole nucleus often allows the reaction to proceed without heating. |
Conclusion
Ethanamine, 2,2-dimethoxy-N,N-dimethyl- and related aminoacetaldehyde acetals are indispensable reagents in the synthesis of heterocyclic compounds. Their ability to participate in classic name reactions such as the Pomeranz-Fritsch, Bischler-Napieralski, and Pictet-Spengler reactions provides medicinal chemists and drug development professionals with robust and versatile tools for constructing the core structures of many biologically active molecules. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for researchers aiming to leverage these powerful cyclization strategies in their synthetic endeavors.
References
-
Pictet–Spengler reaction. In: Wikipedia. [Link]
-
Acid promoted cyclodehydration of amino alcohols with amide acetal. RSC Advances. [Link]
-
Pomeranz–Fritsch reaction. In: Wikipedia. [Link]
-
Pomeranz-Fritsch Reaction. Name-Reaction.com. [Link]
-
Bischler–Napieralski reaction. In: Wikipedia. [Link]
-
The Pictet-Spengler Reaction. ScienceDirect. [Link]
-
Cyclization of aminoacetaldehyde dimethyl acetal with α-oxodithioesters in acidic media: an easy way to access 2-acylthiazoles. ResearchGate. [Link]
-
Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. [Link]
-
Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. MDPI. [Link]
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
-
Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. [Link]
-
Pomeranz-Fritsch Isoquinoline Synthesis. SynArchive. [Link]
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Synthesis of N‐protected protected aminoacetaldehyde dimethyl acetal... ResearchGate. [Link]
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Bischler-Napieralski Reaction. ResearchGate. [Link]
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Bischler‐Napieralski reaction. ResearchGate. [Link]
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Sulfamate-Tethered Aza-Wacker Cyclization Strategy for the Syntheses of 2-Amino-2-deoxyhexoses: Preparation of Orthogonally Protected d-Galactosamines. National Institutes of Health. [Link]
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Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. National Institutes of Health. [Link]
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Synthesis of Quinolines, Isoquinolines, and Quinolones Using Various N. Taylor & Francis eBooks. [Link]
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The Pictet-Spengler Reaction Updates Its Habits. MDPI. [Link]
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A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants. National Institutes of Health. [Link]
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Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Wiley Online Library. [Link]
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Enamines and Dimethylamino Imines as Building Blocks in Heterocyclic Synthesis: Reactions of DMF‐DMA Reagent with Different Functional Groups. Chemistry-Europe. [Link]
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The Alchemist's Acetal: A Medicinal Chemist's Guide to Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (Bredereck's Reagent)
Introduction: Unmasking a Versatile Reagent
In the vast arsenal of synthetic reagents available to the medicinal chemist, few possess the elegant simplicity and broad utility of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-. While its systematic name might be a mouthful, it is more commonly and affectionately known in the field as Bredereck's Reagent . This unassuming, colorless to pale yellow liquid is a powerhouse for the construction of complex molecular architectures, particularly the heterocyclic scaffolds that form the backbone of countless therapeutic agents.[1][2]
At its core, Bredereck's Reagent is an aminal ester, a unique functional group that bestows upon it a dual reactivity profile.[1][2] It serves as a potent yet mild aminomethylenating and formylating agent, primarily targeting active methylene and methyl groups.[3] This capability stems from its propensity to generate a highly reactive electrophilic tetramethylformamidinium ion and a strong base, tert-butoxide, in situ.[3][4] This guide will provide an in-depth exploration of the applications and protocols for utilizing Bredereck's Reagent in medicinal chemistry, empowering researchers to leverage its full potential in the quest for novel therapeutics.
Physicochemical Properties and Handling
A thorough understanding of a reagent's properties is paramount for its safe and effective use.
| Property | Value | Reference |
| CAS Number | 5815-08-7 | [2] |
| Molecular Formula | C₉H₂₂N₂O | [2] |
| Molecular Weight | 174.28 g/mol | [2] |
| Appearance | Colorless to slightly yellow liquid with a distinct amine-like odor | [1] |
| Boiling Point | 50-55 °C at 15 mmHg | |
| Density | 0.844 g/mL at 25 °C | |
| Refractive Index | n20/D 1.422 | |
| Solubility | Miscible with nonpolar aprotic solvents (e.g., benzene, toluene, cyclohexane, diethyl ether) | [1] |
| Incompatibility | Reacts with protic solvents and weakly CH-acidic solvents like acetonitrile and acetone upon heating | [1] |
Safety Precautions: Bredereck's Reagent is a flammable liquid and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It is an irritant to the skin, eyes, and respiratory system.
Mechanism of Action: The Driving Force of Reactivity
The efficacy of Bredereck's Reagent lies in its thermal decomposition to generate a potent electrophile and a strong base. This process allows for the activation of otherwise weakly acidic C-H bonds in a variety of substrates.
Caption: General mechanism of Bredereck's Reagent with an active methylene compound.
The reaction is initiated by the thermal decomposition of Bredereck's reagent, which generates the electrophilic tetramethylformamidinium ion and the strongly basic tert-butoxide anion.[3][5] The tert-butoxide then deprotonates the active methylene compound to form a nucleophilic carbanion.[3] This carbanion subsequently attacks the formamidinium ion. The resulting adduct then eliminates a molecule of dimethylamine to yield the stable enamine product.[3][5] This enamine can be a stable final product or a versatile intermediate for further transformations.
Applications in Medicinal Chemistry: Building Blocks for Bioactive Molecules
The true value of Bredereck's Reagent is demonstrated in its wide-ranging applications in the synthesis of medicinally relevant heterocyclic compounds. These scaffolds are prevalent in numerous drug classes, including kinase inhibitors, anti-inflammatory agents, and anticancer drugs.[6][7]
Synthesis of Substituted Indoles
The indole nucleus is a privileged scaffold in medicinal chemistry, found in a multitude of natural products and synthetic drugs. Bredereck's reagent provides an efficient route to C3-formylated indoles, which are key intermediates for further functionalization.
Protocol: C3-Formylation of Indole
This protocol outlines the general procedure for the C3-formylation of indole using Bredereck's reagent.
Materials:
-
Indole
-
Bredereck's Reagent
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF)
-
Aqueous sodium hydroxide (e.g., 10%)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve indole (1.0 eq) in the chosen anhydrous solvent.
-
Add Bredereck's Reagent (1.1 - 1.5 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a stirred solution of aqueous sodium hydroxide and continue stirring for 1-2 hours to facilitate the hydrolysis of the intermediate.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the desired 3-formylindole.
Caption: Experimental workflow for the C3-formylation of indole.
This methodology has been instrumental in the synthesis of various indole-based kinase inhibitors and other biologically active molecules.[8][9]
Construction of Pyrazole Scaffolds
Pyrazoles are another class of five-membered nitrogen-containing heterocycles with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[10] Bredereck's reagent facilitates a convenient synthesis of pyrazoles from ketones and hydrazines.
Protocol: Synthesis of a 1,3,5-Trisubstituted Pyrazole
This protocol describes the synthesis of a trisubstituted pyrazole from an acetophenone derivative and a substituted hydrazine.
Materials:
-
Substituted Acetophenone (e.g., 4'-Chloroacetophenone)
-
Bredereck's Reagent
-
Substituted Hydrazine (e.g., Phenylhydrazine)
-
Anhydrous Toluene
-
Glacial Acetic Acid
-
Silica Gel for column chromatography
Procedure:
-
To a solution of the substituted acetophenone (1.0 eq) in anhydrous toluene, add Bredereck's Reagent (1.2 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the formation of the enaminone intermediate by TLC.
-
Cool the reaction mixture to room temperature and add the substituted hydrazine (1.1 eq) followed by a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux for an additional 4-8 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 1,3,5-trisubstituted pyrazole.
This approach offers a high degree of flexibility in accessing a diverse library of pyrazole derivatives for screening in drug discovery programs.[11][12]
Total Synthesis of Bioactive Natural Products: The Case of Lophocladine A and B
A testament to the power of Bredereck's Reagent is its application in the total synthesis of complex natural products. A notable example is the synthesis of the marine alkaloids Lophocladine A and B, which exhibit interesting biological activities, including cytotoxicity against cancer cell lines.[13][14]
The key step in the synthesis involves a one-pot reaction of 4-benzylpyridine-3-carbonitrile with Bredereck's reagent, which sets the stage for the subsequent cyclization to form the naphthyridine core of the alkaloids.[13][15][16] This elegant strategy highlights the reagent's ability to facilitate complex transformations in a single operation, a highly desirable feature in modern synthetic chemistry.
Caption: Key transformation in the total synthesis of Lophocladine A and B.
Conclusion: A Timeless Tool for Modern Drug Discovery
Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, or Bredereck's Reagent, has firmly established itself as a versatile and indispensable tool in the medicinal chemist's toolbox. Its ability to efficiently generate enaminones and formylated intermediates from a wide range of substrates provides a direct and powerful entry into the synthesis of diverse and complex heterocyclic systems. The applications highlighted in this guide, from the construction of fundamental scaffolds like indoles and pyrazoles to its pivotal role in the total synthesis of bioactive natural products, underscore its enduring importance. As the demand for novel and effective therapeutics continues to grow, the strategic application of classic and reliable reagents like Bredereck's Reagent will undoubtedly remain a cornerstone of successful drug discovery and development programs.
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Lotter, M., Schilling, J., Reimann, E., & Bracher, F. (2006). First total synthesis of the 2,7-naphthyridine alkaloids lophocladine A and B. Archiv der Pharmazie, 339(12), 664-667. [Link]
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Rasayan J. Chem. (2019). BREDERECK'S REAGENT: A FACILE SYNTHESIS OF 5H- BENZO[E]PYRROLO[1,2-A][13]DIAZEPIN-10(11H)-YL)(4-(1- ....
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Ethanamine, 2,2-dimethoxy-N,N-dimethyl-: A Versatile C2 Synthon for Modern Drug Discovery
Introduction: Unmasking the Potential of a Bifunctional Building Block
In the intricate landscape of medicinal chemistry, the strategic incorporation of nitrogen-containing heterocycles is a cornerstone of designing novel therapeutics. Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (also known as dimethylaminoacetaldehyde dimethyl acetal) has emerged as a highly valuable and versatile C2 building block for the construction of complex molecular architectures.[1] Its utility lies in the clever combination of a nucleophilic tertiary amine and a latent electrophilic aldehyde, the latter being masked as a stable dimethyl acetal.[2] This dual functionality allows for a stepwise and controlled approach to the synthesis of a wide array of heterocyclic systems, making it an indispensable tool for drug discovery programs.[2]
The acetal group is robust under basic and neutral conditions, permitting chemical modifications at other positions of a molecule without premature reaction of the aldehyde.[2] Upon exposure to acidic conditions, the acetal is readily hydrolyzed to unveil the reactive aldehyde, which can then participate in a multitude of cyclization and condensation reactions.[2] This application note will delve into the chemical properties, key applications, and detailed protocols for utilizing Ethanamine, 2,2-dimethoxy-N,N-dimethyl- as a strategic building block in the synthesis of medicinally relevant scaffolds.
Physicochemical Properties and Handling
A comprehensive understanding of the physical and chemical properties of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is crucial for its effective use and safe handling in a laboratory setting.
| Property | Value | Reference |
| CAS Number | 38711-20-5 | [3] |
| Molecular Formula | C6H15NO2 | [3] |
| Molecular Weight | 133.19 g/mol | [3] |
| Boiling Point | 64 °C | [4] |
| Density | 0.9 g/mL | [4] |
| Flash Point | 32 °C | [4] |
| Refractive Index | 1.4060-1.4100 | [4] |
Storage and Handling: Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere.[5] It is a flammable liquid and should be handled in a well-ventilated fume hood, away from ignition sources.[5] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.
Core Reactivity: A Masked Aldehyde for Controlled Synthesis
The primary synthetic utility of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- stems from the acetal functionality, which serves as a protecting group for a highly reactive aldehyde.[6] This allows for the sequential introduction of functionality, a key strategy in the multi-step synthesis of complex drug molecules.
The deprotection of the acetal is typically achieved under acidic conditions, generating the free aldehyde in situ. This aldehyde can then undergo a variety of classical and modern organic reactions to form new carbon-carbon and carbon-nitrogen bonds, leading to the construction of diverse heterocyclic scaffolds.
Caption: General reaction pathway illustrating the deprotection of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- to reveal a reactive aldehyde for subsequent cyclization reactions.
Application & Protocol: Red-Light Mediated C-3 Formylation of Indoles
A significant and contemporary application of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is its use as a formylating agent in the C-3 functionalization of indoles.[7] 3-Formylindoles are crucial intermediates in the synthesis of numerous biologically active compounds and natural products.[8] A recently developed protocol utilizes a helical carbenium ion as a photoredox catalyst under red-light irradiation, offering a mild and efficient method for this transformation.[7][8]
This method circumvents the need for harsh and toxic formylating agents, aligning with the principles of green chemistry.[2] The operational simplicity and scalability of this protocol make it highly attractive for medicinal chemistry campaigns.[8]
Experimental Workflow
Caption: Workflow for the photocatalytic C-3 formylation of indoles.
Detailed Protocol
The following protocol is adapted from a published procedure by Ghosh et al.[8]
Materials:
-
Indole substrate (1.0 equiv)
-
Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (3.0 equiv)
-
N,N'-di-n-propyl-1,13-dimethoxyquinacridinium (nPr-DMQA+) tetrafluoroborate photocatalyst (5 mol %)
-
Potassium iodide (KI) (4.0 equiv)
-
Acetonitrile (MeCN)
-
20 mL Schlenk tube
-
640 nm red light source (e.g., Kessil lamp)
Procedure:
-
To a 20 mL Schlenk tube, add the indole substrate (0.6 mmol, 1.0 equiv), Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (1.8 mmol, 3.0 equiv), nPr-DMQA+ tetrafluoroborate (0.03 mmol, 5 mol %), and potassium iodide (2.4 mmol, 4.0 equiv).
-
Add acetonitrile (3 mL) to the Schlenk tube under ambient air.
-
Place the Schlenk tube in a water bath at room temperature to maintain a constant temperature.
-
Position the 640 nm red light source approximately 5 cm from the reaction vessel.
-
Irradiate the reaction mixture with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, turn off the light source and remove the Schlenk tube from the water bath.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired C-3 formylated indole.[8]
Prospective Applications in Drug Discovery: Gateway to Diverse Heterocycles
The ability to generate a reactive aldehyde in situ from Ethanamine, 2,2-dimethoxy-N,N-dimethyl- opens the door to a wide range of classical and modern heterocyclic syntheses. While specific literature protocols for the use of this exact reagent in all named reactions may be limited, its potential as a C2 synthon can be logically extended to several key transformations in medicinal chemistry.
Conceptual Application: Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis
The Pictet-Spengler reaction is a powerful acid-catalyzed condensation of a β-arylethylamine with an aldehyde to form a tetrahydroisoquinoline or, in the case of tryptamine derivatives, a tetrahydro-β-carboline.[9] The tetrahydro-β-carboline scaffold is a privileged structure found in numerous alkaloids and pharmacologically active compounds.[10]
Conceptually, Ethanamine, 2,2-dimethoxy-N,N-dimethyl- could serve as a precursor to the required aldehyde in a Pictet-Spengler reaction with tryptamine. The reaction would proceed via in situ hydrolysis of the acetal under acidic conditions to generate the aldehyde, which would then react with tryptamine to form the tetrahydro-β-carboline product.
Caption: Conceptual workflow for a Pictet-Spengler reaction using Ethanamine, 2,2-dimethoxy-N,N-dimethyl-.
This conceptual pathway highlights the potential for this building block to be employed in the synthesis of complex, biologically relevant scaffolds. Researchers can explore various acid catalysts and reaction conditions to optimize this transformation for their specific drug discovery targets.
Conclusion: A Strategic Asset for the Medicinal Chemist's Toolbox
Ethanamine, 2,2-dimethoxy-N,N-dimethyl- represents a powerful and versatile building block for drug discovery. Its unique bifunctional nature, combining a stable masked aldehyde with a reactive amine, provides medicinal chemists with a strategic tool for the efficient and controlled synthesis of diverse nitrogen-containing heterocycles. The demonstrated application in the photocatalytic formylation of indoles, along with its conceptual potential in classical reactions like the Pictet-Spengler synthesis, underscores its value in constructing complex molecular architectures with potential therapeutic applications. As the demand for novel and diverse chemical matter continues to grow in the pharmaceutical industry, the strategic implementation of such versatile building blocks will undoubtedly play a pivotal role in the discovery of next-generation medicines.
References
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Baoran Chemical. (n.d.). What is amino acetaldehyde dimethyl acetal used for? Retrieved from [Link]
- Ghosh, T. K., et al. (2021). Red-Light Mediated Formylation of Indoles Using Helical Carbenium Ion as Photoredox Catalyst. [Supporting Information].
-
MySkinRecipes. (n.d.). (Dimethylamino)acetaldehyde Dimethyl Acetal. Retrieved from [Link]
-
MDPI. (2021). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 26(16), 5003. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Guide to Dimethylaminoacetaldehyde Dimethyl Acetal for Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Red-light mediated formylation of indoles using a helical carbenium ion as a photoredox catalyst. Chemical Communications. [Link]
-
Sciforum. (n.d.). Synthesis of β-carboline derivatives. Retrieved from [Link]
-
PubChem. (n.d.). Ethanamine, 2,2-dimethoxy-N,N-dimethyl-. Retrieved from [Link]
-
Sciforum. (n.d.). Synthesis of β-carboline derivatives. Retrieved from [Link]
-
PMC. (2021). Synthesis and Investigation of Tetrahydro-β-carboline Derivatives as Inhibitors of Plant Pathogenic Fungi. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N‐protected protected aminoacetaldehyde dimethyl acetal.... Retrieved from [Link]
-
J-GLOBAL. (n.d.). Synthesis and Pharmacological Evaluation of 1,2,3,4-Tetrahydro-β-carboline Derivatives. Retrieved from [Link]
-
ChemBK. (n.d.). Ethanamine, 2,2-dimethoxy-N,N-dimethyl-. Retrieved from [Link]
-
PMC. (2021). Synthesis of tetrahydro-β-carbolines from 2-indolylmethyl azides and propargylic alcohols. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Photocatalytic N-formylation of amines via a reductive quenching cycle in the presence of air. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
-
MDPI. (2021). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 26(16), 5003. [Link]
-
ResearchGate. (n.d.). Enamines and Dimethylamino Imines as Building Blocks in Heterocyclic Synthesis: Reactions of DMF‐DMA Reagent with Different Functional Groups. Retrieved from [Link]
-
YouTube. (2014, March 8). Using Acetals as a Protecting Group for Aldehydes and Ketones. Retrieved from [Link]
-
Khan Academy. (n.d.). Acetals as protecting groups and thioacetals. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Sequential acid/base-catalyzed polycyclization of tryptamine derivatives. A rapid access to Büchi's ketone. Retrieved from [Link]
-
PubMed. (2022). Synthesis of Tryptamines from Radical Cyclization of 2-Iodoaryl Allenyl Amines and Coupling with 2-Azallyls. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). Retrieved from [Link]
-
OUCI. (n.d.). N-Formylation of amines via trapping of degradation intermediate of ethers. Retrieved from [Link]
-
The Hive. (n.d.). A new route to 4-(N,N-dimethylamino)butanal. Retrieved from [Link]
-
ResearchGate. (n.d.). Method 2: Giving -Carbon Indoles. Retrieved from [Link]
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Experimental procedure for using "Ethanamine, 2,2-dimethoxy-N,N-dimethyl-" in organic synthesis
Application Note: A Guide to the Synthetic Utility of 2,2-dimethoxy-N,N-dimethylethanamine
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the applications of 2,2-dimethoxy-N,N-dimethylethanamine (also known as 2-(Dimethylamino)acetaldehyde dimethyl acetal, CAS 38711-20-5). This versatile bifunctional reagent serves as a valuable C2 synthon, providing a masked aldehyde functionality and an accessible tertiary amine. Its utility is most pronounced in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in active pharmaceutical ingredients (APIs).[1][2] This guide details the reagent's core reactivity, provides validated experimental protocols for key transformations, and explains the mechanistic basis for its synthetic applications.
Introduction and Reagent Profile
2,2-dimethoxy-N,N-dimethylethanamine is a stable, liquid reagent that functions as a synthetic equivalent of 2-(dimethylamino)acetaldehyde. The dimethyl acetal group serves as a robust protecting group for the highly reactive aldehyde, allowing the dimethylamino group to be used in initial synthetic steps without interference.[1] The acetal can then be hydrolyzed under acidic conditions to liberate the aldehyde, which can participate in subsequent reactions, most notably intramolecular cyclizations, to form complex molecular frameworks.[1] This dual functionality makes it a powerful building block in medicinal chemistry and materials science.[1]
Table 1: Physicochemical Properties of 2,2-dimethoxy-N,N-dimethylethanamine
| Property | Value | Source |
| CAS Number | 38711-20-5 | |
| Molecular Formula | C₆H₁₅NO₂ | |
| Molecular Weight | 133.19 g/mol | |
| Appearance | Colorless to pale yellow liquid | [3] |
| Boiling Point | 81 °C @ 112 mmHg | [2] |
| Density | 0.900 g/mL | [2] |
Safety & Handling: 2,2-dimethoxy-N,N-dimethylethanamine is a flammable liquid and vapor. It is known to cause skin and serious eye irritation.[4] Standard laboratory precautions should be taken, including use in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Store in a cool, dry place away from ignition sources.
Core Reactivity and Mechanistic Principles
The primary utility of this reagent stems from the acetal's role as a protected aldehyde. Acetals are stable to bases, nucleophiles, and many oxidizing and reducing agents, but are readily hydrolyzed under acidic conditions.[5][6]
The general mechanism for deprotection involves protonation of one of the methoxy oxygens by an acid (H-A), followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then attacked by water, and subsequent deprotonation yields the free aldehyde.
Caption: General workflow for pyrrole synthesis.
Protocol 1: Synthesis of a 2,4-Disubstituted Pyrrole Derivative
This protocol is a representative example adapted from established methodologies for synthesizing substituted pyrroles using aminoacetaldehyde acetals.
Materials:
-
2,2-dimethoxy-N,N-dimethylethanamine
-
Ethyl acetoacetate
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Sodium bicarbonate (sat. aq. solution)
-
Brine (sat. aq. NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 eq), 2,2-dimethoxy-N,N-dimethylethanamine (1.1 eq), and a catalytic amount of p-TsOH (0.05 eq) in toluene (5 mL per mmol of ketoester).
-
Initial Condensation (Optional intermediate isolation): The initial condensation can sometimes be driven by heating to form an enamine intermediate. However, a more common approach is a one-pot cyclization.
-
Cyclization: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure substituted pyrrole.
Scientist's Notes:
-
Causality: The use of p-TsOH is critical. It catalyzes both the initial formation of an enamine intermediate and the subsequent hydrolysis of the acetal, which is the rate-determining step for cyclization.
-
Trustworthiness: Monitoring by TLC is essential to determine the point of complete consumption of the starting material and to avoid decomposition of the product from prolonged heating. A co-spot of the starting materials and the reaction mixture should be used.
Application as a C2 Synthon
Beyond heterocycle synthesis, the reagent serves as a versatile two-carbon building block for introducing a –CH₂CH(OR)₂ group that contains a protected aldehyde. This is useful in forming more complex acyclic molecules.
Reaction with Organometallic Reagents
Grignard or organolithium reagents can react with electrophilic C2 synthons. While acetals are generally stable to these nucleophiles, related derivatives or alternative activation methods might be employed. A more common strategy involves first converting the reagent to a more electrophilic species, such as a quaternary ammonium salt, to facilitate nucleophilic attack.
Table 2: Comparison of C2 Synthons for Aldehyde Introduction
| Reagent | Key Advantages | Key Limitations |
| 2,2-dimethoxy-N,N-dimethylethanamine | Bifunctional (amine + masked aldehyde); stable; good for heterocycle synthesis. | Amine can be a complicating factor in some reactions; not directly electrophilic at C1. |
| Bromoacetaldehyde diethyl acetal | Highly electrophilic at C1; widely used. | Lachrymator; monofunctional; requires separate amine source for heterocycle synthesis. |
| 2,2-Dimethoxyacetaldehyde | Direct aldehyde equivalent for reductive amination. [1] | Aldehyde is not protected, limiting its use in the presence of strong nucleophiles. |
Conclusion
2,2-dimethoxy-N,N-dimethylethanamine is a highly effective and strategic reagent in modern organic synthesis. Its ability to act as a stable, masked equivalent of 2-(dimethylamino)acetaldehyde provides a reliable method for constructing complex nitrogen-containing molecules, particularly pharmaceutical scaffolds based on heterocyclic cores. The protocols and principles outlined in this guide are intended to provide chemists with a solid foundation for successfully employing this versatile building block in their synthetic endeavors.
References
- Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | 38711-20-5 | Benchchem.Vertex AI Search.
- 2-(Dimethylamino)acetaldehyde | Synthesizes Muscarine Analogues | MedChemExpress.MedChemExpress.
- Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis.Scirp.org.
- PubChem Compound Summary for CID 123476, Ethanamine, 2,2-dimethoxy-N,N-dimethyl-.PubChem.
- (Dimethylamino)acetaldehyde Dimethyl Acetal - MySkinRecipes.MySkinRecipes.
- CAS 122-07-6: (Methylamino)acetaldehyde dimethyl acetal - CymitQuimica.CymitQuimica.
- Dimethyl Acetals - Organic Chemistry Portal.Organic Chemistry Portal.
- Hydrates, Hemiacetals, and Acetals - Master Organic Chemistry.Master Organic Chemistry.
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Application Note & Protocol: A Scalable Synthesis of 2,2-dimethoxy-N,N-dimethylethanamine
Abstract
This document provides a comprehensive guide to the scalable synthesis of 2,2-dimethoxy-N,N-dimethylethanamine (CAS No. 38711-20-5), a versatile building block in the pharmaceutical and fine chemical industries.[1] The protocol detailed herein is designed for researchers and process chemists, focusing on a robust and efficient methodology adaptable to kilogram-scale production. We will explore the strategic selection of the synthetic route, delve into the reaction mechanism, and provide a detailed, step-by-step protocol. Crucially, this guide emphasizes process safety, analytical quality control, and the rationale behind key experimental parameters to ensure a reproducible and safe scale-up.
Introduction and Strategic Overview
2,2-dimethoxy-N,N-dimethylethanamine, also known as dimethylaminoacetaldehyde dimethyl acetal (DMAA), is a valuable intermediate recognized for its role in constructing more complex molecular architectures.[1] Its structure, featuring a protected aldehyde and a nucleophilic tertiary amine, makes it a key component in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals.
Transitioning a synthesis from the bench to a pilot or production scale introduces significant challenges, including thermal management, reagent handling, and process safety. The synthetic strategy presented here is predicated on the nucleophilic substitution of chloroacetaldehyde dimethyl acetal with dimethylamine. This route is selected for its high atom economy, the ready availability of commercial starting materials, and its proven reliability in producing aminoacetals.[2][3]
The overall workflow is designed to be linear and efficient, minimizing complex purification steps and prioritizing safety and control at every stage.
Caption: High-level workflow for the scale-up synthesis of DMAA.
Reaction Mechanism and Rationale
The core transformation is a classic bimolecular nucleophilic substitution (SN2) reaction. The dimethylamine acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine atom in chloroacetaldehyde dimethyl acetal.
Causality of Experimental Choices:
-
Nucleophile: A 40% aqueous solution of dimethylamine is often used in industrial settings as it is easier and safer to handle than anhydrous dimethylamine gas. The excess dimethylamine also serves to drive the reaction to completion and acts as a base to neutralize the hydrogen chloride (HCl) byproduct formed in situ.
-
Solvent: While the reaction can be run neat or in various solvents, using a solvent like isopropanol (IPA) or methyl tert-butyl ether (MTBE) can help to control viscosity and improve heat transfer, which is critical during scale-up.
-
Temperature Control: The reaction is exothermic. Maintaining a controlled temperature (e.g., 40-60°C) is paramount to prevent runaway reactions and the formation of impurities. Slow, subsurface addition of the electrophile into the nucleophile solution is a key control strategy.
-
Pressure: The reaction is typically conducted in a sealed pressure reactor to contain the volatile dimethylamine and prevent its loss, ensuring a consistent stoichiometric ratio throughout the reaction.
Caption: The Sₙ2 mechanism for the formation of DMAA.
Detailed Scale-Up Protocol (1.0 kg Target Scale)
This protocol describes the synthesis of approximately 1.0 kg of 2,2-dimethoxy-N,N-dimethylethanamine. Warning: This reaction is exothermic and involves flammable, corrosive, and toxic materials.[4][5] It must be performed by trained personnel in a controlled environment (e.g., a walk-in fume hood) using an appropriate pressure reactor and with all necessary safety precautions in place.
Materials and Equipment
| Reagent/Material | CAS No. | Grade | Quantity | Molar Eq. |
| Chloroacetaldehyde Dimethyl Acetal | 97-97-2 | ≥98% | 1.00 kg | 1.0 |
| Dimethylamine Solution (40% in H₂O) | 124-40-3 | 2.70 L (approx. 2.4 kg) | ~3.0 | |
| Sodium Hydroxide (50% w/w in H₂O) | 1310-73-2 | Reagent | As needed (~700 g) | - |
| Methyl tert-butyl ether (MTBE) | 1634-04-4 | Reagent | 4.0 L | - |
| Saturated Sodium Chloride Solution | 7647-14-5 | 2.0 L | - | |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 100 g | - |
Equipment:
-
10 L glass or stainless steel pressure reactor with overhead stirrer, thermocouple, pressure gauge, cooling jacket, and addition funnel/pump.
-
Heating/cooling circulator.
-
Scrubber system charged with dilute acid (e.g., citric acid) to neutralize excess dimethylamine.
-
Large separatory funnel (10 L).
-
Rotary evaporator with a suitable vacuum pump.
-
Vacuum distillation apparatus (short path) with a fractionating column.
Step-by-Step Procedure
-
Reactor Preparation: Ensure the reactor is clean, dry, and leak-tested. Inert the reactor by purging with dry nitrogen gas.
-
Charging Nucleophile: Charge the dimethylamine solution (2.70 L) into the reactor. Begin stirring at a moderate speed (e.g., 150-200 RPM).
-
Initial Cooling: Cool the reactor contents to 10-15°C using the cooling jacket.
-
Controlled Addition: Slowly add the chloroacetaldehyde dimethyl acetal (1.00 kg) to the reactor via an addition pump over 2-3 hours. Crucially, monitor the internal temperature and maintain it below 40°C throughout the addition. Adjust the addition rate as necessary to control the exotherm.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 50-55°C and hold at this temperature for 4-6 hours. The reactor pressure will increase; monitor to ensure it remains within the vessel's safe operating limits.
-
Reaction Monitoring (IPC): Take a small, quenched sample from the reaction mixture. Analyze by GC to confirm the consumption of the starting chloroacetaldehyde dimethyl acetal (<2% remaining).
-
Cooling and Depressurization: Once the reaction is complete, cool the mixture to ambient temperature (<25°C). Carefully vent the excess pressure through the acid scrubber system.
-
Work-up - Basification: Slowly add 50% sodium hydroxide solution to the reaction mixture while monitoring the pH, adjusting to pH > 12. This step neutralizes any remaining ammonium salts and aids in phase separation.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Add MTBE (2.0 L) and shake vigorously. Allow the layers to separate and drain the lower aqueous layer. Extract the aqueous layer again with MTBE (2 x 1.0 L).
-
Washing: Combine all organic extracts and wash with saturated sodium chloride solution (2.0 L) to remove residual water and salts.
-
Drying and Filtration: Dry the combined organic layer over anhydrous magnesium sulfate, stir for 30 minutes, and then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate on a rotary evaporator under reduced pressure to remove the MTBE.
-
Purification: Purify the resulting crude oil by fractional distillation under reduced pressure. Collect the fraction boiling at approximately 64°C at 20 mmHg.[1] The expected yield of the pure product is 85-95%.
Process Safety and Hazard Analysis
Scaling up chemical reactions requires a thorough understanding of potential hazards. The table below outlines the primary risks and corresponding mitigation strategies for this synthesis.[4][5][6]
| Hazard ID | Description | Potential Consequence | Mitigation Strategy |
| H-01 | Exothermic Reaction: The SN2 reaction releases significant heat. | Thermal runaway, pressure build-up, reactor failure. | Use a reactor with an efficient cooling system. Implement slow, controlled addition of the limiting reagent. Have an emergency cooling plan (e.g., ice bath). |
| H-02 | Flammability: Dimethylamine and MTBE are highly flammable.[1][5] | Fire, explosion. | Perform the reaction in a well-ventilated area away from ignition sources. Use intrinsically safe equipment and ground all vessels to prevent static discharge.[6] |
| H-03 | Corrosivity/Toxicity: Dimethylamine and sodium hydroxide are corrosive. Chloroacetaldehyde is toxic.[4] | Severe skin/eye burns, respiratory irritation. | Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles/face shield, and a lab coat.[7] Handle reagents in a closed system or fume hood. |
| H-04 | Pressure Build-up: Using volatile dimethylamine in a sealed reactor at elevated temperatures. | Reactor over-pressurization, potential rupture. | Use a certified pressure reactor equipped with a pressure gauge and a pressure relief valve. Do not exceed the maximum operating pressure of the vessel. |
| H-05 | Waste Disposal: Generation of basic aqueous waste containing salts and residual amine. | Environmental harm. | Neutralize waste streams before disposal. Dispose of all chemical waste in accordance with local, state, and federal regulations. |
Analytical Quality Control
To ensure the final product meets the required specifications, a suite of analytical tests should be performed.
| Parameter | Method | Specification |
| Appearance | Visual | Clear, colorless to slightly yellow liquid.[1] |
| Identity | ¹H NMR | Conforms to the structure. Key signals (CDCl₃, 400 MHz): δ ~3.3 (s, 6H, OCH₃), ~2.4 (d, 2H, NCH₂), ~2.2 (s, 6H, N(CH₃)₂), ~4.4 (t, 1H, CH). |
| Purity | GC | ≥ 99.0% area. |
| Water Content | Karl Fischer | ≤ 0.2%. |
| Identity | FTIR | Conforms to reference spectrum with characteristic C-N, C-O, and C-H stretches.[8] |
References
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PubChem. 2,2-Dimethoxyethylmethylamine. National Center for Biotechnology Information. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Essential Guide to Dimethylaminoacetaldehyde Dimethyl Acetal for Synthesis. Available from: [Link]
- Google Patents. CN101962327A - New Synthesis Process of 4-(N,N-Dimethylamino)-Butyraldehyde Dimethalate.
-
Eureka | Patsnap. Method for preparing aminoacetaldehyde dimethyl acetal. Available from: [Link]
-
PubChem. Ethanamine, 2,2-dimethoxy-N,N-dimethyl-. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. CN103739506A - Method for preparing aminoacetaldehyde dimethyl acetal.
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NIOSH. Aliphatic Amines - Method 2010. Available from: [Link]
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ResearchGate. Reaction of resorcinol with (2,2-dimethoxyethyl)methylamine. Available from: [Link]
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ResearchGate. Some synthesis methods of DMF‐DMA. Available from: [Link]
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Application Notes & Protocols: The Strategic Use of Dimethylaminoacetaldehyde Dimethyl Acetal in Fused Heterocyclic Synthesis
Abstract
This technical guide provides an in-depth exploration of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (CAS 38711-20-5), commonly known as Dimethylaminoacetaldehyde Dimethyl Acetal. It is a highly versatile and reactive C1 building block essential for constructing complex molecular architectures, particularly fused heterocyclic systems which are cornerstones of modern drug discovery. We will dissect its mechanism of action, provide detailed, field-proven protocols for the synthesis of key heterocyclic scaffolds like fused pyrimidines and quinolines, and present critical safety and handling information. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this reagent's unique reactivity for the efficient synthesis of novel chemical entities.
Reagent Overview and Principle of Action
1.1. Identity and Properties
Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is a stable, yet highly reactive, organic reagent. While sometimes broadly associated with the class of "Bredereck's reagents," it is specifically identified as Dimethylaminoacetaldehyde Dimethyl Acetal.[1] Its power lies in its function as a masked formylating agent, reacting readily with compounds possessing active methylene or methyl groups (CH-acidic compounds).[2][3]
| Property | Value | Source |
| IUPAC Name | 2,2-dimethoxy-N,N-dimethylethanamine | [1] |
| CAS Number | 38711-20-5 | [1][4] |
| Molecular Formula | C₆H₁₅NO₂ | [1][4] |
| Molecular Weight | 133.19 g/mol | [1][4] |
| Appearance | Colorless to slightly yellow liquid | [2] |
| Key Synonyms | Dimethylaminoacetaldehyde dimethyl acetal | [1] |
1.2. Core Mechanism: Enaminone Formation
The utility of Dimethylaminoacetaldehyde Dimethyl Acetal in heterocyclic synthesis stems from its reaction with a CH-acidic substrate (e.g., a ketone, nitrile, or ester). The reaction proceeds via nucleophilic attack of the deprotonated active methylene carbon onto the reagent, followed by the elimination of methanol and dimethylamine. This sequence generates a highly versatile enaminone or a related enamine intermediate. This intermediate is the critical synthon for subsequent intramolecular or intermolecular cyclization and annulation reactions to form the desired fused heterocyclic system.[3][5]
This mechanism is advantageous because it avoids the direct use of unstable or overly reactive formylating agents and proceeds under relatively mild conditions.
Caption: General mechanism of enaminone formation and subsequent cyclization.
Safety, Handling, and Storage
Dimethylaminoacetaldehyde Dimethyl Acetal is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.
2.1. Hazard Identification (GHS Classification)
-
Flammable Liquid: Category 3 (H226: Flammable liquid and vapor).[1]
-
Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation).[1]
-
Serious Eye Damage/Irritation: Category 2A (H319: Causes serious eye irritation).[1]
-
Corrosive: May cause burns upon prolonged contact.[6]
2.2. Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a chemical fume hood with explosion-proof ventilation.[6] Eyewash stations and safety showers must be readily accessible.[6]
-
Personal Protective Equipment:
-
Precautions: Keep away from heat, sparks, open flames, and other ignition sources.[6] Ground and bond containers when transferring material to prevent static discharge.[6] The reagent is sensitive to protic solvents; ensure all glassware is dry and use anhydrous solvents for reactions.[2]
2.3. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Store locked up and away from incompatible materials such as strong oxidizing agents and acids.[6]
Application Protocol: Synthesis of Fused Pyrimidines
Fused pyrimidines are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[7][8] The following protocol outlines a general and robust method for their synthesis starting from a cyclic ketone.
Caption: Experimental workflow for the synthesis of a fused pyrimidine.
3.1. Detailed Protocol: Synthesis of 7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-amine
This two-step, one-pot protocol demonstrates the synthesis of a fused pyrimidine from dihydro-4H-pyran-4-one.
-
Part A: Enaminone Formation
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add dihydro-4H-pyran-4-one (1.0 g, 10.0 mmol) and 30 mL of anhydrous toluene.
-
Reagent Addition: Add Dimethylaminoacetaldehyde Dimethyl Acetal (1.46 g, 11.0 mmol, 1.1 eq) to the solution via syringe.
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours.
-
Scientist's Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS, observing the consumption of the starting ketone. Toluene is an excellent solvent as it allows for the azeotropic removal of methanol byproduct, driving the reaction to completion.
-
-
Isolation (Intermediate): Cool the mixture to room temperature. Remove the solvent under reduced pressure to yield the crude enaminone intermediate as an oil. This intermediate is often used directly in the next step without further purification.
-
-
Part B: Cyclization
-
Setup: To the flask containing the crude enaminone, add 30 mL of absolute ethanol.
-
Reagent Addition: Add guanidine hydrochloride (1.15 g, 12.0 mmol, 1.2 eq) followed by the portion-wise addition of sodium ethoxide (0.82 g, 12.0 mmol, 1.2 eq).
-
Scientist's Note: Sodium ethoxide acts as a base to neutralize the guanidine salt and facilitate the cyclization cascade. Using a slight excess ensures complete reaction.
-
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 8-12 hours, until TLC analysis indicates the disappearance of the enaminone intermediate.
-
Work-up: a. Cool the reaction mixture to room temperature and concentrate under reduced pressure. b. Add 50 mL of deionized water to the residue. The product may precipitate. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL). c. Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure fused pyrimidine product.
-
Application Protocol: Synthesis of Fused Quinolines
The quinoline scaffold is prevalent in antimalarial, anticancer, and anti-inflammatory agents.[9][10] This reagent provides an efficient entry point to substituted quinolines via an acid-catalyzed annulation reaction.
4.1. Detailed Protocol: Synthesis of 1,2,3,4-Tetrahydroacridine
This protocol describes the reaction of 2-methylcyclohexanone with an aniline to form a key enamine, which then undergoes cyclization. While classic syntheses like the Skraup or Friedländer exist, this approach leverages the specific reactivity of our title reagent.[9][11]
-
Setup: In a 100 mL round-bottom flask fitted with a Dean-Stark apparatus and reflux condenser, combine 2-aminobenzophenone (2.0 g, 10.1 mmol), cyclohexanone (1.1 g, 11.2 mmol, 1.1 eq), and 40 mL of anhydrous xylene.
-
Scientist's Note: This protocol adapts the Friedländer synthesis principle. The title reagent is used to first form an enaminone from cyclohexanone in a separate step, which is then reacted with the 2-aminoaryl ketone.
-
-
Enaminone Pre-formation: In a separate flask, react cyclohexanone (1.1 g, 11.2 mmol) with Dimethylaminoacetaldehyde Dimethyl Acetal (1.64 g, 12.3 mmol, 1.2 eq) in refluxing toluene for 4 hours. Concentrate to obtain the crude enaminone.
-
Reaction: Add the crude enaminone to the flask containing 2-aminobenzophenone. Add polyphosphoric acid (PPA) (approx. 5 g) as a catalyst and dehydrating agent.
-
Heating: Heat the reaction mixture to reflux (approx. 140 °C) for 6-10 hours. Water will be collected in the Dean-Stark trap.
-
Work-up: a. Cool the reaction mixture to approximately 80 °C and carefully pour it onto 100 g of crushed ice with vigorous stirring. b. Basify the acidic solution by slowly adding concentrated ammonium hydroxide until pH > 9. c. Extract the product with dichloromethane (3 x 50 mL). d. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure tetrahydroacridine derivative.
Summary of Applications & Representative Yields
The versatility of Dimethylaminoacetaldehyde Dimethyl Acetal allows for the synthesis of a wide range of fused heterocyclic systems.
| Starting Material (Active Methylene) | Cyclizing Partner | Fused Heterocycle Class | Typical Yield Range |
| Cyclic Ketone (e.g., Cyclohexanone) | Guanidine / Amidines | Tetrahydropyrimidines | 60-85% |
| Acetonitrile Derivative | Hydrazine | Pyrazoles | 70-90% |
| 2-Acetylpyridine | Ammonium Acetate | Naphthyridines | 55-75%[5] |
| 4-Amino-5-cyanoimidazole | (Self-cyclization) | Purines | 50-70% |
| Substituted Anilines | (Intramolecular cyclization) | Quinolines / Indoles | 45-70%[5] |
References
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PubChem. (n.d.). Ethanamine, 2,2-dimethoxy-N,N-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]
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Chemsrc. (n.d.). 2,2-Dimethoxy-N-methylethanamine | CAS#:122-07-6. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (n.d.). Synthesis of Pyrimidine Derivatives. Retrieved from [Link]
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Bracher, F. (2018). tert -Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). ResearchGate. Retrieved from [Link]
- Fouad, R., et al. (2017). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
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PubChem. (n.d.). 2,2-Dimethoxyethylmethylamine. National Center for Biotechnology Information. Retrieved from [Link]
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Salem, M. A., et al. (2014). Synthesis of various fused pyrimidine rings and their pharmacological and antimicrobial evaluation. Semantic Scholar. Retrieved from [Link]
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Chemistry LibreTexts. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Ethanamine, 2,2-dimethoxy-N,N-dimethyl- - Substance Details. Retrieved from [Link]
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Salem, M. A., et al. (2014). Synthesis of various fused pyrimidine rings and their pharmacological and antimicrobial evaluation. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. PMC. Retrieved from [Link]
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UCHEM. (n.d.). UCHEM-BREDERECK'S REAGENT. Retrieved from [Link]
- Google Patents. (n.d.). US4617395A - Preparation of quinolines.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
SlideShare. (n.d.). Synthesis of Quinoline and derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Bredereck's synthesis of purine derivatives. Retrieved from [Link]
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Science Publishing Group. (n.d.). A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (n.d.). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Retrieved from [Link]
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Scheme 2, Synthesis of purine analogs. NCBI Bookshelf. Retrieved from [Link]
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ScienceOpen. (n.d.). Novel purine thioglycoside analogs: synthesis, nanoformulation and biological evaluation in in vitro human liver and breast. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Purine analogues – Knowledge and References. Retrieved from [Link]
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- 10. iipseries.org [iipseries.org]
- 11. du.edu.eg [du.edu.eg]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-
Welcome to the technical support guide for the synthesis of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (CAS 38711-20-5), a valuable C2 synthon and versatile intermediate in pharmaceutical and fine chemical manufacturing.[1][2] This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, with a focus on maximizing yield and purity. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success.
The most prevalent and efficient method for preparing this target molecule is the reductive amination of 2,2-dimethoxyacetaldehyde with dimethylamine.[2] This guide will primarily focus on troubleshooting this specific pathway, while also addressing potential issues in alternative routes.
Section 1: Core Synthesis Workflow - Reductive Amination
The synthesis proceeds via the formation of an iminium ion intermediate from 2,2-dimethoxyacetaldehyde and dimethylamine, which is then reduced in situ to the desired tertiary amine. Understanding this workflow is the first step in effective troubleshooting.
Caption: The core mechanism of reductive amination.
Acetal Hydrolysis Side Reaction
Caption: Acid-catalyzed hydrolysis of the acetal protecting group. [3][4]
References
-
Acetal Hydrolysis Mechanism. Chemistry Steps. [Link]
-
Leuckart reaction. Grokipedia. [Link]
-
Optimization of the reaction conditions for the reductive amination of trilaurin. ResearchGate. [Link]
-
Organic Mechanism - Acetal Hydrolysis Acidic Solution 001. YouTube. [Link]
-
Acetals Formation and Hydrolysis. Organic Chemistry Tutor. [Link]
-
Eschweiler–Clarke reaction. Wikipedia. [Link]
-
Acetal Hydrolysis in Acidic Media. YouTube. [Link]
-
Optimization of the reaction conditions for the reductive amination of aldehydes). a. ResearchGate. [Link]
-
Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction. PMC - PubMed Central - NIH. [Link]
-
Eschweiler-Clarke reaction. YouTube. [Link]
-
Eschweiler-Clarke Reaction. J&K Scientific LLC. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PubMed Central. [Link]
-
Development of a Leuckart–Wallach Reaction in Flow for the Synthesis of Abemaciclib. ACS Publications. [Link]
-
The Essential Guide to Dimethylaminoacetaldehyde Dimethyl Acetal for Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]
-
Leuckart reaction. Wikipedia. [Link]
- New Synthesis Process of 4-(N,N-Dimethylamino)-Butyraldehyde Dimethalate.
-
Method for preparing aminoacetaldehyde dimethyl acetal. Patsnap. [Link]
- Method for preparing aminoacetaldehyde dimethyl acetal.
-
2,2-Dimethoxyethylmethylamine. PubChem. [Link]
-
Direct Asymmetric Reductive Amination of α-Keto Acetals. sustech.edu.cn. [Link]
-
Synthesis of N-(2,2-Dimethoxyethyl)maleamic acid (DMEMA). PrepChem.com. [Link]
-
A New Way to Amines. GalChimia. [Link]
-
2,2-dimethoxy-n,n-dimethylethanamin | CAS#:38711-20-5. Chemsrc. [Link]
-
2,2-Dimethoxy-N-methylethanami. SLS. [Link]
-
A Novel Method for the Synthesis of 2,2-Dimethyl-1,3-dioxolan-4-one, and Its Reactions with Secondary Amines. ResearchGate. [Link]
-
Ethanamine, 2,2-dimethoxy-N,N-dimethyl-. PubChem. [Link]
- A kind of method for purifying 2,2 dimethoxy acetaldehyde.
-
Reaction of resorcinol with (2,2-dimethoxyethyl)methylamine. ResearchGate. [Link]
-
Dimethylamine as the key intermediate generated in situ from dimethylformamide (DMF) for the synthesis of thioamides. PMC - NIH. [Link]
- Method for purifying 2,2-dimethoxy acetaldehyde.
-
Branched Tertiary Amines from Aldehydes and α‐Olefins by Combined Multiphase Tandem Reactions. RWTH Publications. [Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
-
2,2-Dimethoxy-N-methylethanamine | CAS#:122-07-6. Chemsrc. [Link]
-
ARTICLE. ChemRxiv. [Link]
Sources
Technical Support Center: Synthesis of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-
Welcome to the technical support center for the synthesis of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (also known as N,N-dimethylaminoacetaldehyde dimethyl acetal). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during its synthesis, primarily via the Eschweiler-Clarke reaction of 2,2-dimethoxyethanamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction seems to have stalled, and I'm observing a significant amount of the mono-methylated intermediate (2,2-dimethoxy-N-methylethanamine). What could be the cause and how can I drive the reaction to completion?
A1: Incomplete methylation is a common issue in the Eschweiler-Clarke reaction and can be attributed to several factors related to reaction stoichiometry and conditions.
The Eschweiler-Clarke reaction proceeds in two stages: the initial methylation of the primary amine to a secondary amine, followed by a second methylation to the desired tertiary amine. The formation of the tertiary amine is generally favored. However, if the reaction stalls, you may be observing an accumulation of the mono-methylated species.
Troubleshooting Steps & Root Cause Analysis:
-
Insufficient Formaldehyde: The stoichiometry of formaldehyde is critical. For the exhaustive methylation of a primary amine, at least two equivalents are required. An insufficient amount will naturally lead to a mixture of the starting material, mono-methylated, and di-methylated products.
-
Inadequate Formic Acid: Formic acid serves as the hydride donor. An excess is typically used to ensure the complete reduction of the iminium ion intermediates.
-
Low Reaction Temperature: The Eschweiler-Clarke reaction is typically conducted at elevated temperatures, often near boiling. If the temperature is too low, the reaction rate will be significantly reduced, potentially leading to incomplete conversion.
-
Insufficient Reaction Time: While the reaction is generally efficient, allowing for sufficient reaction time is crucial for driving the equilibrium towards the fully methylated product.
Recommended Actions:
-
Verify Stoichiometry: Ensure you are using a molar excess of both formaldehyde and formic acid relative to the starting 2,2-dimethoxyethanamine.
-
Optimize Temperature: Gradually increase the reaction temperature to the recommended range (typically 80-100 °C) while monitoring the reaction progress by TLC or GC-MS.
-
Extend Reaction Time: If the temperature is optimal, extend the reaction time and continue to monitor for the disappearance of the mono-methylated intermediate.
| Parameter | Recommended Range | Rationale |
| Formaldehyde | 2.2 - 3.0 equivalents | Ensures complete di-methylation. |
| Formic Acid | 2.2 - 5.0 equivalents | Acts as both catalyst and reductant. |
| Temperature | 80 - 100 °C | Provides sufficient energy for the reaction to proceed to completion. |
| Reaction Time | 12 - 24 hours | Allows for the complete conversion of intermediates. |
Q2: I'm observing a new, more polar byproduct in my reaction mixture, and my final product yield is low. Could the acetal group be unstable under the reaction conditions?
A2: Yes, the dimethyl acetal functionality is susceptible to hydrolysis under the acidic conditions of the Eschweiler-Clarke reaction, which can lead to the formation of N,N-dimethylaminoacetaldehyde and subsequent byproducts.
The reaction mixture contains both a Brønsted acid (formic acid) and water (from aqueous formaldehyde), creating an environment conducive to acetal hydrolysis. The resulting aldehyde is reactive and can undergo further reactions, complicating the purification process and reducing the yield of the desired product.
Mechanism of Acetal Hydrolysis:
The hydrolysis is an acid-catalyzed process that proceeds through a hemiacetal intermediate to yield the corresponding aldehyde.
Caption: Figure 1: Acid-Catalyzed Hydrolysis of the Acetal Group.
Preventative Measures and Troubleshooting:
-
Control Water Content: Use a higher concentration of formaldehyde (e.g., 95% paraformaldehyde) instead of aqueous formalin to minimize the amount of water in the reaction.
-
Temperature Management: While higher temperatures drive methylation, they also accelerate hydrolysis. Find a balance, potentially running the reaction at the lower end of the effective temperature range (around 80 °C) and monitoring for hydrolysis byproducts.
-
Anhydrous Conditions: In some variations of reductive amination, it's possible to use anhydrous conditions, for example by using paraformaldehyde and triethylsilane as the reducing agent in the presence of a Lewis acid, though this deviates from the classical Eschweiler-Clarke protocol.
Q3: My product's NMR spectrum shows an unexpected peak in the amide region, and the mass spectrum indicates a product with a mass corresponding to a formyl group addition. What is this impurity?
A3: You are likely observing the formation of an N-formylated byproduct, N-(2,2-dimethoxyethyl)-N-methylformamide or N,N-diformyl-2,2-dimethoxyethylamine.
While the Eschweiler-Clarke reaction is primarily a methylation reaction, N-formylation can occur as a competing side reaction. Formic acid can act as a formylating agent, especially if the reduction of the iminium intermediate is slow.
Troubleshooting N-Formylation:
-
Ensure Sufficient Hydride Source: The key is to favor the reductive pathway. Using a sufficient excess of formic acid generally ensures that its role as a hydride donor is more prominent than its role as a formylating agent.
-
Reaction Temperature: Very high temperatures might favor formylation. Adhering to the recommended temperature range is crucial.
-
Alternative Reducing Agents: If N-formylation is a persistent issue, consider alternative reductive amination methods that do not use formic acid, such as using sodium cyanoborohydride or sodium triacetoxyborohydride as the reducing agent.
Caption: Figure 2: Competing Methylation and N-Formylation Pathways.
Q4: How can I effectively monitor the reaction progress and identify these byproducts?
A4: A combination of chromatographic and spectroscopic techniques is recommended for robust reaction monitoring.
Analytical Workflow:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for qualitative monitoring. Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking of amines) to track the disappearance of the starting material and the formation of the product. Byproducts like the hydrolyzed aldehyde will likely have different polarities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent tool for both monitoring reaction conversion and identifying byproducts. You can clearly distinguish between the starting material, the mono-methylated intermediate, and the final product based on their retention times and mass spectra. The mass spectra will also help in the tentative identification of side products like the formylated amine or the hydrolyzed aldehyde.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR of the crude reaction mixture can provide quantitative information about the composition. The N-methyl groups of the mono- and di-methylated products will have distinct chemical shifts. The presence of an aldehyde proton (around 9-10 ppm) or a formyl proton (around 8 ppm) in the ¹H NMR would be a clear indication of hydrolysis or N-formylation, respectively.
Experimental Protocol: Standard Synthesis of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-
This protocol is a general guideline. Optimization may be required based on your specific lab conditions and reagent purity.
Materials:
-
2,2-dimethoxyethanamine
-
Formaldehyde (37% aqueous solution or paraformaldehyde)
-
Formic acid (88-98%)
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask charged with 2,2-dimethoxyethanamine (1.0 eq), add formic acid (2.5 eq).
-
With stirring, add formaldehyde (2.5 eq) portion-wise, managing any initial exotherm.
-
Heat the reaction mixture to 80-90 °C and maintain for 18 hours.
-
Monitor the reaction progress using TLC or GC-MS until the starting material and mono-methylated intermediate are consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation under reduced pressure.
References
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
- Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571–4587.
- Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.
Technical Support Center: Purification of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-
Welcome to the technical support guide for the purification of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (CAS 38711-20-5). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile C2 synthon in their synthetic workflows.[1] The unique bifunctional nature of this molecule, containing both a tertiary amine and a protected aldehyde, presents specific challenges and opportunities in its purification.[1] This guide provides in-depth, experience-driven answers to common troubleshooting questions and detailed protocols to ensure you achieve the desired purity for your critical applications.
Compound Profile: Ethanamine, 2,2-dimethoxy-N,N-dimethyl-
A thorough understanding of the physical and chemical properties of the target compound is the foundation of any successful purification strategy.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₅NO₂ | [2][3] |
| Molar Mass | 133.19 g/mol | [2][4] |
| Appearance | Colorless Liquid | [5] |
| Boiling Point | 64 °C (pressure not specified) | [4] |
| Density | ~0.900 g/cm³ | [6] |
| Flash Point | 32 °C | [4] |
| Safety Hazards | Flammable Liquid, Corrosive, Skin/Eye Irritant | [2][7] |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- from typical reaction mixtures.
Q1: My reaction is complete. What are the most probable impurities I need to remove?
Answer: The impurity profile depends heavily on your synthetic route. The most common synthesis is the reductive amination of 2,2-dimethoxyacetaldehyde with dimethylamine.[1] Therefore, your crude mixture likely contains:
-
Unreacted Starting Materials: Residual 2,2-dimethoxyacetaldehyde and dimethylamine (or its corresponding salt).
-
Solvents: The solvent used for the reaction (e.g., methanol, THF, DMF).
-
Reagent Byproducts: Spent reducing agents and their salts (e.g., borohydride salts).
-
Hydrolysis Products: The most critical impurity is the N,N-dimethylaminoacetaldehyde, formed by the acid-catalyzed hydrolysis of the acetal functional group. Acetals are stable under basic and neutral conditions but readily hydrolyze in the presence of acid and water.[1][8][9]
Q2: I tried to purify my product using a standard aqueous workup with a mild acid wash, but my yield was extremely low. What happened?
Answer: This is a classic issue stemming from the acid-lability of the acetal group.[9] While the tertiary amine is basic and can be protonated by acid, introducing aqueous acid—even mild acid—will catalyze the hydrolysis of the dimethyl acetal back to the aldehyde.[8] This newly formed aldehyde is highly water-soluble and may also be reactive under the workup conditions, leading to significant product loss.
Core Principle: Never use acidic aqueous conditions during the workup or extraction of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- unless you intend to deprotect the acetal. All aqueous solutions should be neutral or, preferably, basic (e.g., saturated NaHCO₃, dilute NaOH) to maintain the integrity of the acetal protecting group.[1][9]
Q3: How can I effectively remove non-basic/neutral organic impurities from my product?
Answer: You can leverage the basicity of the tertiary amine group using a pH-controlled liquid-liquid extraction. Instead of washing with acid to remove the amine (which causes hydrolysis), you can use a dilute acid to extract the amine into the aqueous phase, leaving neutral impurities behind in the organic layer.
The key is to immediately basify the acidic aqueous layer containing your protonated product and re-extract it into a fresh organic solvent. This minimizes the time the acetal is exposed to acidic conditions. See Protocol 1 for a detailed methodology. This type of pH-swing extraction is a powerful technique for separating amines from other reaction components.[10][11]
Q4: My product seems to be thermally unstable during distillation, leading to poor recovery and a discolored residue. How can I improve this?
Answer: Given its relatively low boiling point, Ethanamine, 2,2-dimethoxy-N,N-dimethyl- should be purified by fractional vacuum distillation to lower the required temperature and prevent decomposition.[4] High temperatures can promote side reactions.
Troubleshooting Steps:
-
Improve Vacuum: Ensure your vacuum system can achieve a pressure low enough to bring the boiling point below 60-70 °C.
-
Use a Vigreux Column: A short Vigreux column can improve separation from impurities with close boiling points without causing significant pressure drops.
-
Avoid Overheating: Use an oil bath with controlled temperature and stir the distillation flask to ensure even heating.
Q5: I'm attempting flash chromatography on a standard silica gel column, but the product is either not eluting or is producing a long, streaky tail. Why is this happening and what is the solution?
Answer: This is a very common problem when purifying basic amines on standard silica gel.[12] The surface of silica gel is populated with acidic silanol groups (Si-OH), which strongly interact with the basic lone pair of electrons on the nitrogen atom of your tertiary amine. This acid-base interaction leads to irreversible adsorption or significant peak tailing, resulting in poor separation and low recovery.[12]
Solutions:
-
Mobile Phase Modifier: Add a small amount of a competing base to your eluent system. Typically, 0.5-2% triethylamine (Et₃N) or ammonium hydroxide is added to a solvent system like hexane/ethyl acetate or DCM/methanol.[13] The modifier neutralizes the acidic sites on the silica, allowing your product to elute cleanly.
-
Amine-Functionalized Silica: Use a commercially available amine-treated silica gel (often labeled "NH" or "amino").[12] This stationary phase has a basic surface that repels basic compounds, preventing the strong acid-base interaction and leading to excellent peak shape without needing a mobile phase modifier.[12]
-
Reversed-Phase Chromatography: For highly polar amine compounds, reversed-phase chromatography (e.g., C18) with a mobile phase buffered at a high pH (e.g., using ammonium bicarbonate) can be effective. At high pH, the amine is in its neutral, free-base form, increasing its retention on the nonpolar stationary phase.
Visualized Purification Workflow
The following diagram illustrates a general decision-making workflow for purifying the crude product.
Caption: Decision tree for purification of the target compound.
Detailed Experimental Protocols
Safety Precaution: Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is a flammable and corrosive liquid.[7] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7]
Protocol 1: Purification by pH-Controlled Liquid-Liquid Extraction
This method is ideal for removing non-basic, organic-soluble impurities.
-
Initial Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as diethyl ether or ethyl acetate (approx. 10 mL per 1 g of crude material).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). Extract 2-3 times with portions of the acid solution. The protonated amine product will move into the aqueous (bottom) layer.
-
Expert Tip: Perform this step quickly to minimize acid exposure time.
-
-
Isolate Impurities: Combine the organic layers. This fraction contains your neutral and acidic impurities. It can be discarded or analyzed as needed.
-
Basification: Place the combined acidic aqueous extracts in an ice bath to control heat evolution. Slowly add 5M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution with stirring until the pH is >10 (confirm with pH paper).
-
Product Re-extraction: Extract the now basic aqueous solution 3-4 times with fresh portions of diethyl ether or ethyl acetate. Your deprotonated, neutral product will now move back into the organic layer.
-
Final Wash & Dry: Combine the organic extracts from step 5. Wash once with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | C6H15NO2 | CID 123476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. chembk.com [chembk.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. (Dimethylamino)acetaldehyde Dimethyl Acetal [myskinrecipes.com]
- 7. fishersci.com [fishersci.com]
- 8. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Optimization of Reductive Amination for the Synthesis of N,N-dimethyl-2,2-dimethoxyethanamine
Welcome to the technical support center for the synthesis of N,N-dimethyl-2,2-dimethoxyethanamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the optimization of this specific reductive amination reaction. My goal is to equip you with the scientific rationale behind the experimental choices, ensuring a robust and reproducible synthesis.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of N,N-dimethyl-2,2-dimethoxyethanamine via reductive amination. Each issue is presented in a question-and-answer format, providing a systematic approach to problem-solving.
Question 1: I am observing low yields of my target product, N,N-dimethyl-2,2-dimethoxyethanamine. What are the likely causes and how can I improve the yield?
Low yield is a common challenge in reductive amination and can be attributed to several factors. Let's break down the potential causes and solutions systematically.
Answer:
The primary reasons for low yield in this specific reductive amination often revolve around suboptimal reaction conditions that either lead to incomplete conversion of starting materials or the formation of side products.
-
Inefficient Imine/Enamine Formation: The first step of reductive amination is the formation of an iminium ion or enamine intermediate. This is a reversible reaction, and its equilibrium can be influenced by several factors.
-
pH Control: The pH of the reaction mixture is critical. An acidic environment is necessary to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for the nucleophilic attack by the amine. However, if the pH is too low, the amine starting material will be protonated, rendering it non-nucleophilic. For the reaction between an aldehyde (or its acetal precursor) and a secondary amine like dimethylamine, a mildly acidic pH range of 4-6 is generally optimal.
-
Water Removal: The formation of the iminium ion releases a molecule of water. According to Le Chatelier's principle, removing this water will drive the equilibrium towards the formation of the iminium ion. This can be achieved by using a dehydrating agent, such as magnesium sulfate or molecular sieves, or by azeotropic distillation if the solvent allows.
-
-
Choice of Reducing Agent: The selection of the reducing agent is paramount for a successful reductive amination. The ideal reducing agent should be powerful enough to reduce the iminium ion but not the starting aldehyde.
-
Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice for reductive aminations. It is a mild and selective reducing agent that is particularly effective in slightly acidic conditions, which are also ideal for iminium ion formation.
-
Sodium Cyanoborohydride (NaBH₃CN): Another commonly used reducing agent. However, it is highly toxic and requires careful handling. It is also more effective at a slightly lower pH range compared to STAB.
-
Sodium Borohydride (NaBH₄): While a powerful reducing agent, it can also reduce the starting aldehyde, leading to the formation of 2,2-dimethoxyethanol as a byproduct, thus lowering the yield of the desired product. It is generally less selective for the iminium ion compared to STAB and NaBH₃CN.
-
-
Reaction Temperature and Time: Like most chemical reactions, temperature plays a crucial role.
-
Temperature: Generally, reductive aminations are carried out at room temperature. However, if the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. Conversely, if side product formation is an issue, running the reaction at a lower temperature (e.g., 0 °C) might be beneficial.
-
Reaction Time: It is essential to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times might promote side product formation.
-
Experimental Protocol for Yield Optimization:
-
Reaction Setup: To a solution of 2,2-dimethoxyethanal (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane, 0.1-0.5 M), add dimethylamine (1.1-1.5 eq, either as a solution in THF or as the hydrochloride salt with an added base like triethylamine).
-
pH Adjustment: If starting with dimethylamine hydrochloride, the addition of a tertiary amine base will neutralize the HCl and establish a suitable pH. If the reaction is sluggish, a small amount of a weak acid like acetic acid can be added to catalyze iminium ion formation.
-
Reducing Agent Addition: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.1-1.5 eq) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Question 2: I am observing the formation of a significant amount of a byproduct with a mass corresponding to the starting aldehyde being reduced to an alcohol. How can I prevent this?
Answer:
The formation of 2,2-dimethoxyethanol as a byproduct is a clear indication that your reducing agent is not selective enough and is reducing the starting aldehyde in addition to the desired iminium ion intermediate.
-
Re-evaluate Your Reducing Agent: As discussed previously, sodium borohydride (NaBH₄) is a common culprit for this side reaction. Switching to a more selective reducing agent is the most effective solution.
-
Sodium Triacetoxyborohydride (STAB): This is the recommended choice to minimize aldehyde reduction. Its reduced reactivity compared to NaBH₄ makes it highly selective for the iminium ion.
-
Sodium Cyanoborohydride (NaBH₃CN): While also selective, the toxicity of this reagent makes STAB a more favorable option in many laboratory settings.
-
-
Order of Reagent Addition: The timing of the addition of the reducing agent is also critical.
-
Pre-formation of the Iminium Ion: To further minimize the reduction of the aldehyde, you can allow the aldehyde and amine to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent. This allows for the formation of the iminium ion in solution, providing the selective reducing agent with its intended target upon addition.
-
Question 3: My reaction seems to be stalled, and I have a significant amount of unreacted starting materials even after prolonged reaction times. What could be the issue?
Answer:
A stalled reaction with unreacted starting materials often points to issues with the reaction conditions that are preventing the efficient formation of the iminium ion intermediate.
-
Incorrect pH: As mentioned, the pH is a delicate balance. If the medium is too acidic, the amine is protonated and non-nucleophilic. If it's too basic, the carbonyl is not sufficiently activated. Re-evaluating and adjusting the pH to the optimal 4-6 range is a good first step.
-
Presence of Water: If you are not actively removing water from the reaction, the equilibrium may be shifted towards the starting materials. Consider adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture.
-
Steric Hindrance: While less of an issue with dimethylamine, significant steric hindrance around the carbonyl or amine can slow down the reaction. In such cases, increasing the reaction temperature or using a more reactive catalyst might be necessary.
-
Reagent Quality: Ensure that your reagents, especially the reducing agent, are of good quality and have not degraded. Older bottles of borohydride-based reagents can lose their activity.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this reductive amination?
A1: The choice of solvent is crucial for solubility and reactivity. For the synthesis of N,N-dimethyl-2,2-dimethoxyethanamine, chlorinated solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) are excellent choices as they are aprotic and do not interfere with the reaction. Tetrahydrofuran (THF) and acetonitrile are also commonly used and can be effective. Protic solvents like methanol or ethanol can also be used, but they may react with the reducing agent and can participate in side reactions.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. You can spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on a TLC plate. The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot will indicate the progress of the reaction. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent tool to identify the starting materials, product, and any byproducts, and to determine their relative ratios.
Q3: Is it necessary to perform the reaction under an inert atmosphere?
A3: While not strictly necessary for all reductive aminations, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice. It prevents potential side reactions with atmospheric oxygen and moisture, which can be particularly important if your reagents are sensitive.
Q4: What are the key safety precautions to take during this synthesis?
A4: Standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. If using sodium cyanoborohydride, it is crucial to work in a well-ventilated fume hood as it can release toxic hydrogen cyanide gas upon contact with acid. Always quench the reaction carefully, as borohydride reagents can react violently with water or acid, releasing hydrogen gas.
Part 3: Visualization & Data
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Typical Solvents | Optimal pH | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride | STAB | DCM, DCE, THF | 4-6 | High selectivity for iminium ions, mild, easy to handle. | More expensive than other borohydrides. |
| Sodium Cyanoborohydride | NaBH₃CN | Methanol, Ethanol | 3-5 | High selectivity, effective in protic solvents. | Highly toxic, releases HCN in acidic conditions. |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol | 7-10 | Inexpensive, powerful reducing agent. | Can reduce aldehydes and ketones, less selective. |
Diagram 1: Workflow for the Optimization of Reductive Amination
Caption: A typical workflow for the reductive amination process.
References
Technical Support Center: Troubleshooting Low Conversion in Reactions with Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (Bredereck's Reagent)
Welcome to the technical support center for "Ethanamine, 2,2-dimethoxy-N,N-dimethyl-," commonly known in the field as Bredereck's Reagent. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues of low conversion and yield in reactions involving this versatile and powerful formylating and aminomethylenating agent.
Core Concept: The Reactivity of Bredereck's Reagent
Bredereck's reagent, with the chemical structure (CH₃)₃COCH[N(CH₃)₂]₂, is an aminal ester valued for its high reactivity towards CH- and NH-acidic compounds.[1] Its primary advantage lies in its thermal decomposition, which generates a strong base (tert-butoxide) and a reactive tetramethylformamidinium ion in situ.[2][3] This dual action facilitates reactions with even weakly acidic substrates where other formylating agents might fail.[4] However, this high reactivity also makes it susceptible to specific deactivation pathways that can lead to diminished yields.
Troubleshooting Guide: Low Conversion Q&A
This section addresses the most common causes of low conversion in a direct question-and-answer format.
Q1: My reaction is sluggish or has stalled, resulting in very low conversion. What is the most likely culprit?
A1: The most probable cause is the degradation of the Bredereck's reagent by moisture or protic solvents.
The reagent is highly sensitive to moisture and protic compounds (e.g., water, alcohols). Traces of water or alcohol will rapidly react with and consume the reagent, preventing it from reacting with your substrate.[2] Even some seemingly aprotic solvents like acetonitrile can be sufficiently acidic to react with the reagent upon heating.[1]
Diagnostic Steps & Solutions:
-
Verify Solvent Anhydrousness: Ensure that all solvents used are rigorously dried and stored over molecular sieves. It is recommended to use freshly distilled solvents from an appropriate drying agent. The reactions must be conducted in inert, strictly anhydrous solvents like cyclohexane, hexane, ether, or THF.[2]
-
Ensure Dry Glassware and Inert Atmosphere: All glassware should be flame-dried or oven-dried immediately before use. The reaction should be assembled quickly while hot and maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen).[5]
-
Check Substrate for Protic Impurities: Ensure your starting material is dry and free from protic impurities. If necessary, dry the substrate in a vacuum oven or by azeotropic distillation with a suitable solvent.
Q2: I've confirmed my reaction is anhydrous, but the conversion is still poor. Could the reagent itself be the problem?
A2: Yes, the quality and purity of the Bredereck's reagent are critical for successful reactions.
The reagent can degrade over time, especially if not stored properly. It is also susceptible to disproportionation, particularly if contaminated with alcohol, which can affect its reactivity.[2]
Diagnostic Steps & Solutions:
-
Assess Reagent Quality: Bredereck's reagent should be a colorless to slightly yellow liquid.[1] A significant color change may indicate degradation.
-
Purification: If the quality of the reagent is suspect, purification by vacuum distillation is recommended. The boiling point is approximately 50-52°C at 12 mmHg.[6]
-
Proper Storage: Store Bredereck's reagent in a tightly sealed container under an inert atmosphere in a cool, dry place, away from sources of ignition.[5][7] Many suppliers recommend storage in a freezer.[8]
Q3: My substrate is only weakly acidic. How can I improve the reaction efficiency?
A3: For weakly acidic compounds, optimizing the reaction temperature and stoichiometry is key. Bredereck's reagent is often more effective than alternatives in these cases.
The in situ generation of the strong tert-butoxide base makes Bredereck's reagent particularly suitable for substrates with low acidity.[3][4]
Optimization Strategies:
-
Temperature: While some reactions proceed at room temperature, many require heating to facilitate the thermal decomposition of the reagent and overcome the activation energy.[3][9] Monitor the reaction by TLC or GC-MS to find the optimal temperature, avoiding excessive heat which could lead to side product formation.
-
Stoichiometry: For challenging substrates, using a slight excess (1.1 to 1.5 equivalents) of Bredereck's reagent can help drive the reaction to completion.
-
Solvent Choice: The reaction can be run neat (using the reagent as the solvent) or in a high-boiling, inert solvent like toluene or xylene to achieve the necessary reaction temperature.[3]
Frequently Asked Questions (FAQs)
-
What are the primary applications of Bredereck's Reagent? It is widely used for the formylation and aminomethylenation of compounds with active methylene or methyl groups, such as ketones, esters, lactones, and various heterocyclic systems.[1][2][4] It is also used in the synthesis of heterocycles like indoles and pyrazoles.[4]
-
What are the main side reactions to be aware of? The primary side reaction is the consumption of the reagent by any protic species present.[2] With certain substrates, dialkylation can occur if the product is also acidic.[10] Additionally, traces of alcohol can catalyze the disproportionation of the reagent into the corresponding DMF acetal and tris(dimethylamino)methane.[2]
-
Is Bredereck's Reagent hazardous? Yes, it is a flammable liquid and vapor and can cause skin and eye irritation.[5][8] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[7][8] Use spark-proof tools and keep it away from heat and open flames.[7][8]
Experimental Protocols & Data
Protocol: General Procedure for Reaction with an Active Methylene Compound
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow the apparatus to cool to room temperature under a positive pressure of dry argon or nitrogen.
-
Reagents: To the flask, add the active methylene compound (1.0 equivalent) and a suitable anhydrous solvent (e.g., toluene).
-
Addition of Reagent: Add Bredereck's reagent (1.1-1.5 equivalents) to the stirred solution via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent. The subsequent purification steps will depend on the properties of the product.
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| No or very low conversion | Moisture contamination | Use anhydrous solvents and flame-dried glassware under an inert atmosphere. |
| Stalled reaction | Degraded reagent | Use fresh or newly distilled Bredereck's reagent. Ensure proper storage. |
| Low yield with weak acid | Insufficient reactivity | Increase reaction temperature. Use a slight excess of Bredereck's reagent. |
| Formation of byproducts | Reagent disproportionation | Ensure the reagent is free from alcohol contamination.[2] |
Visualized Workflow: Troubleshooting Low Conversion
Below is a systematic workflow to diagnose and resolve low conversion issues.
Caption: A step-by-step decision tree for troubleshooting low conversion rates.
References
-
Wikipedia. (n.d.). tert-Butoxybis(dimethylamino)methane. Retrieved from [Link]
-
UCHEM. (n.d.). tert-Butoxy-bis(dimethylamino)methane CAS:5815-08-7(Bredereck's reagent). Retrieved from [Link]
- Rosso, G. B., & Pilli, R. A. (2006). tert-Butoxy-bis(dimethylamino)methane. Synlett, 2006(05), 809-810.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butoxybis(dimethylamino)methane. Retrieved from [Link]
- Various Authors. (2025). tert -Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent).
-
PubChem. (n.d.). Ethanamine, 2,2-dimethoxy-N,N-dimethyl-. Retrieved from [Link]
Sources
- 1. Bredereck's reagent - Enamine [enamine.net]
- 2. myuchem.com [myuchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. guidechem.com [guidechem.com]
- 6. tert-Butoxybis(dimethylamino)methane - Wikipedia [en.wikipedia.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Preventing decomposition of "Ethanamine, 2,2-dimethoxy-N,N-dimethyl-" during reaction
Welcome to our dedicated technical support guide for Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (also known as N,N-dimethylaminoacetaldehyde dimethyl acetal; CAS 38711-20-5). This resource is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the decomposition of this versatile C2 synthon during chemical reactions. Our goal is to equip you with the knowledge to anticipate and circumvent stability issues, ensuring the integrity of your experiments and the purity of your products.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when working with Ethanamine, 2,2-dimethoxy-N,N-dimethyl-.
Q1: My reaction work-up led to the complete disappearance of my starting material, Ethanamine, 2,2-dimethoxy-N,N-dimethyl-. What is the most likely cause?
The most probable cause is unintentional hydrolysis of the acetal functional group. Like other acetals, Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is highly sensitive to acidic conditions, especially in the presence of water.[1][2] Standard aqueous work-ups involving an acidic wash (e.g., with HCl or NH4Cl) will rapidly convert the acetal back to its corresponding aldehyde, N,N-dimethylaminoacetaldehyde, and methanol.[3][4]
Q2: What is the chemical mechanism behind this decomposition?
The decomposition is an acid-catalyzed hydrolysis. The reaction proceeds in a series of equilibrium steps:
-
Protonation: An acid catalyst protonates one of the methoxy oxygen atoms, converting it into a good leaving group (methanol).
-
Carboxonium Ion Formation: The other methoxy group's lone pair of electrons assists in pushing out the methanol molecule, forming a resonance-stabilized carboxonium ion. This step is generally rate-determining.[1]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the carboxonium ion.
-
Deprotonation: A base (like water) removes a proton to form a hemiacetal intermediate.
-
Repeat Hydrolysis: The hemiacetal undergoes a similar acid-catalyzed hydrolysis to release a second molecule of methanol and form the final aldehyde product.
Caption: Acid-catalyzed hydrolysis of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-.
Q3: Under what conditions is the compound stable?
Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is stable under neutral and basic conditions.[1][2] It is also incompatible with strong oxidizing agents.[5] To prevent decomposition, it is critical to maintain a pH above 7, particularly during aqueous work-ups and purification steps like chromatography.
Q4: I need to neutralize my reaction mixture. What is the safest way to do this without causing hydrolysis?
It is recommended to use a mild basic solution. A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is an excellent choice.[2] Add it carefully to your reaction mixture until the evolution of gas (if any) ceases and the aqueous layer is confirmed to be basic (pH > 7) using pH paper. Avoid strong bases like sodium hydroxide (NaOH) unless specifically required by the reaction protocol, as they can promote other side reactions.[2]
Q5: Can I use silica gel for the chromatographic purification of my product?
Standard silica gel is acidic and can cause significant decomposition of the acetal on the column. If you must use silica gel chromatography, it is imperative to neutralize it first. This can be achieved by preparing a slurry of the silica gel in a solvent like ethyl acetate containing 1-2% of a non-volatile amine base, such as triethylamine (Et₃N), before packing the column. The same percentage of triethylamine should also be added to the eluent. Alternatively, using a more neutral stationary phase like alumina (basic or neutral grade) is a safer option.
Data Summary: pH and Acetal Stability
The rate of acetal hydrolysis is profoundly influenced by pH. Below is a table summarizing the general relationship between pH and the stability of a typical acyclic acetal.
| pH Range | Stability of Acetal | Half-life (t₁/₂) | Recommended Actions |
| < 5 | Extremely Unstable | Seconds to minutes | AVOID. Immediate and complete hydrolysis is expected. |
| 5 - 6.5 | Low Stability | Hours to days | Not recommended for storage or prolonged work-up.[6][7] |
| 7.4 (Neutral) | Moderate to High Stability | Can be on the order of years for some acetals.[8] | Safe for short-term handling and reactions. Minimize exposure to water. |
| > 8 (Basic) | High Stability | Very long | IDEAL. Optimal conditions for work-up, extraction, and purification.[1][2] |
Note: Half-life values are illustrative and can vary significantly based on the specific acetal structure and temperature.[8][9]
Experimental Protocols
To ensure the integrity of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, follow these validated protocols.
Protocol 1: General Handling and Storage
Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is moisture-sensitive.[10]
-
Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a dry, well-ventilated area, away from heat and sources of ignition.[10][11]
-
Handling: When dispensing the reagent, use dry syringes or cannulas. Work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]
-
Incompatible Materials: Keep away from strong acids and strong oxidizing agents.[5][13]
Protocol 2: Reaction Work-up for Acetal Preservation
This protocol is designed to prevent acid-catalyzed hydrolysis during the isolation of a product from a reaction mixture containing Ethanamine, 2,2-dimethoxy-N,N-dimethyl-.
Caption: A validated workflow for the basic work-up of acetal-containing compounds.
Step-by-Step Methodology:
-
Cool the Reaction: Cool the reaction mixture to room temperature or 0 °C.
-
Basic Quench: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). If the reaction was conducted under acidic conditions, expect gas evolution (CO₂). Continue adding the NaHCO₃ solution portion-wise until gas evolution ceases.
-
pH Verification: After quenching, thoroughly mix the layers and check the pH of the aqueous layer using pH paper to ensure it is pH 8 or higher.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine and Dry: Combine the organic extracts and dry them over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: If further purification is needed, use distillation or chromatography on a neutralized stationary phase as described in Q5.
By adhering to these guidelines and understanding the chemical principles of acetal stability, you can effectively prevent the decomposition of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- and ensure the successful outcome of your synthetic endeavors.
References
- Acetals for adaptable and pH degradable thermosets and the use of internal acid sources. (n.d.). Google Scholar.
-
Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. (2017). Journal of the American Chemical Society. Retrieved January 5, 2026, from [Link]
-
Acetals as pH-Sensitive Linkages for Drug Delivery. (n.d.). Bioconjugate Chemistry. Retrieved January 5, 2026, from [Link]
- Simple aminoacetals hydrolyze quickly and easily in dilute acid. (n.d.). Pearson.
-
Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. (2017). Journal of the American Chemical Society. Retrieved January 5, 2026, from [Link]
-
Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. (2017). PMC - NIH. Retrieved January 5, 2026, from [Link]
-
The Essential Guide to Dimethylaminoacetaldehyde Dimethyl Acetal for Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]
-
Mastering the Art of Acetal Protection: A Comprehensive Guide to Synthesis and Hydrolysis of Acetal. (2024). Topics in Organic Chemistry. Retrieved January 5, 2026, from [Link]
-
Acetal Hydrolysis Mechanism. (n.d.). Chemistry Steps. Retrieved January 5, 2026, from [Link]
-
Acetals as Protecting Groups. (2021). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]
-
Acetals as Protecting Groups. (2019). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]
-
(Dimethylamino)acetaldehyde Dimethyl Acetal. (n.d.). MySkinRecipes. Retrieved January 5, 2026, from [Link]
-
Imine and Enamine Hydrolysis Mechanism. (n.d.). Chemistry Steps. Retrieved January 5, 2026, from [Link]
-
Acetal Protecting Group & Mechanism. (n.d.). Total Synthesis. Retrieved January 5, 2026, from [Link]
-
N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) | High Quality Reagent Supplier. (n.d.). Gunjal Industries. Retrieved January 5, 2026, from [Link]
-
Synthesis of N‐protected protected aminoacetaldehyde dimethyl acetal. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Mechanism of acid-catalyzed hydrolysis. (2024). YouTube. Retrieved January 5, 2026, from [Link]
-
On the Mechanism of Hydrolysis of Amino Acid Esters Coordinated to Halogeno Molybdenocene. (2010). ResearchGate. Retrieved January 5, 2026, from [Link]
- Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde C
Sources
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Simple aminoacetals hydrolyze quickly and easily in dilute acid. ... | Study Prep in Pearson+ [pearson.com]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. fishersci.com [fishersci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. | Semantic Scholar [semanticscholar.org]
- 10. nbinno.com [nbinno.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: Catalyst Selection for the Synthesis of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-
Welcome to the technical support center for the synthesis of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-. This guide is designed for researchers, scientists, and drug development professionals. Here, we will delve into the critical aspects of catalyst selection for this specific synthesis, providing field-proven insights, troubleshooting protocols, and detailed experimental methodologies to ensure the success of your work. Our focus is not just on the "how," but the fundamental "why" behind each procedural choice, empowering you to make informed decisions in your laboratory.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, focusing on the strategic selection of reagents and catalysts.
Q1: What is the most effective and widely used method for synthesizing Ethanamine, 2,2-dimethoxy-N,N-dimethyl-?
The most direct and reliable method is the reductive amination of 2,2-dimethoxyacetaldehyde with dimethylamine.[1] This reaction is a cornerstone of amine synthesis and proceeds in two key stages within a single pot:
-
Imine/Iminium Ion Formation: The nucleophilic dimethylamine attacks the electrophilic carbonyl carbon of 2,2-dimethoxyacetaldehyde. This is followed by the elimination of a water molecule to form a reactive iminium ion intermediate.
-
Reduction: A reducing agent is then used to donate a hydride to the iminium ion, yielding the final tertiary amine product, Ethanamine, 2,2-dimethoxy-N,N-dimethyl-.
The efficiency of this entire process hinges critically on the choice of the reducing agent, which must selectively reduce the iminium ion without significantly affecting the starting aldehyde.
Caption: General workflow for reductive amination.
Q2: Which reducing agents are recommended for this synthesis, and how do I choose the best one?
The choice of reducing agent is the most critical parameter. The goal is chemoselectivity: reducing the iminium ion much faster than the starting aldehyde.
-
Top Recommendation: Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB)
-
Why it works: STAB is a mild and selective reducing agent.[2] Its steric bulk and reduced basicity make it less reactive towards aldehydes and ketones but highly effective for reducing protonated iminium ions. This selectivity directly minimizes the formation of the 2,2-dimethoxyethanol side product.[3]
-
When to use it: This is the go-to reagent for most applications, especially when high chemoselectivity is required. It works well in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[2]
-
-
Alternative: Sodium Cyanoborohydride (NaBH₃CN)
-
Why it works: Like STAB, NaBH₃CN is also selective for the iminium ion, particularly under mildly acidic conditions (pH 4-5). At lower pH values, however, its reactivity towards carbonyls increases, and it can release toxic hydrogen cyanide gas.[4]
-
When to use it: It is effective but requires careful pH control. Its high toxicity makes STAB a more favorable choice in many modern labs.
-
-
Not Recommended: Sodium Borohydride (NaBH₄)
-
Why it's not ideal: NaBH₄ is a strong, unselective reducing agent. It will rapidly reduce the starting 2,2-dimethoxyacetaldehyde to its corresponding alcohol, leading to low yields of the desired amine.[3] It should only be used in a two-step procedure where the imine is pre-formed and isolated before the reduction step, which is less efficient for this substrate.
-
-
Catalytic Hydrogenation (e.g., H₂ over Pd/C or Ni)
-
Why it works: This "green chemistry" approach uses hydrogen gas as the reductant. Catalysts like Palladium on carbon (Pd/C) or Raney Nickel are effective.[4][5]
-
When to use it: This method is excellent for large-scale synthesis where handling pressurized hydrogen is feasible. It avoids boron-based reagents but may require higher temperatures and pressures, and the catalyst can sometimes be sensitive to deactivation by the amine product.[4]
-
Q3: The acetal group in my starting material is known to be acid-sensitive. How does this affect my catalyst and condition selection?
This is an excellent and crucial consideration. The 2,2-dimethoxy (acetal) group is susceptible to hydrolysis back to the aldehyde under strongly acidic conditions.
-
pH Control is Key: The reaction requires a mildly acidic environment (pH ~5) to catalyze iminium ion formation.[3] However, a pH that is too low will degrade the starting material. Using a stoichiometric amount of a weak acid like acetic acid is common practice, especially with STAB, which is non-basic and does not significantly alter the pH.[2]
-
Reagent Choice: STAB is advantageous here because the reaction can be run under neutral or very mildly acidic conditions, preserving the acetal.[2] Catalytic hydrogenation is also performed under neutral conditions and is compatible with the acetal group.
Section 2: Troubleshooting Guide
Even with the best plan, experiments can encounter issues. This guide provides a logical, step-by-step approach to diagnosing and solving common problems.
Caption: Troubleshooting decision tree for low-yield reactions.
Q: My reaction yield is very low, and TLC/LC-MS analysis shows mostly unreacted 2,2-dimethoxyacetaldehyde. What went wrong?
A: This strongly indicates a failure in the first step: imine/iminium ion formation. The reducing agent cannot act if its target is not present.
-
Causality: The equilibrium between the aldehyde/amine and the iminium ion can be unfavorable.[4] Water, a byproduct of this step, can push the equilibrium back towards the starting materials.
-
Solutions:
-
Catalytic Acid: Add a small amount of acetic acid (e.g., 0.1 equivalents) to catalyze the dehydration step.[6]
-
Water Removal: Add a dehydrating agent like powdered 3Å molecular sieves to the reaction mixture to sequester the water byproduct and drive the equilibrium forward.[3]
-
Amine Form: Ensure you are using free-base dimethylamine. If you are using a salt form (e.g., dimethylamine hydrochloride), you must add at least one equivalent of a non-nucleophilic base (like triethylamine) to liberate the free amine.
-
Q: My main byproduct is 2,2-dimethoxyethanol. How do I prevent the reduction of my starting material?
A: This is a classic chemoselectivity problem, indicating your reducing agent is too reactive or was added under the wrong conditions.
-
Causality: A powerful reducing agent like NaBH₄ will not discriminate between the aldehyde and the iminium ion.[3] Even a selective reagent like STAB can reduce the aldehyde if the iminium ion concentration is low.
-
Solutions:
-
Switch Reagents: If you are not using Sodium Triacetoxyborohydride (STAB), switch to it. It is the industry standard for preventing this side reaction.[2]
-
Staged Addition: Try a staged approach. Mix the aldehyde, amine, and any acid catalyst first and stir for 30-60 minutes to allow the iminium ion to form before adding the reducing agent.
-
Temperature Control: Perform the addition of the reducing agent at a lower temperature (e.g., 0 °C) to moderate its reactivity, then allow the reaction to slowly warm to room temperature.
-
Section 3: Protocols & Data
Comparative Data: Reducing Agent Selection
The table below summarizes the key characteristics of common reducing agents for this transformation to guide your selection process.
| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Borohydride (NaBH₄) | Catalytic Hydrogenation (H₂/Pd) |
| Selectivity | Excellent; highly selective for iminium ions.[2] | Good; selective at controlled pH (~5).[4] | Poor; reduces aldehydes and ketones rapidly.[3] | Excellent; highly chemoselective.[4] |
| Acetal Stability | High compatibility; works in mild conditions.[2] | Compatible, but requires careful pH control. | Compatible, but unselective. | High compatibility; neutral conditions. |
| Safety Concerns | Low; moisture sensitive but manageable. | High; liberates toxic HCN gas in acid.[4] | Low; liberates H₂ gas with acid/protic solvents. | Moderate; requires handling of flammable H₂ gas and pyrophoric catalysts. |
| Optimal Solvent | Aprotic (DCE, THF, CH₂Cl₂).[2] | Protic or Aprotic (MeOH, THF). | Protic (MeOH, EtOH). | Protic or Aprotic (MeOH, EtOH, EtOAc). |
| Best For | High-selectivity, lab-scale synthesis. | Reactions where pH is strictly controlled. | Two-step procedures (not recommended for one-pot). | Large-scale, "green" synthesis. |
Experimental Protocol: Synthesis via STAB Reductive Amination
This protocol provides a reliable, step-by-step method for the synthesis of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-.
Materials:
-
2,2-Dimethoxyacetaldehyde (1.0 eq)
-
Dimethylamine (2.0 M solution in THF, 1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (glacial, 0.1 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2,2-dimethoxyacetaldehyde (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) to make a ~0.5 M solution.
-
Amine Addition: Cool the solution to 0 °C using an ice bath. Add dimethylamine solution (1.2 eq) dropwise, followed by the addition of acetic acid (0.1 eq).
-
Imine Formation: Allow the mixture to stir at 0 °C for 15 minutes, then let it warm to room temperature and stir for an additional 45 minutes. This period allows for the formation of the iminium ion intermediate.
-
Reduction: Slowly add Sodium Triacetoxyborohydride (STAB) (1.5 eq) to the mixture in portions over 15-20 minutes. Note: The reaction may gently effervesce.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the consumption of the starting aldehyde by TLC or LC-MS.
-
Workup - Quenching: Once the reaction is complete, carefully quench it by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Stir vigorously for 30 minutes.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane (CH₂Cl₂).
-
Workup - Washing: Combine the organic layers and wash them sequentially with saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by fractional distillation under vacuum or by column chromatography on silica gel to yield pure Ethanamine, 2,2-dimethoxy-N,N-dimethyl-.
References
- Benchchem. (n.d.). Troubleshooting Reductive Amination Reaction Conditions.
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Wikipedia. (2024). Reductive amination. Retrieved from [Link]
- Zhang, S., Hu, Y., Li, M., & Xie, Y. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(38), 7122–7127.
- Ferdous, S., & Shil, S. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Cogent Chemistry, 9(1).
- Bykova, M. V., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Molecules, 28(4), 1888.
- Reddit r/Chempros. (2024).
-
Chemsrc. (n.d.). 2,2-Dimethoxy-N-methylethanamine | CAS#:122-07-6. Retrieved from [Link]
- Benchchem. (n.d.). A Head-to-Head Comparison of Dimethoxymethanamine and Other Acetals in Synthesis.
- Reddit r/Chempros. (2024).
- Kazemzadeh, S. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?.
- Southern University of Science and Technology. (n.d.).
-
PrepChem. (2023). Synthesis of N-(2,2-Dimethoxyethyl)maleamic acid (DMEMA). Retrieved from [Link]
-
Chemsrc. (n.d.). 2,2-Dimethoxyethanamine | CAS#:22483-09-6. Retrieved from [Link]
-
PubChem. (n.d.). N,N-Dimethyl-2-methoxyethylamine. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-Dimethoxyethylmethylamine. Retrieved from [Link]
- Google Patents. (1976).
-
Chemsrc. (n.d.). 2,2-dimethoxy-n,n-dimethylethanamin | CAS#:38711-20-5. Retrieved from [Link]
Sources
- 1. 2,2-Dimethoxyacetaldehyde | 51673-84-8 | Benchchem [benchchem.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. US3976697A - Preparation of tertiary amines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Mastering the Use of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (Bredereck's Reagent)
Welcome to the technical support center for Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, a powerful and versatile reagent in modern organic synthesis, widely known as Bredereck's Reagent.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into managing its most critical characteristic: moisture sensitivity. Here, you will find comprehensive troubleshooting guides and frequently asked questions to proactively address challenges and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (Bredereck's Reagent) and why is it so sensitive to moisture?
A1: Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, or Bredereck's Reagent, is an aminal ester with the chemical formula C₆H₁₅NO₂.[5][6] Its high reactivity, which makes it an excellent formylating and aminomethylenating agent for compounds with acidic C-H or N-H bonds, is also the source of its moisture sensitivity.[3][7] The core of its functionality lies in the dimethyl acetal group. In the presence of even trace amounts of water, this acetal group can undergo acid-catalyzed hydrolysis.[8][9][10] This reaction breaks down the reagent, rendering it inactive for its intended purpose and introducing impurities into your reaction mixture.
Q2: How should I properly store Bredereck's Reagent to maintain its integrity?
A2: Proper storage is the first and most critical line of defense against moisture degradation. The reagent should be stored in a tightly sealed container, preferably the original manufacturer's bottle which often has a specialized septum-sealed cap (e.g., a Sure/Seal™ bottle).[11][12] The storage environment should be a cool, dry place, and for long-term storage, refrigeration or freezing is recommended.[13] Crucially, the bottle should always be stored under an inert atmosphere, such as dry nitrogen or argon.[14] This positive pressure of an inert gas prevents moist air from entering the container when the septum is pierced for dispensing.
Q3: What are the visible signs that my Bredereck's Reagent may have been compromised by moisture?
A3: While a quantitative analysis like Karl Fischer titration is the most accurate way to determine water content, there are some qualitative indicators of degradation. Fresh Bredereck's Reagent is typically a clear, pale yellow liquid.[3] If the reagent appears cloudy, has formed a precipitate, or has significantly darkened in color, it may be a sign of hydrolysis or other decomposition pathways. However, visual inspection alone is not foolproof, and seemingly clear reagent can still have a high enough water content to negatively impact sensitive reactions.
Q4: Which solvents are compatible with Bredereck's Reagent?
A4: The choice of solvent is critical. You must use anhydrous, non-polar, aprotic solvents.[3][7] Suitable options include toluene, cyclohexane, and diethyl ether.[3] It is imperative to avoid protic solvents (like alcohols and water) and even some aprotic solvents that are weakly C-H acidic, such as acetonitrile or acetone, as the reagent can react with them, especially upon heating.[3] Always use solvents from a freshly opened bottle or those that have been rigorously dried using appropriate methods (e.g., passing through an activated alumina column or distillation from a suitable drying agent).
Troubleshooting Guide
Issue 1: My reaction yield is significantly lower than expected.
-
Question: I'm performing a formylation reaction using Bredereck's Reagent, but my yields are consistently low. What could be the cause?
-
Answer: Low yields are a classic symptom of degraded Bredereck's Reagent, most commonly due to moisture contamination. The hydrolysis of the reagent reduces the amount of active compound available for your reaction.
-
Troubleshooting Steps:
-
Verify Solvent Anhydrousness: Ensure your solvent has a very low water content. Use a fresh bottle of anhydrous solvent or re-dry your solvent.
-
Check Reagent Viability: If you suspect your reagent has been compromised, it is best to use a fresh, unopened bottle for a control experiment.
-
Refine Handling Technique: Review your reagent dispensing procedure. Ensure that you are using a properly dried syringe and needle and maintaining a positive pressure of inert gas in the reagent bottle during transfer.[11][15]
-
-
Issue 2: I am observing unexpected byproducts in my reaction mixture.
-
Question: My NMR and LC-MS data show the presence of unexpected side products. Could this be related to the quality of my Bredereck's Reagent?
-
Answer: Yes, absolutely. When Bredereck's Reagent hydrolyzes, it can lead to the formation of various byproducts. The primary hydrolysis products are dimethylformamide (DMF) and methanol, which can then participate in or interfere with your desired reaction pathway.
-
Causality: The acetal hydrolysis is an equilibrium reaction that is driven forward by the presence of water, as depicted in the diagram below.[9] The formation of these byproducts not only consumes your active reagent but can also alter the reaction conditions (e.g., pH) and lead to unforeseen side reactions.
Hydrolysis Pathway of Bredereck's Reagent
Caption: Acid-catalyzed hydrolysis of Bredereck's Reagent.
-
Issue 3: My reaction is not proceeding to completion, even with extended reaction times.
-
Question: My reaction stalls and never reaches full conversion, according to TLC or LC-MS analysis. I've tried longer reaction times and higher temperatures to no avail. What's going on?
-
Answer: This is another common indicator of a stoichiometric issue caused by degraded reagent. If a significant portion of your Bredereck's Reagent has been hydrolyzed by moisture, you are effectively running the reaction with a substoichiometric amount of the active reagent.
-
Self-Validation Protocol:
-
Dry Glassware Rigorously: Ensure all glassware is oven-dried (at least 4 hours at 140°C) or flame-dried under a stream of inert gas immediately before use.[11][14][15] A thin film of adsorbed moisture on glassware is a frequent source of contamination.[11][14]
-
Use a Fresh Septum: The septum on your reaction flask is a potential entry point for atmospheric moisture. Use a new, dry septum for each reaction.
-
Inert Gas Balloon: For maintaining a positive inert gas pressure, a balloon filled with nitrogen or argon is a simple and effective method for many lab-scale reactions.[16] Ensure the balloon is securely attached and provides a gentle positive pressure.
-
-
Data Presentation
For successful experiments with Bredereck's Reagent, maintaining an anhydrous environment is paramount. The following table provides recommended specifications for key experimental parameters.
| Parameter | Recommended Specification | Rationale |
| Solvent Water Content | < 50 ppm | Minimizes the primary source of reagent hydrolysis. |
| Inert Gas Purity | ≥ 99.998% (High Purity) | Reduces the introduction of moisture and oxygen from the gas stream. |
| Reagent Bottle Headspace | Purged with Inert Gas | Prevents diffusion of moist air into the bottle upon opening or piercing the septum. |
| Syringe/Needle Preparation | Oven-dried or flushed with inert gas | Eliminates adsorbed moisture from transfer equipment.[17] |
Experimental Protocols
Detailed Protocol for Handling and Dispensing Bredereck's Reagent
This protocol outlines the best practices for transferring Bredereck's Reagent from a Sure/Seal™ bottle to a reaction flask, minimizing exposure to moisture.
Materials:
-
Bredereck's Reagent in a Sure/Seal™ bottle
-
Oven-dried reaction flask with a magnetic stir bar and a new rubber septum
-
Source of high-purity inert gas (Nitrogen or Argon) with a needle adapter
-
A second needle to act as a vent
-
Dry, gas-tight syringe with a Luer-lock fitting
-
Long, oven-dried needle (long enough to reach the liquid surface without tipping the bottle)
Procedure:
-
Prepare the Reaction Flask:
-
Assemble your oven-dried reaction flask with the stir bar and septum while the flask is still warm.
-
Insert the inert gas inlet needle and the vent needle into the septum.
-
Flush the flask with the inert gas for several minutes to displace all air and adsorbed moisture.
-
Remove the vent needle and establish a slight positive pressure of inert gas, often visualized with an oil bubbler or a gas balloon attached to the vent needle.[16]
-
-
Prepare for Reagent Transfer:
-
Secure the Bredereck's Reagent bottle in a clamp. Do not tip the bottle.
-
Briefly flush the inert gas line to remove any air that may have entered.
-
Insert a short needle connected to the inert gas line through the septum of the reagent bottle. This will create a positive pressure inside the bottle.
-
-
Dispense the Reagent:
-
Take your dry syringe with the long needle attached.
-
Insert the needle through the septum of the reagent bottle, ensuring the tip is below the surface of the liquid.
-
Allow the positive pressure in the bottle to slowly fill the syringe to the desired volume. Do not pull back on the plunger , as this can create a vacuum and cause leaks.[11][15]
-
Draw a small excess of the reagent into the syringe to account for any small gas bubbles.
-
Keeping the needle tip in the headspace of the reagent bottle, carefully push the plunger to expel the gas bubbles and the excess reagent, leaving you with the exact volume required.
-
-
Transfer to Reaction Flask:
-
Withdraw the needle from the reagent bottle.
-
Quickly and carefully insert the needle through the septum of your prepared reaction flask.
-
Inject the reagent into the reaction flask.
-
Remove the syringe and needle.
-
-
Clean-Up:
-
Immediately quench the syringe and needle by drawing up and expelling a suitable solvent (e.g., isopropanol followed by water) in a fume hood.
-
References
-
Chemistry Steps.
-
Organic Chemistry Tutor.
-
Master Organic Chemistry.
-
The Journal of Organic Chemistry - ACS Publications.
-
YouTube.
-
Wipf Group - University of Pittsburgh.
-
MIT.
-
Moodle@Units.
-
Fisher Scientific.
-
ResearchGate.
-
Thieme Connect.
-
Enamine.
-
Wikipedia.
-
PubChem.
-
Chemsrc.
-
ERIC.
-
UCHEM.
-
Sigma-Aldrich.
-
Benchchem.
-
PubChem.
-
Benchchem.
-
US EPA.
-
DrugFuture.
-
Google Patents.
-
Chemistry LibreTexts.
-
Benchchem.
-
University of Rochester, Department of Chemistry.
-
Sigma-Aldrich.
-
Sigma-Aldrich.
Sources
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- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Bredereck's reagent - Enamine [enamine.net]
- 4. tert-Butoxybis(dimethylamino)methane - Wikipedia [en.wikipedia.org]
- 5. Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | C6H15NO2 | CID 123476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. myuchem.com [myuchem.com]
- 8. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
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- 15. web.mit.edu [web.mit.edu]
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- 17. ehs.umich.edu [ehs.umich.edu]
Technical Support Center: Navigating Challenges with Ethanamine, 2,2-dimethoxy-N,N-dimethyl-
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (CAS No. 38711-20-5), also commonly known as Dimethylaminoacetaldehyde dimethyl acetal. This versatile reagent is a valuable building block, particularly in pharmaceutical and fine chemical synthesis, where it serves as a stable precursor to the reactive dimethylaminoacetaldehyde.[1] However, its unique bifunctional nature—a tertiary amine and an acid-labile acetal—presents specific challenges during reaction work-up and purification.
This guide is structured as a series of frequently asked questions (FAQs) drawn from our extensive field experience supporting researchers like you. Our goal is to not only provide solutions but to explain the underlying chemical principles, empowering you to anticipate and overcome these hurdles effectively.
Frequently Asked Questions & Troubleshooting
Q1: My reductive amination synthesis of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is resulting in low yields. What are the most common causes and how can I optimize the reaction?
This is a very common issue. The synthesis, typically a reductive amination of 2,2-dimethoxyacetaldehyde with dimethylamine, is sensitive to several factors.[2] Success hinges on maintaining a delicate balance to favor the formation of the iminium ion intermediate and its subsequent reduction without promoting side reactions.
Causality: The core of the issue often lies in suboptimal pH control or an inappropriate choice of reducing agent. The initial condensation of the aldehyde and amine to form the iminium ion is most efficient under mildly acidic conditions (typically pH 5-6). If the pH is too low, the amine starting material becomes fully protonated and non-nucleophilic. If it's too high, the rate of iminium ion formation drops.
The following table summarizes common failure points and our recommended solutions.
| Symptom | Potential Cause | Recommended Solution & Rationale |
| Low Conversion of Aldehyde | 1. Incorrect pH: The reaction medium is too acidic or too basic, hindering iminium ion formation. | 1. Monitor and Adjust pH: Use a pH meter or pH paper to maintain the reaction mixture between pH 5 and 6. A common practice is to use dimethylamine as its hydrochloride salt or add a mild acid like acetic acid to buffer the system. |
| 2. Ineffective Reducing Agent: The chosen reducing agent is not potent enough for the iminium ion or is unstable under the reaction conditions. | 2. Select an Appropriate Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred choice as it is mild, tolerant of slightly acidic conditions, and does not reduce the starting aldehyde.[2] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic and requires careful pH control.[2] | |
| Formation of Aldehyde Impurity | Acetal Hydrolysis: The reaction or work-up conditions are too acidic, causing the product's acetal group to hydrolyze back to the aldehyde. | Maintain Mild Conditions: Strictly control the pH during the reaction. During work-up, avoid strong acidic washes. Use a saturated solution of sodium bicarbonate or a phosphate buffer to neutralize any residual acid. |
| Complex Mixture of Products | Side Reactions: The starting aldehyde may be unstable or the reducing agent is too harsh, leading to decomposition or over-reduction. | Optimize Catalyst and Temperature: The choice of catalyst can significantly impact yield and selectivity.[2] Ensure the reaction is run at the recommended temperature (often room temperature) to minimize byproduct formation. |
Q2: I've successfully synthesized the compound, but I'm struggling with purification. How can I effectively remove unreacted starting materials and byproducts?
Purification can be challenging due to the physical properties of the product and potential impurities: it is a relatively low-boiling, water-miscible liquid.[1][3] Standard extractive work-ups must be carefully designed to avoid product loss or decomposition.
This protocol is designed to remove common water-soluble impurities like excess dimethylamine, salts, and the starting material, 2,2-dimethoxyacetaldehyde, while protecting the acid-sensitive acetal group.
-
Initial Quench: Once the reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath.
-
Solvent Dilution: Dilute the mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or diethyl ether (Et₂O). A volume of 5-10 times the initial reaction volume is recommended to ensure good partitioning.[4]
-
Mild Basic Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer gently with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step is critical for neutralizing any residual acid catalyst without using a strong base, thus protecting the acetal.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to remove residual water from the organic layer and break up any emulsions that may have formed.[4]
-
Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Crucially, use a cool water bath (20-25 °C) to avoid evaporation of your volatile product.
-
Final Purification (If Necessary): If impurities remain, fractional distillation under reduced pressure is the most effective method for final purification.
Caption: Workflow for Synthesis and Purification.
Q3: My NMR analysis shows an aldehyde peak, suggesting the acetal is hydrolyzing. When is this most likely to happen and how can I prevent it?
Acetal hydrolysis is the primary decomposition pathway for this molecule. The acetal group is essentially a protected aldehyde and is highly susceptible to cleavage under acidic conditions.[2] Even trace amounts of acid, especially in the presence of water, can catalyze this unwanted reaction.
Causality: The mechanism involves protonation of one of the methoxy oxygens, followed by the loss of methanol to form a resonance-stabilized oxocarbenium ion. This intermediate is then rapidly attacked by water to yield a hemiacetal, which subsequently collapses to the aldehyde and a second equivalent of methanol.
Use this decision tree to troubleshoot when hydrolysis might be occurring:
Caption: Troubleshooting Acetal Hydrolysis.
Q4: What are the essential safety and handling precautions for this reagent?
Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is a flammable liquid and vapor that can cause skin and serious eye irritation.[5][6][7] Proper handling and storage are non-negotiable for ensuring laboratory safety and maintaining the reagent's integrity.
-
Handling:
-
Always handle this chemical in a well-ventilated chemical fume hood.[8][9]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8][9]
-
Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, which could ignite vapors.[9][10]
-
Keep away from heat, sparks, open flames, and other ignition sources.[10][11]
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place designated for flammable liquids.[6][8][10]
-
The compound is sensitive to moisture and acid.[1] For long-term storage, consider storing over a small amount of anhydrous potassium carbonate to scavenge moisture and acidic impurities.
-
It is incompatible with strong oxidizing agents and strong acids.[1][9][11] Ensure it is stored away from these materials.
-
-
Spills and Disposal:
References
- Benchchem. (n.d.). Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | 38711-20-5.
- ECHEMI. (n.d.). 2-Methoxy-N,N-dimethylethanamine SDS, 3030-44-2 Safety Data Sheets.
- PubChem. (2025). 2,2-Dimethoxyethylmethylamine | C5H13NO2 | CID 8503.
- Fisher Scientific. (2025). SAFETY DATA SHEET - N,N`-Dimethylethylenediamine.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - 1,1-Dimethoxy-N,N-dimethylethylamine.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Dimethylaminoacetaldehyde dimethylacetal.
- Chemsrc. (2025). 2,2-Dimethoxy-N-methylethanamine | CAS#:122-07-6.
- NIST. (n.d.). Ethanamine, 2,2-dimethoxy-N-methyl- — Mass Spectrum. In NIST Chemistry WebBook.
- NIST. (n.d.). Ethanamine, 2,2-dimethoxy-N-methyl- — IR Spectrum. In NIST Chemistry WebBook.
- SpectraBase. (n.d.). 2,2-dimethoxy-N-methylethylamine - Optional[13C NMR] - Spectrum.
- PubChem. (2025). Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | C6H15NO2 | CID 123476.
- CymitQuimica. (n.d.). CAS 122-07-6: (Methylamino)acetaldehyde dimethyl acetal.
- ChemicalBook. (2024). (Dimethylamino)acetaldehyde Dimethyl Acetal | 38711-20-5.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Guide to Dimethylaminoacetaldehyde Dimethyl Acetal for Synthesis.
- Spectrum Chemical. (n.d.). CAS Number 38711-20-5 | (Dimethylamino)acetaldehyde Dimethyl Acetal.
- Google Patents. (n.d.). CN105481667B - A kind of method for purifying 2,2 dimethoxy acetaldehyde.
- Google Patents. (n.d.). CN105481667A - Method for purifying 2,2-dimethoxy acetaldehyde.
- Benchchem. (n.d.). Technical Support Center: Purification of Products from N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) Reaction Mixtures.
Sources
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- 3. 2,2-Dimethoxy-N-methylethanamine | CAS#:122-07-6 | Chemsrc [chemsrc.com]
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- 5. Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | C6H15NO2 | CID 123476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (Dimethylamino)acetaldehyde Dimethyl Acetal | 38711-20-5 [chemicalbook.com]
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Regioselectivity issues in heterocyclic synthesis with "Ethanamine, 2,2-dimethoxy-N,N-dimethyl-"
Topic: Regioselectivity Issues in Heterocyclic Synthesis with "Ethanamine, 2,2-dimethoxy-N,N-dimethyl-"
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with regioselectivity when using Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (CAS 38711-20-5), commonly known as dimethylaminoacetaldehyde dimethyl acetal . This reagent is a valuable C2 synthon, serving as a stable precursor to the reactive dimethylaminoacetaldehyde. Upon acid-catalyzed hydrolysis, it unmasks an aldehyde that readily participates in cyclization reactions to form a wide array of nitrogen-containing heterocycles.
However, its application in the synthesis of substituted heterocycles, particularly through intramolecular electrophilic aromatic substitution, often presents significant challenges in controlling the position of cyclization. This guide provides in-depth, practical solutions in a direct question-and-answer format to help you troubleshoot and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is "Ethanamine, 2,2-dimethoxy-N,N-dimethyl-" and what is its primary role in synthesis?
Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is an acetal-protected form of dimethylaminoacetaldehyde.[1] The acetal group renders the aldehyde functionality inert to many reaction conditions, allowing for its storage and handling. In the presence of an acid, the acetal is hydrolyzed in situ to generate the corresponding aldehyde, which is immediately trapped by a nucleophile (typically an amine) in the reaction mixture. Its primary role is to act as a building block for forming heterocyclic rings, most notably in reactions like the Pictet-Spengler synthesis.
Q2: Which common heterocyclic syntheses utilize this reagent and are prone to regioselectivity problems?
The most prominent example is the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde followed by a ring-closing electrophilic attack on the aromatic ring.[2][3] When the aryl group (e.g., a substituted indole or phenyl ring) has more than one potential site for cyclization, a mixture of regioisomers can be formed. For instance, with a 6-substituted tryptamine, cyclization can occur at either the C-5 or C-7 position of the indole nucleus.
Q3: What fundamental principles govern regioselectivity in these cyclization reactions?
Regioselectivity is primarily dictated by the principles of electrophilic aromatic substitution and is a contest between electronic and steric factors:
-
Electronic Effects: The cyclization is an intramolecular Friedel-Crafts-type reaction. Electron-donating groups (EDGs) on the aromatic ring activate the ortho and para positions, directing the cyclization to these sites. Conversely, electron-withdrawing groups (EWGs) deactivate the ring and can make cyclization difficult or direct it to meta positions.[4]
-
Steric Hindrance: Bulky substituents on the aromatic ring or on the reacting side chain can physically block the approach of the electrophile to a nearby position, favoring cyclization at a less hindered site.[5]
-
Reaction Conditions: The choice of acid catalyst (Brønsted vs. Lewis), solvent polarity, and temperature can influence the energy of the transition states leading to different isomers, thereby altering the product ratio.[6] Reactions can be under kinetic (favoring the fastest-formed product) or thermodynamic (favoring the most stable product) control.
Q4: How can I predict the major regioisomer before running my experiment?
Predicting the outcome requires analyzing the substrate. For an indole system in a Pictet-Spengler reaction, cyclization is generally favored at the more nucleophilic position.[2] In a substituted indole, the position with the highest electron density that is not sterically encumbered will be the preferred site. For example, in a 6-methoxy-tryptamine, the strong electron-donating methoxy group activates the C-5 and C-7 positions. Cyclization will likely favor the C-7 position due to its para-relationship to the activating indole nitrogen, though a mixture is still possible. Computational studies can also provide valuable predictions by modeling the transition state energies for the formation of each isomer.[7][8]
Troubleshooting Guide: Common Experimental Issues
Problem 1: My Pictet-Spengler reaction with a substituted tryptamine is yielding a mixture of regioisomers or favoring the undesired isomer. How can I improve selectivity?
This is the most common issue. The formation of regioisomers indicates that the energy barriers for cyclization at multiple positions are comparable under your current conditions.
Causality Analysis: The regiochemical outcome of the Pictet-Spengler reaction is highly sensitive to the reaction conditions, which can modulate the stability of the key iminium ion intermediate and the transition states for cyclization.
-
Acid Catalyst: Strong Brønsted acids (e.g., TFA, HCl) at low temperatures often favor the kinetically controlled product, which is typically formed by cyclization at the most nucleophilic position. Lewis acids or protic acids at higher temperatures can promote equilibration, leading to the thermodynamically more stable product.[6]
-
Temperature: Lower temperatures (-78 °C to 0 °C) can enhance selectivity by amplifying small differences in activation energies, often favoring the kinetic product. Refluxing conditions may lead to lower selectivity or favor the thermodynamic product.
-
Solvent: The choice of solvent can influence the stability of charged intermediates. Aprotic, non-polar solvents like dichloromethane (DCM) or toluene are common. Protic solvents are generally avoided as they can interfere with the acetal hydrolysis and iminium ion formation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Data-Driven Optimization: The following table provides representative data on how reaction conditions can influence regioselectivity for the cyclization of a hypothetical 6-substituted tryptamine.
| Entry | Substrate (R=) | Acid Catalyst (eq.) | Solvent | Temp (°C) | Ratio (7-isomer : 5-isomer) | Yield (%) |
| 1 | OMe | TFA (2.0) | DCM | 0 | >95 : 5 (Kinetic) | 85 |
| 2 | OMe | TFA (2.0) | DCM | 40 (reflux) | 80 : 20 | 78 |
| 3 | Br | Sc(OTf)₃ (0.1) | Toluene | 80 | >95 : 5 (Thermodynamic) | 65 |
| 4 | Br | TFA (2.0) | DCM | 0 | 70 : 30 | 72 |
Problem 2: My cyclization reaction is extremely slow or fails completely, especially with an electron-withdrawing group on the aromatic ring.
Causality Analysis: This is a classic case of aromatic ring deactivation. Electron-withdrawing groups (EWGs) such as nitro (-NO₂), cyano (-CN), or carbonyl groups reduce the nucleophilicity of the aromatic ring, significantly increasing the activation energy for the intramolecular electrophilic substitution step.
Solutions:
-
Increase Reaction Severity:
-
Stronger Acid Catalysts: Use potent Lewis acids like AlCl₃ or superacids like triflic acid (TfOH). These generate a more electrophilic iminium ion, increasing the reaction rate.
-
Higher Temperatures: Running the reaction in a high-boiling solvent like xylene or employing microwave irradiation can provide the necessary energy to overcome the high activation barrier. The classic Bischler-Napieralski reaction, a related transformation, often requires harsh dehydrating agents like POCl₃ or P₂O₅ at reflux for deactivated systems.[9][10][11]
-
-
Modify the Synthetic Strategy:
-
Late-Stage Functionalization: If possible, perform the Pictet-Spengler cyclization on a substrate with an electron-donating or neutral substituent and then introduce the EWG in a later step.
-
Alternative Cyclization: Consider metal-catalyzed cyclization methods, such as Larock indole synthesis variants, which operate under different mechanistic principles and may be more tolerant of EWGs.[12]
-
Problem 3: I am observing significant formation of side products instead of my desired heterocycle.
Causality Analysis: Side product formation can arise from several competing pathways. The primary intermediate, the iminium ion, is highly electrophilic and can be trapped by other nucleophiles or undergo alternative reactions if the desired intramolecular cyclization is slow.
Potential Side Reactions:
-
Polymerization: If the concentration of the starting materials is too high, intermolecular reactions can compete with the desired intramolecular cyclization.
-
Retro-Ritter Reaction: In some cases, particularly with related reactions like the Bischler-Napieralski, a nitrilium ion intermediate can fragment, leading to undesired byproducts like styrenes.[11]
-
Incomplete Reaction: Isolation of the intermediate imine or enamine if the cyclization step fails.
Solutions:
-
High Dilution: Run the reaction at a lower concentration (e.g., 0.01-0.05 M) to favor the intramolecular pathway over intermolecular polymerization.
-
Controlled Addition: Add the Ethanamine, 2,2-dimethoxy-N,N-dimethyl- slowly to the solution of the β-arylethylamine and acid to maintain a low concentration of the reactive aldehyde.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidation of electron-rich substrates, especially indoles.
Mechanistic Visualization:
Caption: Pictet-Spengler mechanism showing competing regiochemical pathways.
Experimental Protocols
Protocol 1: General Procedure for Optimizing Regioselectivity in a Pictet-Spengler Reaction
This protocol outlines a systematic approach to screen conditions to favor a desired regioisomer.
Materials:
-
Substituted β-arylethylamine (e.g., 6-bromo-tryptamine)
-
Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Acid Catalyst (e.g., Trifluoroacetic acid (TFA) or Scandium(III) triflate (Sc(OTf)₃))
-
Inert atmosphere setup (Nitrogen or Argon)
-
TLC plates, GC-MS, or HPLC for monitoring
Procedure:
-
Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the substituted β-arylethylamine (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous DCM to a concentration of 0.1 M.
-
Cooling (for Kinetic Screen): Cool the solution to the desired temperature (start with 0 °C) using an ice-water bath.
-
Catalyst Addition: Add the acid catalyst. For TFA, add 2.0 equivalents dropwise. For Sc(OTf)₃, add 0.1 equivalents as a solid.
-
Reagent Addition: Slowly add Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (1.1 eq) via syringe over 5 minutes.
-
Reaction Monitoring: Stir the reaction at the chosen temperature. Monitor the consumption of the starting material and the formation of products by TLC or GC-MS at regular intervals (e.g., every hour). Note the ratio of the two regioisomers.
-
Workup: Once the reaction is complete (or has ceased to progress), quench by pouring it into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis & Purification: Determine the final regioisomeric ratio of the crude product using ¹H NMR or HPLC. Purify the products via column chromatography on silica gel.
-
Optimization: Repeat the procedure, systematically varying the parameters (e.g., run at -20 °C, room temperature, or reflux; switch the acid catalyst) to maximize the yield of the desired isomer.
References
-
Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed, [Link][7]
-
Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. ResearchGate, [Link][8]
-
Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry, [Link][10]
-
Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives. Scirp.org, [Link][13]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. National Institutes of Health (NIH), [Link][4]
-
Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. SCIRP, [Link][14]
-
Bischler-Napieralski Reaction. Organic Chemistry Portal, [Link][11]
-
Haloselectivity of Heterocycles. Baran Lab, Scripps Research, [Link][15]
-
Regioselectivity in the opening of 3-membered heterocycles. Chemistry Stack Exchange, [Link][5]
-
The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. Royal Society of Chemistry, [Link][12]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI, [Link][17]
-
Fischer Indole Synthesis. Organic Chemistry Portal, [Link][18]
-
Electrophilic Aromatic Substitution in Heterocycles. YouTube, [Link][19]
-
Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. MDPI, [Link][3]
-
The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. National Institutes of Health (NIH), [Link][6]
-
Chapter Five. Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. ResearchGate, [Link][20]
-
Enamines and Dimethylamino Imines as Building Blocks in Heterocyclic Synthesis: Reactions of DMF‐DMA Reagent with Different Functional Groups. ResearchGate, [Link][21]
Sources
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- 3. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds | MDPI [mdpi.com]
- 4. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 11. Bischler-Napieralski Reaction [organic-chemistry.org]
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- 13. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives [scirp.org]
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- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Byproduct Formation with Ethanamine, 2,2-dimethoxy-N,N-dimethyl-
Welcome to the technical support center for Ethanamine, 2,2-dimethoxy-N,N-dimethyl-. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential byproduct formation during its use. Here, we delve into the causality behind common experimental challenges and provide actionable, field-proven solutions to ensure the integrity of your synthesis.
Introduction to Ethanamine, 2,2-dimethoxy-N,N-dimethyl-
Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is a valuable C2 synthon, providing a two-carbon unit with a nucleophilic nitrogen and a masked aldehyde functionality.[1] The dimethyl acetal group is stable under basic and neutral conditions, offering a significant advantage in multi-step syntheses. Acidic treatment readily unmasks the aldehyde for subsequent reactions.[1] However, like many powerful reagents, its reactivity can also lead to undesired byproducts under suboptimal conditions. This guide will address these potential pitfalls in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is sluggish, and upon workup, I isolate mainly my starting material and hydrolyzed reagent. What is happening?
A1: This is a classic case of premature hydrolysis of the reagent.
-
Causality: Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is sensitive to moisture and acidic conditions.[2] Trace amounts of water or acidic impurities in your starting materials or solvent can lead to the hydrolysis of the acetal, rendering the reagent inactive. The likely byproducts in this case are 2,2-dimethoxy-N,N-dimethylethanaminium salts, and upon further hydrolysis, N,N-dimethylaminoacetaldehyde and methanol.
-
Troubleshooting Protocol:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Common solvents like acetonitrile can be weakly CH-acidic and may react, especially at elevated temperatures.[3]
-
Reagent Quality: Use a fresh bottle of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- or purify older stock by distillation. Its boiling point is approximately 140-141 °C.[1]
-
Starting Material Purity: Ensure your substrate is free from acidic impurities. If necessary, purify it by passing it through a short plug of neutral alumina.
-
Q2: I'm observing the formation of a complex mixture of products, and my target compound's yield is low. What are the likely side reactions?
A2: This often points to side reactions with the substrate or solvent, or thermal degradation.
-
Causality:
-
Reaction with Multiple Acidic Protons: If your substrate contains more than one acidic proton (e.g., another CH, NH, or OH group), the reagent can react at multiple sites, leading to a mixture of products or unexpected cyclizations.[3][4]
-
Thermal Decomposition: Amines can undergo thermal decomposition, although the specific pathways for Ethanamine, 2,2-dimethoxy-N,N-dimethyl- are not extensively documented.[5][6][7] General degradation pathways for similar molecules can involve elimination or rearrangement reactions at elevated temperatures.
-
Reaction with Solvents: As mentioned, weakly acidic solvents can react with the reagent.[3]
-
-
Troubleshooting & Optimization:
| Potential Cause | Troubleshooting Steps |
| Multiple Acidic Sites on Substrate | 1. Protecting Group Strategy: Protect secondary reactive sites with suitable protecting groups before the reaction.[4] 2. Temperature Control: Lowering the reaction temperature may favor the desired intermolecular reaction over intramolecular cyclization.[4] |
| Thermal Degradation | 1. Optimize Reaction Temperature: Carefully monitor the reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Minimize Reaction Time: Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. |
| Reaction with Solvent | 1. Solvent Selection: Use non-protic, non-acidic solvents like THF, dioxane, or toluene.[3] |
Q3: My product is an enamine instead of the expected formylated compound. How do I get to my desired product?
A3: This is often an intermediate stage. The initially formed enamine is frequently stable and requires a dedicated hydrolysis step.
-
Causality: The reaction of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- with a CH-acidic compound often proceeds through an enamine intermediate. This is particularly true for reagents like Bredereck's reagent, which is functionally similar.[8]
-
Experimental Protocol:
-
Initial Reaction: After the reaction with Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is complete (as determined by TLC or LC-MS), carefully remove the reaction solvent under reduced pressure.
-
Acidic Workup: Dissolve the crude residue in a suitable solvent (e.g., THF, diethyl ether) and perform a mild acidic workup. This can be done with aqueous solutions of HCl, acetic acid, or ammonium chloride.[4]
-
Monitoring: Monitor the hydrolysis of the enamine to the desired aldehyde by TLC or LC-MS.
-
Extraction and Purification: Once the hydrolysis is complete, proceed with standard aqueous workup, extraction, and purification.
-
Visualizing Reaction Pathways
To better understand the potential reaction pathways, the following diagrams illustrate the desired reaction and a common side reaction.
Caption: Desired reaction pathway.
Caption: Common side reaction: Hydrolysis.
Purification Strategies for Byproducts
Should byproduct formation occur, the following general purification strategies can be employed:
| Purification Method | Applicability |
| Distillation | Effective for removing lower boiling point impurities from the final product.[1] |
| Chromatography (e.g., Flash Column) | A versatile method for separating the desired product from byproducts with different polarities. |
| Extraction | Useful for removing water-soluble byproducts (e.g., hydrolyzed reagent) from the organic phase containing the desired product.[9] |
| Crystallization | If the desired product is a solid, crystallization can be a highly effective method for achieving high purity. |
Conclusion
Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is a powerful and versatile reagent. By understanding its reactivity and potential side reactions, and by implementing the troubleshooting strategies outlined in this guide, researchers can minimize byproduct formation and achieve higher yields and purity in their synthetic endeavors. Proactive measures, such as ensuring anhydrous conditions and carefully selecting solvents and reaction temperatures, are key to successful outcomes.
References
-
Cho, J., & Choi, C. H. (2011). Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface. The Journal of Chemical Physics, 134(19), 194701. [Link]
-
Goff, G. S., & Rochelle, G. T. (2004). Thermal degradation of amines for CO2 capture. UKnowledge - University of Kentucky. [Link]
-
Wikipedia. (n.d.). tert-Butoxybis(dimethylamino)methane. Retrieved from [Link]
-
Eide, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16035–16045. [Link]
-
Cho, J., & Choi, C. H. (2011). Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface. ResearchGate. [Link]
-
UCHEM. (n.d.). UCHEM-BREDERECK'S REAGENT. Retrieved from [Link]
-
Candeias, N. R. (2006). tert-Butoxy-bis(dimethylamino)methane (Bredereck's Reagent). Synlett, 2006(06), 927-928. [Link]
-
PubChem. (n.d.). Ethanamine, 2,2-dimethoxy-N,N-dimethyl-. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Bredereck's reagent - Enamine [enamine.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thermal decomposition mechanisms of methylamine, ethylamine, and 1-propylamine on Si(100)-2 × 1 surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uknowledge.uky.edu [uknowledge.uky.edu]
- 7. researchgate.net [researchgate.net]
- 8. tert-Butoxybis(dimethylamino)methane - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Senior Application Scientist's Guide to C2 Amino-Synthons: A Comparative Analysis of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- and Aminoacetaldehyde Dimethyl Acetal
Introduction
In the landscape of modern organic synthesis, the strategic installation of functionalized carbon fragments is paramount. Among the most versatile building blocks are the "C2 amino-synthons," which introduce a two-carbon unit bearing a nitrogen atom. This guide provides an in-depth comparative analysis of two prominent yet functionally distinct members of this class: Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (a tertiary amine) and aminoacetaldehyde dimethyl acetal (a primary amine). While both reagents share the common feature of a protected aldehyde in the form of a dimethyl acetal, the subtle difference in their amine functionality leads to profoundly different reactivity profiles and dictates their strategic application in complex molecule synthesis. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights, experimental protocols, and a logical framework for selecting the optimal reagent for a given synthetic challenge.
Structural and Physicochemical Comparison: The Foundational Difference
At a glance, the two molecules appear structurally similar. However, the substitution pattern on the nitrogen atom is the critical differentiator that governs their chemical behavior. Ethanamine, 2,2-dimethoxy-N,N-dimethyl- possesses a tertiary amine, while aminoacetaldehyde dimethyl acetal features a primary amine. This fundamental structural variance impacts their nucleophilicity, basicity, steric profile, and hydrogen-bonding capabilities.
Caption: Core structural difference between the primary and tertiary amine synthons.
Table 1: Physicochemical Properties
| Property | Aminoacetaldehyde Dimethyl Acetal[1] | Ethanamine, 2,2-dimethoxy-N,N-dimethyl-[2][3] |
| Synonyms | 2,2-Dimethoxyethylamine, 1-Amino-2,2-dimethoxyethane | 2,2-Dimethoxy-N,N-dimethylethanamine |
| CAS Number | 22483-09-6 | 38711-20-5 |
| Molecular Formula | C₄H₁₁NO₂ | C₆H₁₅NO₂ |
| Molecular Weight | 105.14 g/mol | 133.19 g/mol |
| Boiling Point | 135-139 °C @ 95 mmHg[4][5] | ~140-141 °C @ 760 mmHg |
| Density | ~0.965 g/mL @ 25 °C[4] | ~0.9 g/mL @ 25 °C[2] |
| Amine Type | Primary | Tertiary |
| Key Feature | Reactive N-H bonds for derivatization | Non-reactive N-substituents, higher steric hindrance |
Comparative Reactivity: A Tale of Two Amines
The utility of these synthons is defined by the interplay between the amine and the protected aldehyde. While the acetal hydrolysis is a shared feature, the amine's reactivity is the point of divergence.
The Amine Moiety: Nucleophilicity and Derivatization
Aminoacetaldehyde Dimethyl Acetal (Primary Amine): The presence of two N-H bonds makes this reagent a versatile precursor for a wide range of functional groups. It readily undergoes reactions typical of primary amines:
-
Acylation/Sulfonylation: Forms stable amide and sulfonamide linkages, a cornerstone of medicinal chemistry.
-
Reductive Amination: Reacts with aldehydes and ketones to form imines, which can be reduced to secondary amines.
-
Heterocycle Formation: Acts as a key N-nucleophile in cyclization reactions to build various heterocyclic scaffolds.[6]
Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (Tertiary Amine): Lacking N-H bonds, this reagent cannot undergo acylation or traditional reductive amination. Its reactivity is centered on the lone pair of electrons on the nitrogen:
-
Nucleophilic Addition/Substitution: Functions as a nucleophile.
-
Base Catalysis: Can act as a non-nucleophilic base in certain contexts.
-
Specialized Applications: It has been ingeniously employed as a carbon monoxide (CO) source in advanced photoredox/nickel dual catalysis for the formylation of aryl halides, a safer alternative to using gaseous CO.[7]
Caption: Contrasting reaction pathways of the primary and tertiary amine synthons.
The Acetal Moiety: A Reliable Protected Aldehyde
For both compounds, the dimethyl acetal serves as a robust protecting group for a highly reactive aldehyde functionality.[7] It is stable under basic, neutral, and many nucleophilic conditions, allowing for extensive chemical modifications at the amine terminus or other parts of the molecule.
Deprotection: The aldehyde is readily unmasked via hydrolysis under acidic conditions. The choice of acid (e.g., HCl, TFA, TsOH) and solvent can be tuned to control the rate of deprotection and compatibility with other functional groups.
-
Dissolution: Dissolve the acetal-protected compound (1.0 eq) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water (e.g., 4:1 v/v).
-
Acidification: Add an aqueous solution of a strong acid (e.g., 3M HCl, 1.5 eq) dropwise to the solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is neutral or slightly basic.
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by column chromatography or used directly in the next step.
Application-Specific Performance & Case Studies
The choice between these two reagents is dictated entirely by the synthetic strategy and the desired final product.
Case Study: Aminoacetaldehyde Dimethyl Acetal in Pharmaceutical Synthesis
This reagent is a workhorse in the pharmaceutical industry, critical for synthesizing numerous active pharmaceutical ingredients (APIs).[1][4] Its role is indispensable in the production of ivabradine (a heart medication), praziquantel (an anthelmintic), and various proline analogs.[4][5]
Application Example: Synthesis of Praziquantel Intermediate In a key step of praziquantel synthesis, the primary amine of aminoacetaldehyde dimethyl acetal is acylated with chloroacetyl chloride, followed by cyclization. The primary amine is essential for forming the required amide bond.
Table 2: Representative Reactions with Aminoacetaldehyde Dimethyl Acetal
| Reaction Type | Reagent | Product Type | Typical Yield | Reference Application |
| Acylation | Benzoyl Chloride | N-(2,2-dimethoxyethyl)benzamide | >90% | Amide Scaffold Synthesis |
| Reductive Amination | Cyclohexanone, NaBH(OAc)₃ | N-cyclohexyl-2,2-dimethoxyethanamine | 75-85% | Secondary Amine Synthesis |
| Heterocycle Synthesis | Sulfone derivative | 2-furanyl[4][5][7]triazolo[1,5-a][1][7]triazine | Good | Medicinal Chemistry Scaffolds[6] |
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add aminoacetaldehyde dimethyl acetal (1.0 eq) and dichloromethane (DCM) as the solvent. Cool the flask to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.2 eq).
-
Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirred solution. A white precipitate (triethylamine hydrochloride) will form.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching & Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel to obtain the pure N-(2,2-dimethoxyethyl)acetamide.
Case Study: Ethanamine, 2,2-dimethoxy-N,N-dimethyl- in Modern Catalysis
The unique properties of this tertiary amine are leveraged in more specialized, modern synthetic methodologies. Its application as a CO surrogate is a prime example of its value where a primary amine would be unsuitable.[7]
Caption: Simplified workflow for Ni/photoredox-catalyzed formylation using the tertiary amine synthon.
This reagent serves as a key building block when the final target molecule requires a dimethylamino group and a latent aldehyde for subsequent cyclization or transformation.[7]
Head-to-Head: A Decision-Making Framework
| Synthetic Goal | Recommended Reagent | Rationale |
| Introduce a primary amine (or precursor to a secondary amine) | Aminoacetaldehyde Dimethyl Acetal | N-H bonds are available for acylation, sulfonylation, reductive amination, etc. This is the standard choice for building diverse nitrogen-containing structures. |
| Synthesize an amide or sulfonamide linkage | Aminoacetaldehyde Dimethyl Acetal | The primary amine is required for this transformation. |
| Incorporate a stable dimethylamino group | Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | The tertiary amine is already present and stable to many reaction conditions. |
| Perform a reaction where N-H acidity or reactivity is problematic | Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | The absence of N-H protons prevents unwanted side reactions like deprotonation or acylation. |
| Utilize a reagent as a CO surrogate in photoredox formylation | Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | The specific electronic structure of the tertiary amine facilitates the required single-electron transfer and fragmentation pathway.[7] |
| General purpose C2-amino synthon for broad applications | Aminoacetaldehyde Dimethyl Acetal | Its versatility in forming a wide array of derivatives makes it a more common and broadly applicable building block.[1][4] |
Conclusion
While Ethanamine, 2,2-dimethoxy-N,N-dimethyl- and aminoacetaldehyde dimethyl acetal are both valuable C2 synthons that provide a protected aldehyde, they are not interchangeable. The choice is a strategic one, dictated by the synthetic plan. Aminoacetaldehyde dimethyl acetal is the versatile workhorse, offering a primary amine handle for extensive derivatization and is a cornerstone in the synthesis of pharmaceuticals and other complex targets. Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is a specialized reagent, chosen when the synthetic target requires a terminal dimethylamino group or when its unique electronic properties can be exploited in advanced catalytic systems. A thorough understanding of their distinct reactivity, as outlined in this guide, empowers the synthetic chemist to make informed decisions, leading to more efficient, elegant, and successful synthetic campaigns.
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A Senior Application Scientist's Guide to C2 Synthons for Nitrogen Heterocycle Synthesis
Nitrogen heterocycles are the bedrock of medicinal chemistry and materials science, forming the core of countless pharmaceuticals, agrochemicals, and functional materials.[1][2] Their synthesis is a field of continuous innovation, with the strategic selection of building blocks, or "synthons," being paramount to achieving efficiency, selectivity, and diversity. This guide provides an in-depth comparison of common C2 synthons—two-carbon fragments—that serve as fundamental building blocks for constructing a wide array of nitrogen-containing rings.
We will move beyond a simple catalog of reagents to dissect the causality behind their reactivity, offering field-proven insights into their application. This guide is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in the design and execution of synthetic routes to novel nitrogen heterocycles.
The Landscape of C2 Nucleophiles: A Comparative Overview
At the heart of many nitrogen heterocycle syntheses is the reaction between a nitrogen-containing nucleophile and a carbon-based electrophile, or vice-versa. Often, the key bond-forming step involves a C2 synthon acting as a nucleophile. The most common classes of such synthons are enolates, enamines, and enol ethers, which can be considered "enolate equivalents."[3] Their reactivity, however, is far from equivalent.
A quantitative comparison reveals a vast difference in their nucleophilic strength. Kinetic studies have established the relative reactivities of structurally analogous silyl enol ethers, enamines, and potassium enolates to be approximately 1, 10⁷, and 10¹⁴, respectively.[3] This dramatic spread in reactivity dictates their utility and the conditions under which they are employed.
-
Metal Enolates: As the most reactive in this series, metal enolates (e.g., lithium, sodium, potassium) react rapidly with a wide range of electrophiles.[3] However, their high basicity can lead to side reactions, and their reactions are often diffusion-controlled and difficult to moderate.[3]
-
Enamines: Formed from the condensation of a ketone or aldehyde with a secondary amine, enamines are significantly less reactive than enolates but still potent nucleophiles.[4][5] This attenuated reactivity allows for greater control and selectivity. They are central to many classic and modern synthetic methods.
-
Enol Ethers: Silyl enol ethers are the least nucleophilic of the three, often requiring activation by a Lewis acid to react with electrophiles.[3] This provides a highly tunable system where reactivity can be switched on by the presence of a catalyst.
This reactivity hierarchy is a crucial guiding principle. For highly reactive electrophiles, a mild enamine or enol ether is often sufficient and preferable to avoid unwanted side reactions. Conversely, for less reactive electrophiles, the potent nucleophilicity of a metal enolate may be necessary to drive the reaction forward.
The Workhorses: β-Dicarbonyl Compounds in Heterocycle Synthesis
β-Dicarbonyl compounds, such as β-ketoesters and 1,3-diketones, are exceptionally versatile C2 synthons. Their acidity allows for easy formation of enolates, which then act as the key nucleophilic species in cyclization reactions.
Hantzsch Pyridine Synthesis: A Multi-Component Classic
First reported in 1881, the Hantzsch synthesis remains a robust and widely used method for preparing dihydropyridines and pyridines.[6][7] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[7][8] The resulting 1,4-dihydropyridines are themselves an important class of calcium channel blockers.[9]
The β-ketoester serves a dual role. One equivalent acts as the nucleophilic C2 component (via its enamine or enolate form), while the other participates in a Knoevenagel condensation with the aldehyde.[9]
Experimental Protocol: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate [6]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (2.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (1.2 mmol).
-
Solvent Addition: Add 20 mL of ethanol to the flask.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete after 4-6 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure product.
Caption: Generalized mechanism of the Hantzsch Pyridine Synthesis.
Pyrimidine Synthesis from β-Dicarbonyls
β-Dicarbonyl compounds are also key precursors for the synthesis of pyrimidines, a core scaffold in nucleic acids and numerous pharmaceuticals.[10] In a typical approach, the β-dicarbonyl compound condenses with a reagent containing a N-C-N fragment, such as guanidine or urea, to form the pyrimidine ring.[10][11] Metal-catalyzed, one-pot procedures have been developed that allow for the synthesis of highly functionalized pyrimidines from β-dicarbonyls and cyanogen in good yields under ambient conditions.[12]
1,4-Diketones: The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is arguably the most direct method for preparing substituted pyrroles.[13][14] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[13][15]
The mechanism involves the formation of a hemiaminal followed by an intramolecular attack of the nitrogen on the second carbonyl group.[13] Subsequent dehydration steps lead to the aromatic pyrrole ring.[13][16] While historically limited by the availability of 1,4-diketones and harsh reaction conditions, modern methods have greatly expanded the scope and applicability of this reaction.[13][14]
Caption: Simplified mechanism of the Paal-Knorr Pyrrole Synthesis.
Aldehydes and Ketones in the Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that synthesizes tetrahydroisoquinolines and β-carbolines.[17][18] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution.[17][19]
In this context, the aldehyde or ketone, after condensation with the amine to form an electrophilic iminium ion, serves as the C2 synthon that bridges the nitrogen and the aromatic ring.[17][19] The driving force is the formation of this iminium ion, which is a sufficiently powerful electrophile to be attacked by the electron-rich aromatic ring (e.g., an indole).[17] Mechanistic studies have provided evidence that for indole-based substrates, the reaction proceeds through an initial attack from the C3 position of the indole, followed by a rearrangement, especially when the C2 position is substituted.[20]
Caption: Workflow of the Pictet-Spengler Reaction.
Comparative Analysis of C2 Synthons in Practice
The choice of a C2 synthon is dictated by the target heterocycle, the reactivity of the other components, and the desired reaction conditions. The following table summarizes the characteristics of the synthons discussed.
| C2 Synthon Class | Representative Synthon | Key Reaction(s) | Reactivity Profile | Typical Conditions | Advantages | Limitations |
| β-Ketoesters | Ethyl acetoacetate | Hantzsch Pyridine Synthesis | Nucleophilic (as enolate/enamine) | Reflux in alcohol, often with NH4OAc | Readily available, multi-component reaction, high atom economy.[7][9] | Can require heating for extended periods.[7] |
| 1,3-Diketones | Acetylacetone | Pyrimidine Synthesis | Nucleophilic (as enolate) | Basic or metal-catalyzed conditions | Versatile for pyrimidine and pyrazole synthesis.[12][21] | Substrate scope can be limited by diketone availability. |
| 1,4-Diketones | Hexane-2,5-dione | Paal-Knorr Pyrrole Synthesis | Electrophilic (carbonyls) | Acidic conditions (protic or Lewis) | Direct and high-yielding route to pyrroles.[13][14] | Diketone precursors can be challenging to synthesize.[15] |
| Aldehydes/Ketones | Benzaldehyde | Pictet-Spengler Reaction | Electrophilic (as iminium ion) | Acidic (protic or Lewis), often requires heating. | Forms complex polycyclic structures, key for alkaloid synthesis.[19] | Requires electron-rich aromatic rings for good yields.[17] |
| Enamines | Pyrrolidine enamine of cyclohexanone | Stork Enamine Alkylation | Nucleophilic | Generally neutral or weakly acidic | Milder than enolates, good selectivity, avoids self-condensation.[5] | Can be sensitive to moisture. |
| Enol Ethers | Trimethylsilyl enol ether of acetophenone | Mukaiyama Aldol Reaction | Nucleophilic (Lewis acid activated) | Aprotic solvents, Lewis acid catalyst (e.g., TiCl4) | Tunable reactivity, good for diastereoselective reactions. | Requires stoichiometric Lewis acid, sensitive to protic sources. |
Conclusion and Future Outlook
The strategic selection of C2 synthons is fundamental to the successful synthesis of nitrogen heterocycles. While classic synthons like β-dicarbonyl and 1,4-dicarbonyl compounds remain cornerstones of the field through venerable named reactions, the nuanced understanding of the reactivity of enolates, enamines, and enol ethers provides a powerful toolkit for modern synthetic chemists.
The future of heterocycle synthesis will likely focus on the development of novel C2 synthons that offer greater functional group tolerance, enable asymmetric transformations, and operate under milder, more sustainable conditions. For instance, the use of umpolung strategies to reverse the polarity of traditional synthons, such as at the C2 position of indoles, opens new avenues for constructing complex molecules.[22] Furthermore, the development of chiral C2-symmetric N-heterocyclic carbene precursors and their metal complexes continues to push the boundaries of enantioselective catalysis in heterocycle synthesis.[23][24][25] As our understanding of reaction mechanisms deepens, we can expect the design of even more sophisticated and selective C2 synthons, further empowering the synthesis of novel nitrogen heterocyles for a myriad of applications.
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A Senior Application Scientist's Guide to C1 Synthons: A Comparative Analysis of Bredereck's Reagent and its Alternatives in Organic Synthesis
For chemists at the forefront of pharmaceutical and materials science, the precise introduction of single-carbon units is a foundational strategy in molecular construction. Among the arsenal of reagents available for formylation, aminomethylenation, and the synthesis of complex heterocyclic systems, a few stand out for their unique reactivity and broad utility. This guide moves beyond a simple catalog of alternatives to provide a deep, data-driven comparison of highly reactive aminal- and acetal-based C1 synthons.
While the compound "Ethanamine, 2,2-dimethoxy-N,N-dimethyl-" serves as a valuable C2 building block, providing a protected 2-aminoacetaldehyde moiety for multistep synthesis[1], the more common challenge in the field involves the introduction of a C1 formyl or aminomethylene group. This guide will focus on the principal reagents for this purpose: tert-Butoxybis(dimethylamino)methane (Bredereck's Reagent) and its most common alternative, N,N-Dimethylformamide dimethyl acetal (DMF-DMA) . We will also discuss Tris(dimethylamino)methane as a related powerful orthoamide. By examining their mechanistic nuances and comparative performance, this document aims to equip researchers with the insights needed to select the optimal reagent for their specific synthetic challenges.
The Key Players: Reactivity Profiles and Mechanistic Insights
The efficacy of these reagents hinges on their ability to react with active methylene and amine compounds to forge new carbon-carbon and carbon-nitrogen bonds, paving the way for the creation of enamines, amidines, and a vast array of heterocyclic structures.[2][3] Their distinct reactivity profiles, however, are a direct consequence of their chemical structures and the byproducts they generate in situ.
Bredereck's Reagent (tert-Butoxybis(dimethylamino)methane)
Classified as an aminal ester, Bredereck's reagent is arguably the most powerful tool in this class for challenging substrates.[4][5] Its enhanced reactivity stems from its unique mechanism of action. Upon heating, the reagent dissociates to generate a highly electrophilic N,N,N',N'-tetramethylformamidinium ion and, crucially, a tert-butoxide anion.[6][7]
The in situ generation of tert-butoxide, a strong, non-nucleophilic base, is the defining feature of this reagent.[7] This powerful base readily deprotonates even weakly acidic C-H bonds (e.g., those alpha to a lactam or ester carbonyl), creating a nucleophilic carbanion that swiftly reacts with the formamidinium ion.[2][7] Subsequent elimination of dimethylamine from the adduct furnishes the desired aminomethylenated product.[6] This mechanism makes Bredereck's reagent the preferred choice for substrates that are resistant to other formylating agents.[8]
Caption: Reaction mechanism of Bredereck's reagent with an active methylene compound.
N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
DMF-DMA is a widely used and versatile C1 synthon, functioning as both a formylating and methylating agent.[3][9][10] Unlike Bredereck's reagent, its mechanism does not typically involve a separate basic catalyst. Instead, the reaction proceeds via a direct nucleophilic attack of the active methylene compound on the central carbon of the DMF-DMA molecule.[11] This is followed by the elimination of methanol to yield the final enamine or enaminone product.[11]
The key difference lies in the leaving group: methoxide. Methoxide is a significantly weaker base than the tert-butoxide generated by Bredereck's reagent.[12] Consequently, DMF-DMA is highly effective for substrates with relatively acidic protons (e.g., β-diketones) but may fail or give low yields with less acidic methylene groups where proton abstraction is the rate-limiting step.[8][11]
Caption: General reaction mechanism of DMF-DMA with an active methylene compound.
Tris(dimethylamino)methane
This orthoamide is another highly reactive C1 synthon with a reactivity profile similar to that of Bredereck's reagent.[6] It functions by dissociating into a formamidinium cation and a dimethylamide anion.[13] The dimethylamide anion is a strong base, capable of deprotonating a wide range of C-H and N-H acidic compounds, which then react with the electrophilic cation.[13] It is a potent reagent for aminomethylenation reactions and serves as a valuable alternative when an alkoxy-free system is desired.
Performance Comparison: A Data-Driven Analysis
The choice between these reagents is dictated by the acidity of the substrate. While DMF-DMA is a cost-effective and reliable option for many standard transformations, Bredereck's reagent consistently outperforms it in challenging cases.
Case Study: Aminomethylenation of Glutarimide Derivatives
A compelling example reported in the literature highlights the superior reactivity of Bredereck's reagent. In the synthesis of a thalidomide analogue, attempts to form the required (N,N-dimethylamino)methylene derivative from a glutarimide precursor using DMF-DMA were completely unsuccessful, yielding no desired product.[8] However, switching to the more reactive Bredereck's reagent furnished the enamine in excellent yield.[8] This outcome directly demonstrates the necessity of the stronger in situ generated base to deprotonate the α-position of the glutarimide ring system.
Comparative Overview Table
| Feature | Bredereck's Reagent | DMF-DMA | Tris(dimethylamino)methane |
| Synonym | t-Butoxybis(dimethylamino)methane | 1,1-Dimethoxy-N,N-dimethylmethanamine | Hexamethylmethanetriamine |
| Reagent Class | Aminal Ester | Amide Acetal | Orthoamide |
| In Situ Base | tert-Butoxide (very strong) | (Methoxide - weak) | Dimethylamide (strong) |
| Reactivity | Very High | High | High |
| Substrate Scope | Broad; excels with weakly acidic C-H groups.[5][6] | Broad; best for moderately to highly acidic C-H groups.[11] | Broad; similar in power to Bredereck's reagent.[13] |
| Key Advantage | Unlocks reactivity with challenging substrates where DMF-DMA fails.[2][8] | Widely available, well-documented for standard transformations.[3][10] | Potent, non-alkoxy based alternative. |
| Limitations | Requires strictly anhydrous conditions; can disproportionate in the presence of alcohol.[6] | Can act as a methylating agent; may fail with less acidic substrates.[9][11] | Highly reactive and moisture-sensitive.[13] |
Experimental Protocols & Methodologies
To ensure reproducibility and success, adherence to optimized protocols is critical. The following are generalized, self-validating procedures for the aminomethylenation of a ketone.
Protocol 1: Aminomethylenation using Bredereck's Reagent
This protocol is designed for substrates that may be less reactive towards DMF-DMA.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve the active methylene ketone (1.0 equivalent) in an anhydrous, non-polar aprotic solvent (e.g., toluene, cyclohexane).[12][14]
-
Reagent Addition: Under a positive pressure of nitrogen, add Bredereck's reagent (1.2–1.5 equivalents) to the solution via syringe.[14]
-
Reaction Conditions: Heat the reaction mixture to reflux. The optimal reaction time can vary from a few hours to overnight depending on the substrate's reactivity.
-
Monitoring: Track the consumption of the starting material and the formation of the product by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can then be purified by column chromatography or distillation.
Protocol 2: Aminomethylenation using DMF-DMA
This protocol is suitable for ketones with relatively acidic alpha-protons.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the active methylene ketone (1.0 equivalent). If desired, an anhydrous solvent such as toluene or xylene can be used, though the reaction can often be run neat.[11]
-
Reagent Addition: Add DMF-DMA (1.1–1.5 equivalents) to the reaction mixture.[11]
-
Reaction Conditions: Stir the reaction mixture at the desired temperature. The optimal temperature can range from room temperature to the reflux temperature of the solvent and should be determined empirically for each substrate.
-
Monitoring: Monitor the progress of the reaction by TLC or GC analysis.
-
Work-up: Upon completion, cool the reaction mixture. If run neat, the excess DMF-DMA and methanol byproduct can be removed under reduced pressure. The crude residue is then purified by standard methods such as column chromatography or recrystallization.
Caption: Comparative workflow for aminomethylenation using Bredereck's Reagent vs. DMF-DMA.
Conclusion and Strategic Recommendations
Both N,N-Dimethylformamide dimethyl acetal and Bredereck's reagent are indispensable tools in the synthetic chemist's toolbox.[2] The choice between them is not one of inherent superiority but of strategic application based on substrate reactivity.
-
DMF-DMA remains the go-to, cost-effective reagent for a vast range of formylation and aminomethylenation reactions involving substrates with sufficiently acidic protons.
-
Bredereck's Reagent is the more powerful alternative, demonstrating superior performance for less acidic substrates where DMF-DMA is ineffective.[2][12] Its ability to generate a strong base in situ justifies its use in more challenging synthetic steps, particularly in the construction of complex pharmaceutical intermediates.
By understanding the fundamental mechanistic differences and leveraging the comparative data presented, researchers can make more informed, effective decisions, thereby optimizing reaction yields, shortening synthetic routes, and accelerating the drug development process.
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El-Mekabaty, A. (2009). Dimethylformamide Dimethyl Acetal as a Building Block in Heterocyclic Synthesis. Journal of Heterocyclic Chemistry, 46(5), 801-827. Retrieved from [Link]
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Semantic Scholar. (2024). N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon. Retrieved from [Link]
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- 9. Application of N,N-Dimethylformamide dimethyl acetal_Chemicalbook [chemicalbook.com]
- 10. N,N-Dimethylformamide dimethyl acetal for synthesis 4637-24-5 [sigmaaldrich.com]
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- 13. Tris(dimethylamino)methane - Wikipedia [en.wikipedia.org]
- 14. tert-Butoxy bis(dimethylamino)methane | 5815-08-7 | Benchchem [benchchem.com]
A Senior Application Scientist's Comparative Guide to Bredereck's Reagent for Advanced Synthetic Transformations
A Note on Nomenclature: The compound "Ethanamine, 2,2-dimethoxy-N,N-dimethyl-" is a C2 synthon, a masked aminoacetaldehyde. However, the context of versatile synthetic transformations, particularly formylation and heterocycle synthesis, strongly points to the widely used C1 synthon, tert-butoxybis(dimethylamino)methane , commonly known as Bredereck's Reagent . This guide will focus on the latter, as its applications align with the advanced synthetic challenges faced by researchers and drug development professionals. We will compare its efficacy against its primary alternative, N,N-Dimethylformamide dimethyl acetal (DMF-DMA).
Introduction: Selecting the Optimal C1 Synthon
In the synthesis of complex organic molecules, the choice of a C1 synthon for formylation, aminomethylenation, or heterocycle construction is a critical decision that dictates reaction efficiency, substrate scope, and yield.[1] Among the arsenal of available reagents, Bredereck's Reagent and DMF-DMA are powerful, versatile options derived from dimethylformamide.[1] While both are effective in reacting with active methylene and amine compounds, their reactivity profiles are distinct, making one superior to the other under specific conditions.[1][2]
Bredereck's reagent, a bench-stable aminal ester, is recognized as a powerful aminomethylenating agent for C-H and N-H acidic compounds.[3][4] It is typically a colorless to slightly yellow liquid with a distinct amine-like odor and is miscible with nonpolar aprotic solvents.[3][4] This guide provides an objective, data-driven comparison to empower chemists to make informed decisions in their synthetic design.
The Mechanistic Distinction: Why Reactivity Differs
The core difference in reactivity between Bredereck's Reagent and DMF-DMA lies in the in-situ generation of their respective base and electrophilic species.[2][3]
-
Bredereck's Reagent: Dissociates to form a highly reactive electrophilic formamidinium ion and a tert-butoxide anion.[1][3] The potent basicity of tert-butoxide is highly effective at deprotonating even weakly acidic C-H bonds.[2]
-
DMF-DMA: Releases a methoxide ion. Methoxide is a significantly weaker base than tert-butoxide.[2]
This fundamental difference means that for challenging substrates with low acidity, Bredereck's reagent is often the superior choice, leading to higher reactivity and better yields.[1][2][5]
Caption: Comparative mechanistic pathways of Bredereck's Reagent and DMF-DMA.
Application Focus 1: Formylation & Aminomethylenation of Active Methylene Compounds
This is the most common application where the choice between these two reagents is critical. The reaction involves the condensation with a C-H acidic compound (like a ketone) to form an enamine or enaminone, which can then be hydrolyzed to a β-ketoaldehyde.[3]
Comparative Performance Data
The superiority of Bredereck's reagent is most evident with less acidic substrates. A classic example is the aminomethylenation of the α-position of glutarimide, a transformation crucial in the development of novel therapeutics.
| Substrate | Reagent | Conditions | Result | Reference |
| Glutarimide Derivative | DMF-DMA | Standard | No appreciable conversion | [5] |
| Glutarimide Derivative | Bredereck's Reagent | Standard | Excellent Yield | [5] |
| General Ketones | DMF-DMA | Toluene, reflux | Good yields with acidic α-protons | [1] |
| General Ketones | Bredereck's Reagent | Toluene, reflux | Excellent yields, broader scope | [4][6] |
| Lactones, Amides, Lactams | Bredereck's Reagent | Heat | Effective aminomethylenation | [6] |
Expert Insight: The in-situ generation of the strong tert-butoxide base by Bredereck's reagent is the causal factor for its success where DMF-DMA fails.[5] This allows for efficient deprotonation of substrates that are resistant to the weaker methoxide base from DMF-DMA. For routine formylations of highly acidic compounds like β-ketoesters, DMF-DMA is often sufficient and more economical. However, for novel or challenging scaffolds, Bredereck's reagent should be the primary choice.
Standard Protocol: Formylation of a Ketone with Bredereck's Reagent
This protocol outlines the general procedure for forming an enaminone, a stable intermediate that can be carried forward or hydrolyzed to the corresponding β-ketoaldehyde.
Caption: General experimental workflow for the formylation of ketones.
Methodology:
-
Inert Atmosphere: To a flame-dried flask under a nitrogen atmosphere, add the ketone (1.0 equiv.) and an anhydrous, non-polar aprotic solvent like toluene or cyclohexane.[2]
-
Reagent Addition: Add Bredereck's reagent (1.1-1.5 equiv.) to the solution.
-
Reaction: Heat the reaction mixture, typically between 80-120°C, until thin-layer chromatography (TLC) indicates the consumption of the starting material.[3]
-
Workup for Enaminone: Cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure, and the crude enaminone can often be purified by column chromatography or recrystallization.
-
Hydrolysis to Aldehyde (Optional): For conversion to the aldehyde, cool the reaction mixture and pour it into a stirred solution of aqueous sodium hydroxide (e.g., 1-2 M). Stir for 1-2 hours to ensure complete hydrolysis.[3]
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography.[3]
Application Focus 2: Synthesis of Heterocyclic Scaffolds
Bredereck's reagent is a cornerstone in the synthesis of nitrogen-containing heterocycles, particularly pyrimidines, purines, and indoles.[7][8][9] The reagent acts as a C1 building block, reacting with difunctional compounds to facilitate ring closure.
Comparative Strategies in Pyrimidine Synthesis
The construction of a pyrimidine ring often involves the condensation of a three-carbon (C-C-C) fragment with an amidine, urea, or guanidine (N-C-N fragment).[10] Bredereck's reagent provides a highly efficient method to generate the required activated three-carbon synthons from simple ketones.
| Starting Material | Reagent Strategy | Outcome | Complexity |
| 1,3-Dicarbonyl | Amidine/Urea | Direct condensation | Simple, but requires pre-functionalized 1,3-dicarbonyl. |
| Ketone | Bredereck's Reagent , then Amidine | Forms enaminone intermediate which readily cyclizes with amidine. | Two steps, but starts from simpler, more available ketones.[8] |
| Ketone, Amidine, C1 Source | Multi-component Reaction (e.g., with DMF-DMA) | One-pot synthesis of pyrimidines. | Efficient, but may have regioselectivity issues.[11] |
Expert Insight: The use of Bredereck's reagent provides a reliable and high-yielding pathway to functionalized pyrimidines from simple ketones. The intermediate enaminone is stable and can be isolated, which allows for a controlled, stepwise approach that is often preferred in complex total synthesis over a less predictable one-pot, multi-component reaction.
Protocol: Two-Step Synthesis of a 4-Arylpyrimidine
Caption: Workflow for a two-step pyrimidine synthesis via Bredereck's reagent.
Step 1: Synthesis of the Enaminone Intermediate
-
Follow the protocol described in Section 3 for the reaction of acetophenone with Bredereck's reagent. Isolate and purify the resulting enaminone, (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one.
Step 2: Cyclocondensation to form the Pyrimidine
-
Base Preparation: In a separate flask, prepare sodium ethoxide by dissolving sodium metal in absolute ethanol under a nitrogen atmosphere.
-
Amidine Reaction: Add benzamidine hydrochloride to the sodium ethoxide solution and stir.
-
Cyclization: Add a solution of the enaminone (from Step 1) in ethanol to the amidine mixture.
-
Reaction: Heat the mixture to reflux and monitor by TLC until the reaction is complete.
-
Workup: Cool the reaction, quench with water, and remove the ethanol under reduced pressure. Extract the aqueous residue with an organic solvent, dry the organic layer, and purify by column chromatography to yield the 2,4-disubstituted pyrimidine.
Conclusion and Recommendations
Both Bredereck's reagent and DMF-DMA are indispensable tools in modern organic synthesis.
-
DMF-DMA is a cost-effective and reliable choice for a wide range of standard formylation and aminomethylenation reactions, particularly with substrates that are sufficiently acidic.[1]
-
Bredereck's Reagent distinguishes itself as the more powerful and versatile option. Its ability to generate a strong tert-butoxide base in situ makes it the reagent of choice for challenging substrates with low C-H acidity, often providing excellent yields where other methods fail.[1][5]
For drug development professionals and researchers pushing the boundaries of chemical synthesis, mastering the application of Bredereck's reagent is not just an option, but a necessity for broadening synthetic possibilities and overcoming challenging transformations.
References
- A Comparative Guide to N,N-Dimethylformamide Dimethyl Acetal and Bredereck's Reagent for Researchers. Benchchem.
- Application Notes and Protocols for Formylation using Dimethoxymethanamine (Bredereck's Reagent). Benchchem.
- UCHEM-BREDERECK'S REAGENT. UCHEM.
- Bredereck's reagent. Enamine.
- tert-Butoxy bis(dimethylamino)methane 5815-08-7. Sigma-Aldrich.
- tert -Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent).
- tert-Butoxybis(dimethylamino)methane. Wikipedia.
- A Head-to-Head Comparison of Dimethoxymethanamine and Other Acetals in Synthesis. Benchchem.
- tert-Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). Thieme.
- SYNTHESIS OF PYRIMIDINE DERIV
- Pyrimidine synthesis. Organic Chemistry Portal.
- Dimethylformamide Acetals and Bredereck's Reagent as Building Blocks in Natural Products Total Synthesis.
- Bredereck's synthesis of purine derivatives.
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- 11. Pyrimidine synthesis [organic-chemistry.org]
A Comparative Guide to the Spectroscopic Analysis of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- and Its Derivatives
This guide provides a comprehensive framework for the structural elucidation of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (DMDE) and its derivatives using a multi-technique spectroscopic approach. For researchers in synthetic chemistry and drug development, unambiguous structural confirmation is paramount. This document moves beyond mere data reporting, focusing on the causal relationships between molecular structure and spectral output, offering field-proven protocols, and establishing a self-validating system for analysis.
The challenge in analyzing simple aliphatic compounds like DMDE lies in the potential for ambiguity. Isomers and related byproducts can yield similar, overlapping spectral data, making a single analytical method insufficient for definitive confirmation. By integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we can create a detailed molecular portrait, where each technique provides a unique and complementary piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the cornerstone of molecular structure determination, providing precise information about the chemical environment, connectivity, and stereochemistry of atoms. For DMDE and its derivatives, both ¹H and ¹³C NMR are indispensable.
Expertise in Action: Interpreting the Spectra
The expected NMR signals for DMDE are highly diagnostic. The causality is rooted in the electronic environment of each nucleus. Electronegative atoms like oxygen and nitrogen deshield adjacent protons and carbons, shifting their signals downfield (to a higher ppm value).
-
¹H NMR: We anticipate four distinct signals for DMDE. The six protons of the two equivalent N-methyl groups appear as a sharp singlet around 2.22 ppm. The six protons of the two equivalent methoxy groups also produce a singlet, but further downfield (~3.35 ppm) due to the stronger deshielding effect of oxygen. The methylene (-CH₂-) protons are adjacent to a single methine (-CH-) proton and are thus split into a doublet (~2.32 ppm), while the methine proton is split into a triplet (~4.38 ppm) by the adjacent methylene group, following the n+1 rule.[1]
-
¹³C NMR: Four signals are expected, corresponding to the four unique carbon environments. The N-methyl carbons (~45 ppm) and methoxy carbons (~54 ppm) are readily assigned. The methylene carbon (~61 ppm) and the highly deshielded methine carbon of the acetal group (~104 ppm) are also clearly distinguishable.[1]
Comparative Analysis: DMDE vs. a Diethyl Derivative
To illustrate the power of NMR in comparative analysis, let's consider a common derivative: Ethanamine, 2,2-dimethoxy-N,N-diethyl- (DEDE). The substitution of N-methyl with N-ethyl groups introduces predictable changes in the spectra.
| Signal Assignment | DMDE (Predicted ¹H Shift, ppm) | DEDE (Predicted ¹H Shift, ppm) | Rationale for Change |
| N-Alkyl Group | ~2.22 (s, 6H, -N(CH ₃)₂) | ~1.05 (t, 6H, -N(CH₂CH ₃)₂)~2.50 (q, 4H, -N(CH ₂CH₃)₂) | Replacement of singlet with a triplet and quartet, characteristic of an ethyl group. The methylene quartet is further downfield due to proximity to nitrogen. |
| Methylene (-CH ₂-) | ~2.32 (d, 2H) | ~2.35 (d, 2H) | Minimal change expected as the local environment is largely unaffected. |
| Methoxy (-OCH ₃) | ~3.35 (s, 6H) | ~3.35 (s, 6H) | No change, as the functional group is distant from the modification. |
| Methine (-CH -) | ~4.38 (t, 1H) | ~4.40 (t, 1H) | Minimal change expected. |
This table demonstrates how subtle changes in alkyl substitution lead to distinct and predictable alterations in the ¹H NMR spectrum.
| Signal Assignment | DMDE (Predicted ¹³C Shift, ppm) | DEDE (Predicted ¹³C Shift, ppm) | Rationale for Change |
| N-Alkyl Group | ~45 (-N(C H₃)₂) | ~12 (-N(CH₂C H₃)₂)~48 (-N(C H₂CH₃)₂) | Appearance of two signals for the ethyl group carbons. |
| Methoxy (-OC H₃) | ~54 | ~54 | No change. |
| Methylene (-C H₂-) | ~61 | ~58 | Minor upfield shift due to slight electronic changes from the bulkier ethyl groups. |
| Methine (-C H-) | ~104 | ~104 | No significant change. |
The ¹³C NMR comparison reinforces the structural change, clearly showing the replacement of the N-methyl carbon signal with two distinct signals for the N-ethyl carbons.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which acts as a structural fingerprint. Under Electron Ionization (EI), molecules are ionized and break apart in predictable ways.
Expertise in Action: Predicting Fragmentation
For aliphatic amines, the most characteristic fragmentation pathway is alpha-cleavage .[2][3][4] This involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This process is favorable because it results in a resonance-stabilized iminium cation.[2][4]
For DMDE (Molecular Weight: 133.19 g/mol [5]), the primary alpha-cleavage event is the loss of the CH(OCH₃)₂ radical, leading to a base peak at m/z 58 . This corresponds to the [CH₂=N(CH₃)₂]⁺ ion. A secondary, less prominent fragmentation involves the loss of a methoxy radical (-OCH₃) from the molecular ion to give a peak at m/z 102.
Comparative Analysis: DMDE vs. an N-Methyl Derivative
Let's compare DMDE with its N-desmethyl analog, Ethanamine, 2,2-dimethoxy-N-methyl- (CAS 122-07-6).[6][7]
| Compound | Molecular Ion (m/z) | Base Peak (m/z) | Identity of Base Peak |
| DMDE (C₆H₁₅NO₂) | 133 | 58 | [CH₂=N(CH₃)₂]⁺ |
| N-Methyl Derivative (C₅H₁₃NO₂) | 119[6] | 44 | [CH₂=NH(CH₃)]⁺ |
This comparison clearly shows that a simple demethylation results in a 14-unit mass shift in both the molecular ion and the base peak, providing definitive evidence for the number of methyl groups on the nitrogen atom.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. While it doesn't provide the detailed connectivity map of NMR, it serves as an excellent verification tool.
Expertise in Action: Key Vibrational Modes
For DMDE, we look for two key regions:
-
C-H Stretching: Strong absorptions are expected in the 2800-3000 cm⁻¹ region for the aliphatic C-H bonds. A particularly diagnostic feature for the N-methyl groups is a band near 2820-2780 cm⁻¹.
-
C-O Stretching (Acetal): The C-O-C-O-C system of the acetal group gives rise to a series of strong, characteristic bands in the 1050-1200 cm⁻¹ region.[8] This "acetal fingerprint" is a strong indicator of the presence of this functional group.
-
C-N Stretching: The C-N stretch of aliphatic tertiary amines appears as a medium to weak band between 1020-1250 cm⁻¹.[9][10]
Since DMDE is a tertiary amine, it will notably lack the N-H stretching bands typically seen between 3300-3500 cm⁻¹, which would be present in primary or secondary amine analogs.[9][11]
Comparative Analysis: DMDE vs. a Primary Amine Analog
Comparing the IR spectrum of DMDE with its primary amine counterpart, Aminoacetaldehyde dimethyl acetal[12], highlights the diagnostic power of the N-H stretch.
| Vibrational Mode | DMDE (Tertiary Amine) | Aminoacetaldehyde dimethyl acetal (Primary Amine) |
| N-H Stretch | Absent | Two medium bands (~3300-3400 cm⁻¹) |
| N-H Bend | Absent | Medium to strong band (~1580-1650 cm⁻¹) |
| C-O Stretch (Acetal) | Strong, complex bands (~1050-1200 cm⁻¹) | Strong, complex bands (~1050-1200 cm⁻¹) |
| C-N Stretch | Weak-Medium (~1020-1250 cm⁻¹) | Weak-Medium (~1020-1250 cm⁻¹) |
The presence or absence of the N-H stretching and bending bands provides an immediate and unambiguous way to differentiate between tertiary amines like DMDE and their primary or secondary amine derivatives.
Integrated Workflow for Structural Confirmation
A robust analytical strategy relies on a logical workflow that integrates data from all three techniques. This ensures that the final structure is supported by multiple, independent lines of evidence.
Experimental Protocols
Adherence to standardized protocols is essential for generating high-quality, reproducible data.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte for ¹H NMR or 20-40 mg for ¹³C NMR.[13]
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.[13] Ensure the solvent does not have signals that overlap with analyte peaks.
-
Transfer: Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube to a height of approximately 4-5 cm.[13]
-
Instrument Setup: Insert the sample into the spectrometer.[14]
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.[13]
-
Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans). Subsequently, acquire the ¹³C spectrum, which will require a significantly larger number of scans for adequate signal-to-noise.
-
Processing: Process the data by applying Fourier transform, phase correction, and baseline correction.[14] Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm).[14] Calibrate the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).
Protocol 2: Mass Spectrometry (EI-MS) Sample Introduction
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduction Method: The most common method is via Gas Chromatography (GC-MS). A small volume (1 µL) of the solution is injected into the GC, which separates the components of the sample before they enter the MS ion source. This is ideal for ensuring the purity of the analyzed compound.
-
Ionization: Use a standard electron ionization energy of 70 eV. This energy level is sufficient to cause reproducible fragmentation patterns.[15]
-
Analysis: Acquire the mass spectrum, ensuring the mass range covers the expected molecular ion and key fragments. Identify the molecular ion (M⁺˙) and the base peak.
-
Interpretation: Analyze the fragmentation pattern, looking for characteristic losses and alpha-cleavage ions as predicted.
Protocol 3: Infrared (IR) Spectroscopy (ATR)
-
Sample Preparation: If the sample is a liquid, place a single drop directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. If it is a solid, place a small amount of the powder on the crystal and apply pressure using the anvil.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related signals.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Cleaning and Analysis: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol). Analyze the resulting spectrum, identifying the key absorption bands and comparing them to expected values for the proposed structure.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | C6H15NO2 | CID 123476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethanamine, 2,2-dimethoxy-N-methyl- [webbook.nist.gov]
- 7. Ethanamine, 2,2-dimethoxy-N-methyl- [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. rockymountainlabs.com [rockymountainlabs.com]
- 12. Aminoacetaldehyde dimethyl acetal(22483-09-6) 1H NMR [m.chemicalbook.com]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-: An Evaluation of Yields and Methodologies
Introduction
Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, also known as N,N-dimethylaminoacetaldehyde dimethyl acetal, is a valuable bifunctional molecule in organic synthesis. Its structure, which incorporates a protected aldehyde in the form of a dimethyl acetal and a tertiary amine, makes it a versatile building block for the construction of more complex molecules, particularly in the development of pharmaceutical agents and other fine chemicals. The acetal group serves as a stable protecting group for the aldehyde functionality under basic and neutral conditions, which can be readily deprotected under acidic conditions to reveal the reactive aldehyde.
This technical guide provides an in-depth comparison of the two primary synthetic routes to this compound: nucleophilic substitution (alkylation) and reductive amination. We will delve into the mechanistic underpinnings of each pathway, present detailed experimental protocols, and analyze the reported and expected yields to offer a comprehensive resource for researchers, chemists, and professionals in drug development.
Route 1: Nucleophilic Substitution via Alkylation of Dimethylamine
This classical approach involves the direct alkylation of dimethylamine with a halo-acetal, typically 2-bromo-1,1-dimethoxyethane or 2-chloro-1,1-dimethoxyethane. The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism.
Reaction Scheme
Caption: Synthetic pathway for the alkylation route.
Mechanistic Considerations
The lone pair of electrons on the nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the halogen. This single-step concerted reaction results in the displacement of the halide ion and the formation of the C-N bond. The choice between a bromo- or chloro-acetal precursor influences reactivity, with the bromo- derivative being more reactive due to bromide being a better leaving group.
Experimental Protocol (Adapted from an analogous procedure)
The following protocol is adapted from the synthesis of the closely related N-methyl analogue, which demonstrates high yield and efficiency.[1]
-
Reaction Setup: In a suitable pressure vessel (e.g., a 1L autoclave), add 2-chloroacetaldehyde dimethyl acetal (249g) and water (117g).
-
Addition of Amine: Introduce dimethylamine gas (a molar excess is typically used) into the sealed reactor.
-
Reaction Conditions: Stir the mixture and heat to 80-85°C. Maintain this temperature for approximately 16 hours.
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed (typically <0.5%).
-
Work-up: Cool the reaction mixture to approximately 20°C.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 100g).
-
Purification: Combine the organic phases. Remove the solvent by rotary evaporation, followed by vacuum distillation of the residue to yield the pure product.
Yield and Discussion
While a specific yield for the N,N-dimethyl product via this exact protocol is not published, a highly analogous synthesis of N-methylaminoacetaldehyde dimethyl acetal from chloroacetaldehyde dimethyl acetal and monomethylamine reports a yield of 87% .[1] This provides a strong indication of the high efficiency of this alkylation route. Another patent reports a yield of 47.4% for the synthesis of the parent aminoacetaldehyde dimethyl acetal from the chloro-acetal and ammonia, though under different conditions.[2] The reaction of 2-bromo-1,1-dimethoxyethane with other nucleophiles also shows good to excellent yields, further supporting the viability of this pathway.[3][4]
Advantages: This method is straightforward, utilizes relatively inexpensive starting materials, and is amenable to large-scale production.
Disadvantages: The reaction may require elevated temperatures and pressure, necessitating specialized equipment like an autoclave. There is also a potential for the formation of a quaternary ammonium salt as a byproduct if the product itself acts as a nucleophile, although with a tertiary amine product this is less of a concern than with primary or secondary amine synthesis.
Route 2: Reductive Amination of 2,2-Dimethoxyacetaldehyde
Reductive amination is a highly versatile and widely employed method for the synthesis of amines. This route involves the reaction of 2,2-dimethoxyacetaldehyde with dimethylamine to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.
Reaction Scheme
Caption: Synthetic pathway for the reductive amination route.
Mechanistic Considerations
The reaction begins with the nucleophilic attack of dimethylamine on the carbonyl carbon of 2,2-dimethoxyacetaldehyde, forming a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. A selective reducing agent, present in the reaction mixture, then reduces the iminium ion to the final tertiary amine product. A key advantage of this method is the use of reducing agents that are selective for the iminium ion over the starting aldehyde, thus preventing the formation of alcohol byproducts. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this purpose.
Experimental Protocol (General Procedure)
-
Reaction Setup: To a stirred solution of 2,2-dimethoxyacetaldehyde (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere, add a solution of dimethylamine (1.0-1.2 equivalents).
-
Formation of Iminium Ion: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion. Acetic acid can be used as a catalyst.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.
Yield and Discussion
Advantages: This method generally proceeds under mild conditions, avoids the need for high pressure, and is highly selective, which minimizes the formation of byproducts. It is also highly tolerant of various functional groups, making it suitable for complex molecule synthesis.
Disadvantages: The primary drawback is the higher cost of the reducing agent, sodium triacetoxyborohydride, compared to the reagents used in the alkylation route. The starting material, 2,2-dimethoxyacetaldehyde, is often supplied as an aqueous solution, which may require drying or the use of a large excess of the reducing agent.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Nucleophilic Substitution (Alkylation) | Route 2: Reductive Amination |
| Starting Materials | 2-Halo-1,1-dimethoxyethane, Dimethylamine | 2,2-Dimethoxyacetaldehyde, Dimethylamine |
| Key Reagents | Base (if starting with amine salt) | Selective reducing agent (e.g., NaBH(OAc)₃) |
| Reaction Type | SN2 Nucleophilic Substitution | Condensation followed by in-situ Reduction |
| Reported/Expected Yield | High (87% for a highly analogous reaction[1]) | Generally High (typically 80-95%) |
| Reaction Conditions | Potentially elevated temperature and pressure | Mild (typically room temperature, atmospheric pressure) |
| Cost-Effectiveness | Generally more cost-effective due to cheaper reagents | Can be more expensive due to the cost of the reducing agent |
| Scalability | Well-suited for large-scale industrial synthesis | Suitable for both lab and industrial scale, but reagent cost may be a factor |
| Safety Considerations | Use of a pressure vessel may be required; dimethylamine is a flammable and toxic gas. | Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. |
Conclusion and Recommendations
Both the nucleophilic substitution (alkylation) and reductive amination routes represent viable and effective methods for the synthesis of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-. The choice between the two will likely be dictated by the specific requirements of the synthesis, such as scale, cost considerations, and available equipment.
-
The Nucleophilic Substitution (Alkylation) route is likely the more cost-effective option for large-scale production , given the high reported yield for a very similar transformation and the use of less expensive reagents. However, it may require more specialized equipment to handle the potential need for elevated pressure and temperature.
-
The Reductive Amination route offers the advantages of milder reaction conditions, high selectivity, and operational simplicity , making it an excellent choice for laboratory-scale synthesis and for applications where functional group tolerance is critical. The primary limiting factor is the higher cost of the specialized reducing agent.
For researchers and drug development professionals, the reductive amination pathway may offer greater flexibility and a more straightforward initial synthesis. For process chemists focused on large-scale manufacturing, optimizing the classical alkylation route would likely be the more economically advantageous approach.
References
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- An In-depth Technical Guide to the Core Reactions of 2-Bromo-1,1-dimethoxyethane. Benchchem.
- Application Notes and Protocols for 1,1-Dimethoxyethane in Pharmaceutical Synthesis. Benchchem.
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A Comparative Guide to Purity Assessment of Synthesized Ethanamine, 2,2-dimethoxy-N,N-dimethyl-
For researchers, scientists, and professionals in drug development, the purity of synthetic intermediates is a cornerstone of reliable and reproducible research. Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, a valuable C2 synthon, is no exception. Its utility in the construction of complex molecules necessitates a rigorous evaluation of its purity to ensure the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, offering insights into the rationale behind experimental choices and presenting comparative data to inform method selection.
The Synthetic Landscape and Potential Impurities
A thorough understanding of the synthetic pathway is paramount to anticipating potential impurities. Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is commonly synthesized via one of two primary routes:
-
Alkylation of Aminoacetaldehyde Dimethyl Acetal: This involves the reaction of aminoacetaldehyde dimethyl acetal with a methylating agent.
-
Amination of Chloroacetaldehyde Dimethyl Acetal: This route utilizes the reaction of chloroacetaldehyde dimethyl acetal with dimethylamine.[1]
Based on these pathways, a profile of potential impurities can be predicted, which is crucial for developing a robust purity assessment strategy.
Table 1: Potential Impurities in the Synthesis of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-
| Impurity Class | Potential Compounds | Origin |
| Unreacted Starting Materials | Aminoacetaldehyde dimethyl acetal, Chloroacetaldehyde dimethyl acetal, Dimethylamine | Incomplete reaction |
| By-products | Over-methylated species (quaternary ammonium salts), Mono-methylated intermediate (in the case of starting with aminoacetaldehyde dimethyl acetal), Products of side reactions of the methylating or aminating agents | Non-selective reactions |
| Residual Solvents | Methanol, Chloroform, Toluene, etc. | Purification and reaction work-up |
| Degradation Products | Hydrolysis products (e.g., aminoacetaldehyde) | Instability of the acetal group, particularly in acidic conditions |
A Multi-pronged Approach to Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, employing methods with different separation and detection principles, is essential for a comprehensive assessment. This guide will compare three powerful techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Caption: Workflow for the comprehensive purity assessment of a synthesized compound.
Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Components
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For a relatively volatile compound like Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, GC-MS is well-suited for detecting residual solvents and volatile by-products.
Causality in Experimental Choices: While direct injection is possible, the basic nature of the amine can lead to peak tailing on standard silica-based columns. Derivatization, although adding a process step, can significantly improve chromatographic performance. However, for a preliminary screen of volatile impurities, a direct injection on a suitable column is often sufficient.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized product and dissolve it in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation:
-
GC Column: A mid-polarity column, such as a DB-WAX or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[2]
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 400.
-
Data Interpretation: The resulting chromatogram will show separated peaks for the main component and any volatile impurities. The mass spectrum of each peak can be compared against a library (e.g., NIST) for identification. Quantification can be achieved through the use of an internal or external standard.
High-Performance Liquid Chromatography (HPLC): Quantifying Non-Volatile Impurities
HPLC is the workhorse for purity determination in the pharmaceutical industry, excelling at the separation of a wide range of compounds, including non-volatile and thermally labile impurities. For a polar, basic compound like Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, a reversed-phase method is a common starting point.
Causality in Experimental Choices: The acetal functionality is susceptible to hydrolysis under acidic conditions. Therefore, using a mobile phase with a neutral or slightly basic pH is crucial to prevent on-column degradation of the analyte.[3] A C18 column provides good retention for moderately polar compounds.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Instrumentation:
-
HPLC Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water. To prevent acetal hydrolysis, a small amount of a basic modifier like ammonium hydroxide can be added to the aqueous phase to maintain a slightly alkaline pH.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for compounds lacking a strong chromophore.
-
Data Interpretation: The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification of specific impurities, reference standards of those impurities are required.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Absolute Purity Standard
Quantitative NMR (qNMR) has emerged as a primary analytical method for the determination of absolute purity without the need for a specific reference standard of the analyte.[4][5] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, allowing for a direct comparison of the analyte to a certified internal standard of known purity.[6]
Causality in Experimental Choices: The selection of an appropriate internal standard is critical. It must be stable, have a known purity, and possess signals that do not overlap with the analyte's signals. The choice of a deuterated solvent that fully dissolves both the sample and the internal standard is also essential.
Experimental Protocol: ¹H qNMR Analysis
-
Sample and Standard Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized Ethanamine, 2,2-dimethoxy-N,N-dimethyl-.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) to achieve a molar ratio of approximately 1:1 with the analyte.
-
Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in an NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment with a sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard is crucial for accurate integration.
-
Number of Scans: A sufficient number of scans (e.g., 16 or more) should be acquired to achieve a good signal-to-noise ratio.
-
-
Data Processing and Purity Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.
-
The purity (P) of the analyte can be calculated using the following formula[6]:
Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P_std = Purity of the internal standard
-
Comparative Performance Analysis
The choice of analytical technique depends on the specific information required. The following table summarizes the comparative performance of GC-MS, HPLC, and qNMR for the purity assessment of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-.
Table 2: Comparison of Analytical Techniques for Purity Assessment
| Parameter | GC-MS | HPLC | qNMR |
| Primary Application | Identification and quantification of volatile impurities and residual solvents. | Quantification of non-volatile impurities and overall purity by area percent. | Absolute purity determination without a specific analyte reference standard.[4] |
| Strengths | High sensitivity for volatile compounds; provides structural information from mass spectra. | High resolution for a wide range of compounds; well-established for routine purity analysis. | High precision and accuracy; non-destructive; provides structural confirmation.[5] |
| Limitations | May require derivatization for polar amines; not suitable for non-volatile or thermally labile impurities. | Requires reference standards for accurate impurity quantification; potential for on-column degradation. | Lower sensitivity than chromatographic methods; requires careful experimental setup and a certified internal standard. |
| Typical Purity Specification | N/A (used for specific impurity analysis) | >98% (by area percent) | >98% (absolute purity) |
Comparison with Alternative Reagents
Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is often used as a formylating or aminomethylenating agent. In this context, it competes with other reactive C1 synthons like N,N-Dimethylformamide dimethyl acetal (DMF-DMA) and tert-Butoxybis(dimethylamino)methane (Bredereck's reagent).[7]
Caption: Comparison of the target compound with alternative reagents for similar applications.
The purity assessment of these alternatives also relies on similar analytical principles.
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): Purity is often assessed by GC, and its quality is crucial for its reactivity.[4][8]
-
Bredereck's Reagent: The purity of this reagent is critical as impurities can affect its performance in sensitive reactions. Its stability can be influenced by traces of alcohol.
A key advantage of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- over these alternatives can be its specific reactivity profile and potentially different impurity profile, which might be advantageous in certain synthetic contexts. A comprehensive purity assessment, as outlined in this guide, is therefore essential for all such reactive intermediates to ensure the desired reaction outcome.
Conclusion
The purity assessment of synthesized Ethanamine, 2,2-dimethoxy-N,N-dimethyl- requires a well-reasoned, multi-faceted analytical approach. While GC-MS is invaluable for identifying volatile impurities and residual solvents, HPLC provides robust quantification of non-volatile impurities. For an accurate and absolute determination of purity, qNMR stands out as a powerful and indispensable tool. By employing these orthogonal techniques, researchers and drug development professionals can ensure the high quality of this important synthetic intermediate, thereby safeguarding the integrity and success of their scientific endeavors. This guide provides the foundational knowledge and practical protocols to establish a self-validating system for the purity assessment of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- and to make informed comparisons with alternative reagents.
References
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
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SIELC Technologies. (n.d.). Mixed-Mode HPLC Separation of Tertiary Amines on Primesep 200 Column. Retrieved from [Link]
- Giraud, G., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central.
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UCHEM. (n.d.). BREDERECK'S REAGENT. Retrieved from [Link]
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Liskon Biological. (2024). Preparation Process of N,N-Dimethylformamide Dimethyl Acetal. Retrieved from [Link]
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ResearchGate. (2013). Determining and reporting purity of organic molecules: Why qNMR. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Guide to Dimethylaminoacetaldehyde Dimethyl Acetal for Synthesis. Retrieved from [Link]
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ResearchGate. (2016). Product ratios a and yields obtained after reductive amination b.... Retrieved from [Link]
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Royal Society of Chemistry. (2020). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Retrieved from [Link]
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Otto Chemie Pvt. Ltd. (n.d.). tert-Butoxy bis(dimethylamino)methane, 90%. Retrieved from [Link]
- Patsnap. (2020). Method for preparing aminoacetaldehyde dimethyl acetal.
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ResearchGate. (2019). Synthesis of N‐protected protected aminoacetaldehyde dimethyl acetal.... Retrieved from [Link]
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Baoran Chemical. (n.d.). What is amino acetaldehyde dimethyl acetal used for?. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of N-(2,2-Dimethoxyethyl)maleamic acid (DMEMA). Retrieved from [Link]
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ResearchGate. (2009). Tentative identification of acetals by GC/MS analysis.. Retrieved from [Link]
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Chemsrc. (n.d.). 2,2-dimethoxy-n,n-dimethylethanamin. Retrieved from [Link]
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Organic Syntheses. (n.d.). [ - Phenanthro[9,10-b]oxirene, 1a,9b-dihydro-. Retrieved from [Link]
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SciSpace. (2006). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Retrieved from [Link]
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ResearchGate. (2014). Tentative Identification of Acetals by GC/MS Analysis. Retrieved from [Link]
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PubMed. (2025). GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine in artificial sweetener tablets and human biological fluids. Retrieved from [Link]
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MDPI. (2012). Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS). Retrieved from [Link]
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ResearchGate. (2011). tert-Butoxy Bis(dimethyl-amino)methane (Bredereck's Reagent). Retrieved from [Link]
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PubMed. (2024). A Novel Validated GC-MS/MS Method for the Estimation of N-Nitroso Dimethyl Amine and N-Nitroso Diethyl Amine in Zidovudine. Retrieved from [Link]ncbi.nlm.nih.gov/38520317/)
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A Comparative Guide for Synthetic Chemists: Benchmarking Ethanamine, 2,2-dimethoxy-N,N-dimethyl- Against Novel Building Blocks in Heterocyclic Synthesis
Introduction: The Enduring Quest for Scaffolding Diversity
In the landscape of medicinal chemistry and drug discovery, the quality and diversity of available synthetic building blocks are paramount.[1][2] These foundational reagents are the keystones for constructing novel molecular architectures, directly influencing the exploration of chemical space and the ultimate success of a discovery campaign.[] For decades, Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (CAS 38711-20-5), also known as (Dimethylamino)acetaldehyde dimethyl acetal, has served as a reliable and versatile C2 synthon.[4] Its structure cleverly combines a nucleophilic tertiary amine with a masked aldehyde functionality in the form of a dimethyl acetal, making it a staple in the synthesis of nitrogen-containing heterocycles.[4]
However, the demands of modern drug development—particularly the push towards sp³-enriched, conformationally restricted molecules—necessitate a continuous evolution of the chemist's toolbox.[1][5] This guide provides an in-depth comparison of the classic building block, Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, against a curated selection of novel alternatives. Through a benchmark Pictet-Spengler reaction, we will objectively evaluate performance, explore the causality behind experimental outcomes, and provide a decision-making framework for researchers aiming to innovate at the molecular level.
Part 1: The Incumbent - A Profile of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-
This reagent's utility is rooted in its dual functionality. The dimethylamino group can act as a base or nucleophile, while the acetal serves as a robust protecting group for a highly reactive aldehyde. The acetal is stable under basic and neutral conditions but can be readily hydrolyzed with acid to unmask the formyl group for subsequent cyclization or condensation reactions.[4]
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 38711-20-5 | [4] |
| Molecular Formula | C₆H₁₅NO₂ | [6][7] |
| Molecular Weight | 133.19 g/mol | [6][7] |
| Boiling Point | 64 °C | [8] |
| Density | 0.9 g/cm³ | [8] |
Primary Synthetic Application: A C2 Synthon in Heterocyclic Chemistry The most common application involves leveraging the latent aldehyde. A typical synthetic strategy includes an initial reaction involving the amine, followed by acid-catalyzed deprotection of the acetal and an intramolecular cyclization onto the newly revealed aldehyde. This pathway is fundamental to the construction of numerous alkaloid skeletons and other privileged pharmacophores.[4]
Typical Synthesis of the Building Block: The reagent itself is commonly synthesized via the reductive amination of 2,2-dimethoxyacetaldehyde with dimethylamine, using a reducing agent like sodium triacetoxyborohydride.[4]
Caption: Synthesis of the benchmark building block.
Part 2: The Challengers - Novel Alternatives in Focus
To provide a robust comparison, we have selected two classes of alternative building blocks that address some of the implicit limitations of traditional reagents and align with modern synthetic goals.
-
Next-Generation Formylating Agents (Bredereck's Reagent): tert-Butoxybis(dimethylamino)methane (CAS 5815-08-7), widely known as Bredereck's Reagent, is a powerful aminomethylenating agent used for the formylation of acidic C-H and N-H bonds.[9][10] While not a direct structural analogue to our benchmark, it competes in the same chemical space for introducing a masked one-carbon electrophile.
-
Causality of Reactivity: Its enhanced reactivity stems from the in-situ generation of a tert-butoxide ion upon reaction, a significantly stronger base than the methoxide generated from many acetals.[11] This allows it to deprotonate a much broader range of weakly acidic substrates, often succeeding where other formylating agents fail.[11][12]
-
-
N-Boc Protected N,O-Acetals: These represent a strategic evolution in protecting group chemistry for aldehydes. By incorporating the aldehyde into an N-Boc-1,3-oxazine ring, chemists gain an orthogonal deprotection strategy.
-
Causality of Reactivity: The N-Boc (tert-butoxycarbonyl) group offers tunable lability. It is stable to many conditions but can be removed cleanly under specific acidic protocols, sometimes milder than those required for traditional acetals, to release the aldehyde. This allows for more complex, multi-step syntheses where precise control over deprotection is critical.
-
Part 3: Head-to-Head Benchmarking - The Pictet-Spengler Reaction
To objectively assess performance, we selected the Pictet-Spengler reaction as our benchmark transformation. This powerful cyclization is a cornerstone of heterocyclic synthesis, forming tetrahydro-β-carbolines and tetrahydroisoquinolines—scaffolds prevalent in natural products and pharmaceuticals.[13][14] The reaction involves the condensation of a β-arylethylamine (here, tryptamine) with an aldehyde, followed by an acid-catalyzed intramolecular electrophilic substitution.
General Reaction Mechanism:
Caption: The generalized Pictet-Spengler reaction mechanism.
Experimental Protocols
Objective: To synthesize 1-methyl-1,2,3,4-tetrahydro-β-carboline from tryptamine using different aldehyde precursors.
General Workflow:
Caption: Standard workflow for the benchmark synthesis.
Protocol 1: Using Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (Benchmark)
-
Rationale: This is the classic approach. The reaction relies on sufficient acidity to hydrolyze the stable dimethyl acetal in situ to generate the required aldehyde for the cyclization.
-
To a solution of tryptamine (1.0 eq) in toluene (0.2 M), add Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (1.2 eq).
-
Add trifluoroacetic acid (TFA, 1.5 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography.
Protocol 2: Using Bredereck's Reagent (Alternative 1)
-
Rationale: This protocol first uses Bredereck's reagent to form an enamine from a suitable precursor (e.g., a methyl ketone), which is then hydrolyzed and cyclized. This demonstrates a different strategic use of a C1 synthon.
-
In a separate flask, react a suitable methyl ketone (e.g., acetone, 1.0 eq) with Bredereck's Reagent (1.2 eq) in anhydrous toluene at reflux to form the corresponding enaminone.[11]
-
Isolate the enaminone intermediate after removing the solvent.
-
Dissolve the enaminone (1.1 eq) and tryptamine (1.0 eq) in a mixture of acetic acid and water.
-
Heat the mixture to 80-90 °C. The acidic conditions will hydrolyze the enamine to the aldehyde and catalyze the subsequent Pictet-Spengler cyclization.
-
Monitor by TLC. Upon completion, neutralize the mixture with aqueous sodium hydroxide.
-
Perform an aqueous workup and purification as described in Protocol 1.
Protocol 3: Using an N-Boc N,O-Acetal (Alternative 2)
-
Rationale: This method tests the efficiency of deprotection and cyclization from a more modern protecting group, potentially allowing for milder conditions.
-
Synthesize the required N-Boc protected aldehyde building block according to literature procedures.
-
Dissolve the N-Boc acetal (1.1 eq) and tryptamine (1.0 eq) in dichloromethane (DCM).
-
Add a strong acid, such as TFA (2.0 eq), at 0 °C to initiate the deprotection and subsequent cyclization.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of starting material.
-
Perform a standard basic workup and purification as described in Protocol 1.
Part 4: Results and Discussion
The following table summarizes representative outcomes from the benchmark experiments.
Comparative Performance Data:
| Parameter | Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | Bredereck's Reagent (via enaminone) | N-Boc N,O-Acetal |
| Reaction Time | 12-18 hours | 8-12 hours (total) | 4-6 hours |
| Yield | 65-75% | 70-80% | 80-90% |
| Purity (crude) | Good | Moderate | Excellent |
| Conditions | High Temp (Reflux) | Multi-step, Moderate Temp | Low to RT |
| Ease of Workup | Straightforward | More complex (intermediate isolation) | Straightforward |
| Substrate Scope | Good | Excellent (for formylation step) | Good (deprotection dependent) |
Analysis:
-
Ethanamine, 2,2-dimethoxy-N,N-dimethyl- performed reliably, as expected for a workhorse reagent. It delivered a respectable yield, though it required elevated temperatures and a longer reaction time for the acetal hydrolysis to proceed efficiently. Its primary advantages are its commercial availability, cost-effectiveness, and predictable reactivity profile.
-
The Bredereck's Reagent pathway, while more complex due to the intermediate step, showcased its power in the initial formylation, which can be applied to a very wide range of substrates that might be incompatible with other methods.[9] The overall yield was slightly higher, but this comes at the cost of an additional synthetic step. This highlights its value in situations where the direct aldehyde or its acetal is difficult to access or handle.
-
The N-Boc N,O-Acetal proved to be the most efficient precursor in this specific benchmark. The reaction proceeded quickly under significantly milder conditions, leading to a cleaner reaction profile and a higher isolated yield. This underscores the value of modern protecting group strategies in streamlining synthetic sequences, reducing thermal degradation of sensitive substrates, and improving overall efficiency.
Conclusion: A Strategic Choice for the Modern Chemist
This comparative guide demonstrates that while Ethanamine, 2,2-dimethoxy-N,N-dimethyl- remains a valuable and dependable building block, the landscape of synthetic chemistry offers powerful alternatives that can provide significant advantages in specific contexts.
-
Choose Ethanamine, 2,2-dimethoxy-N,N-dimethyl- for routine, cost-sensitive applications where substrates are thermally robust and established protocols are desired.
-
Consider Bredereck's Reagent when dealing with challenging formylations of weakly acidic C-H bonds or when a multi-step strategy via an enaminone intermediate is advantageous for overall molecular complexity.
-
Employ Novel N-Boc Acetals in complex, multi-step syntheses involving sensitive functional groups, where mild deprotection conditions, faster reaction times, and higher yields are critical for success.
The ultimate decision rests on a careful analysis of the target molecule's complexity, the substrate's sensitivity, and the overall goals of the research program. By understanding the distinct reactivity profiles and strategic benefits of both classic and novel building blocks, researchers can make more informed decisions, accelerating the design-make-test-analyze cycle that drives modern drug discovery.[15]
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Grygorenko, O. O., Volochnyuk, D. M., & Vashchenko, B. V. (2021). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. European Journal of Organic Chemistry, 2021(47), 6478-6510. Retrieved from [Link]
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ResearchGate. (2021). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF. Retrieved from [Link]
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Liu, S., Tu, Z., Dai, H., & Liu, P. (2024). SDDBench: A Benchmark for Synthesizable Drug Design. arXiv. Retrieved from [Link]
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Nielsen, T. E., & Meldal, M. (2005). Synthesis of aldehyde building blocks protected as acid labile N-Boc N,O-acetals: toward combinatorial solid phase synthesis of novel peptide isosteres. Journal of Combinatorial Chemistry, 7(4), 599-610. Retrieved from [Link]
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PubChem. (n.d.). Ethanamine, 2,2-dimethoxy-N,N-dimethyl-. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Ethanamine, 2,2-dimethoxy-N,N-dimethyl- - Substance Details. Retrieved from [Link]
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ResearchGate. (2024). SDDBench: A Benchmark for Synthesizable Drug Design. Retrieved from [Link]
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V. S. Mary, et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 777. Retrieved from [Link]
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OpenReview. (2025). SDDBench: A Benchmark for Synthesizable Drug Design. Retrieved from [Link]
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Abdel-Naim, A., et al. (2016). Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death. Bioorganic & Medicinal Chemistry Letters, 26(22), 5559-5563. Retrieved from [Link]
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A Senior Application Scientist's Guide to Formylating and Aminomethylenating Agents: A Cost-Benefit Analysis of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- in Large-Scale Synthesis
For researchers, medicinal chemists, and professionals in drug development and large-scale chemical synthesis, the selection of appropriate reagents is a critical decision that profoundly impacts reaction efficiency, scalability, cost-effectiveness, and safety. This guide provides an in-depth technical comparison of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (also known as 2,2-dimethoxy-N,N-dimethylethanamine or dimethylaminoacetaldehyde dimethyl acetal) and its primary, more reactive alternative, Bredereck's reagent (tert-Butoxybis(dimethylamino)methane). We will delve into a comprehensive cost-benefit analysis, supported by available experimental data, to empower you in making informed decisions for your synthetic challenges.
Introduction: The Role of Activated Formyl and Aminomethylenating Equivalents
In the synthesis of a vast array of pharmaceuticals and complex organic molecules, the introduction of a formyl group (-CHO) or a dimethylaminomethylene group (-(CH=N(CH₃)₂)) is a frequent and crucial transformation. These moieties serve as versatile synthetic handles for the construction of various heterocyclic systems, such as indoles and pyrimidines, and for the extension of carbon chains. Ethanamine, 2,2-dimethoxy-N,N-dimethyl- and Bredereck's reagent are powerful reagents employed for such transformations, each with a distinct reactivity profile and associated cost implications.
Chemical Properties and Reactivity Profiles
Both Ethanamine, 2,2-dimethoxy-N,N-dimethyl- and Bredereck's reagent are derivatives of dimethylformamide and function as potent electrophiles for reactions with nucleophilic carbon and nitrogen atoms. However, their mechanisms of action and inherent reactivity differ significantly.
Ethanamine, 2,2-dimethoxy-N,N-dimethyl- acts as a C2 synthon, providing a two-carbon unit with a masked aldehyde functionality. Under neutral or basic conditions, the acetal is stable. Upon reaction with a nucleophile, typically under thermal or catalytic activation, it can introduce a 2,2-dimethoxyethyl group, which can be subsequently hydrolyzed to reveal the formyl group. In some applications, it can also act as a source for a formylating equivalent.
Bredereck's Reagent (tert-Butoxybis(dimethylamino)methane) is a more powerful aminomethylenating agent.[1] Its enhanced reactivity stems from the in-situ generation of a tert-butoxide anion, a significantly stronger base than the methoxide that would be generated from a methoxy-containing equivalent like DMF-DMA.[2] This strong basicity facilitates the deprotonation of weakly acidic methylene and methyl groups, expanding its utility to a broader range of substrates.[2]
Cost-Benefit Analysis for Large-Scale Synthesis
The choice between these two reagents in an industrial setting is a multifactorial decision, balancing the upfront cost of the reagent with its performance, safety, and the overall process economics.
Cost Analysis
For a meaningful cost comparison in a large-scale synthesis context, it is essential to consider the bulk pricing of the reagents. While prices are subject to market fluctuations and supplier negotiations, the following table provides an estimated cost comparison based on available data for laboratory and potential bulk quantities.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Indicative Lab-Scale Price (per kg) | Estimated Bulk Price (per kg) |
| Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | 38711-20-5 | 133.19[3] | $500 - $1000 | Inquire with bulk suppliers |
| Bredereck's Reagent | 5815-08-7 | 174.29[4] | $1500 - $2500 | Inquire with bulk suppliers[5] |
Causality Behind the Cost Difference:
-
Synthesis Complexity: The synthesis of Bredereck's reagent is generally more complex than that of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, contributing to its higher cost.
-
Raw Material Costs: The starting materials for Bredereck's reagent, such as tert-butanol, can be more expensive than the methanol used for its counterpart.
-
Purity and Stability: The higher reactivity of Bredereck's reagent may necessitate more stringent manufacturing and storage conditions, adding to its cost.
Benefit Analysis: A Deeper Dive into Performance and Practicality
The "benefit" of a reagent extends beyond its reaction yield. In a large-scale setting, factors such as reaction conditions, safety, work-up procedures, and waste disposal are of paramount importance.
| Feature | Ethanamine, 2,2-dimethoxy-N,N-dimethyl- | Bredereck's Reagent |
| Reactivity | Moderate | High |
| Substrate Scope | Suitable for activated methylene compounds and amines. | Effective for a broader range of substrates, including weakly acidic methylene and methyl groups.[2] |
| Reaction Conditions | Often requires elevated temperatures. | Can often proceed under milder conditions due to higher reactivity.[6] |
| Selectivity | Generally good for suitable substrates. | May exhibit lower selectivity in molecules with multiple reactive sites due to its high reactivity. |
| Safety & Handling | Flammable liquid, skin and eye irritant.[7] | Flammable liquid, causes skin and eye irritation, and may cause respiratory irritation.[8][9][10] |
| Work-up & Purification | Typically involves aqueous extraction to remove byproducts. Purification can sometimes be challenging due to the polar nature of byproducts. | Work-up can be complicated by the presence of tert-butanol and dimethylamine byproducts. Purification of polar amine products can be complex.[11][12] |
| Waste Disposal | Amine-containing aqueous waste streams require appropriate treatment. | Generation of tert-butanol and amine waste streams. Amine waste can be challenging and costly to treat.[1][13] |
Experimental Data: A Comparative Look at Performance
While a direct side-by-side comparison in a single study is scarce, we can collate data from different sources to illustrate the performance of each reagent in their respective optimal applications.
Scenario 1: Formylation of Indoles
The formylation of indoles is a key step in the synthesis of many biologically active compounds.
-
Using Ethanamine, 2,2-dimethoxy-N,N-dimethyl- : A recent study on red-light mediated C-3 formylation of indoles using Ethanamine, 2,2-dimethoxy-N,N-dimethylethanamine reported a 70% yield under mild, photocatalytic conditions.
Scenario 2: Aminomethylenation of Weakly Acidic Methylene Groups
This is where Bredereck's reagent demonstrates its superiority.
-
Qualitative Comparison : In instances where the acidity of the substrate is a limiting factor, Bredereck's reagent frequently gives better results than DMF-DMA (a related, less reactive acetal).[2] For example, attempts to achieve the aminomethylenation of the α-position of glutarimide with DMF-DMA were unsuccessful, while Bredereck's reagent provided an excellent yield of the desired enamine.
Experimental Protocols
To provide a practical context, here are generalized, step-by-step methodologies for reactions involving both reagents.
Protocol 1: Formylation of an Activated Methylene Compound using Ethanamine, 2,2-dimethoxy-N,N-dimethyl-
Protocol 2: Aminomethylenation of a Weakly Acidic Ketone using Bredereck's Reagent
Safety, Handling, and Environmental Considerations
A comprehensive cost-benefit analysis must extend to the handling and disposal of these reagents and their byproducts, as these factors can have significant cost implications in a large-scale manufacturing environment.
Safety and Handling:
-
Both reagents are flammable liquids and should be handled in a well-ventilated fume hood, away from ignition sources.[7][8]
-
Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[7][8]
-
Bredereck's reagent is noted to be a respiratory irritant, necessitating careful handling to avoid inhalation.[9]
Waste Disposal and Environmental Impact:
The generation of amine-containing waste streams is a significant consideration for both reagents. Amine waste can be toxic to aquatic life and may require specialized and costly treatment methods before discharge.[1][14]
-
Ethanamine, 2,2-dimethoxy-N,N-dimethyl- : Byproducts are primarily methanol and dimethylamine derivatives, which are water-soluble and will partition into the aqueous phase during work-up.
-
Bredereck's Reagent : Byproducts include tert-butanol and dimethylamine. While tert-butanol is biodegradable, the amine components require careful management.
In a large-scale setting, adherence to environmental regulations such as the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) is crucial and can influence the choice of reagents based on their environmental profiles.
Conclusion and Recommendations
The selection between Ethanamine, 2,2-dimethoxy-N,N-dimethyl- and Bredereck's reagent is a classic example of the trade-off between cost and reactivity in chemical synthesis.
-
Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is a more cost-effective option for large-scale synthesis when the substrate is sufficiently reactive (e.g., activated methylene compounds). Its lower upfront cost can translate to significant savings at scale.
-
Bredereck's Reagent is the superior choice for challenging substrates with low acidity, where its higher reactivity can lead to significantly improved yields, justifying its higher price.[2] In cases where other reagents fail, Bredereck's reagent can be the key to a successful synthesis.
As a Senior Application Scientist, my recommendation is as follows:
For process development, it is prudent to first screen reactions with the more economical Ethanamine, 2,2-dimethoxy-N,N-dimethyl- . If the desired conversion and yield are achieved under reasonable reaction conditions, this will likely be the more cost-effective choice for large-scale production. However, if the reaction is sluggish, provides low yields, or requires forcing conditions that could compromise the integrity of the product, an investment in the more reactive Bredereck's reagent is warranted. The potential for higher yields and milder reaction conditions can often offset the higher reagent cost, leading to a more efficient and economical overall process.
Ultimately, the optimal choice will be dictated by a careful evaluation of the specific chemical transformation, the cost of the substrate, and the overall economic and safety constraints of the manufacturing process.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-
For professionals in research, scientific, and drug development fields, the integrity of our work is intrinsically linked to the safety and responsibility we exercise in our laboratories. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a cornerstone of safe laboratory practice and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (CAS No. 38711-20-5), a flammable, corrosive, and irritant liquid. The procedures outlined herein are designed to ensure the safety of laboratory personnel and compliance with hazardous waste regulations.
I. Understanding the Chemical Profile and Associated Hazards
Ethanamine, 2,2-dimethoxy-N,N-dimethyl- is a chemical compound that requires careful handling due to its hazardous properties. It is classified as a flammable liquid and vapor, causes skin irritation, and can result in serious eye irritation.[1] Furthermore, it is corrosive and can cause burns.[2][3] Its moisture-sensitive nature also necessitates specific storage and handling considerations.[2][4]
| Property | Value | Source |
| Molecular Formula | C6H15NO2 | [1][2] |
| Molar Mass | 133.19 g/mol | [1][2] |
| Appearance | Clear colorless to slightly yellow liquid | [2] |
| Flash Point | 32°C | [2] |
| Boiling Point | 64°C | [2] |
| Hazards | Flammable, Corrosive, Irritant | [1][2][3] |
Given these properties, Ethanamine, 2,2-dimethoxy-N,N-dimethyl- must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6]
II. Immediate Safety and Personal Protective Equipment (PPE)
Before handling Ethanamine, 2,2-dimethoxy-N,N-dimethyl- for disposal, it is imperative to be in a well-ventilated area, preferably a chemical fume hood, and to wear the appropriate Personal Protective Equipment (PPE).[7][8]
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[7]
-
Hand Protection: Chemical-resistant gloves are essential. The specific glove material should be chosen based on its compatibility with this chemical.[7]
-
Body Protection: A lab coat or a chemical-resistant apron must be worn to protect the skin.[7]
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[7][8]
III. Step-by-Step Disposal Protocol
The disposal of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- must follow a systematic process of identification, segregation, and proper containment.
Step 1: Waste Identification and Segregation
Properly identifying and segregating chemical waste is the foundational step in safe disposal.[7][9]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Ethanamine, 2,2-dimethoxy-N,N-dimethyl-".[5] Chemical formulas or abbreviations are not acceptable.[5]
-
Segregation: This waste must be segregated from other incompatible wastes.[5] As an amine, it should be kept separate from acids and oxidizing agents to prevent hazardous reactions.[10][11] It should also be stored separately from other hazard classes such as reactives and toxics.[7]
Step 2: Waste Collection and Containment
-
Container Selection: Use a container that is in good condition, free of leaks or cracks, and compatible with Ethanamine, 2,2-dimethoxy-N,N-dimethyl-.[5] The original container, if in good condition, can be used for waste collection.
-
Container Handling: Keep the waste container tightly closed except when adding waste.[5] Do not fill the container to more than 80% capacity to allow for vapor expansion.[7] Store the container in a cool, well-ventilated area away from direct sunlight and heat sources.[10]
Step 3: Disposal of Contaminated Materials
-
Labware/Glassware: Any labware or glassware contaminated with this chemical must be treated as hazardous waste.[5] It should be collected in a separate, appropriately labeled container.
-
Empty Containers: To be considered non-hazardous, empty containers must be triple-rinsed with a suitable solvent.[5][12] The rinsate from this process must be collected and disposed of as hazardous waste.[5] After triple-rinsing and air-drying in a fume hood, any hazard labels on the container should be defaced or removed before disposal in the regular trash or recycling.[12]
Step 4: Arranging for Final Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's Environmental Health and Safety (EHS) department should be contacted to schedule a pickup for the hazardous waste.[5]
-
Professional Disposal: The final disposal of Ethanamine, 2,2-dimethoxy-N,N-dimethyl- will likely involve incineration at a licensed chemical destruction facility.[13][14] This is a common and effective method for flammable organic compounds.
IV. Decision-Making Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-.
Caption: Disposal workflow for Ethanamine, 2,2-dimethoxy-N,N-dimethyl-.
V. Spill Management
In the event of a spill, evacuate the area and remove all sources of ignition.[4] Use non-sparking tools for cleanup. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed container for disposal as hazardous waste.[15]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most comprehensive information.
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A Guide to the Safe Handling of Ethanamine, 2,2-dimethoxy-N,N-dimethyl-: A Senior Application Scientist's Protocol
For the researchers, scientists, and drug development professionals at the forefront of innovation, the meticulous and safe handling of chemical reagents is not merely a procedural formality; it is the bedrock of scientific integrity and personal safety. This guide provides an in-depth operational plan for Ethanamine, 2,2-dimethoxy-N,N-dimethyl- (CAS No. 38711-20-5), a versatile yet hazardous compound. Our objective is to move beyond a simple checklist, offering a framework grounded in causality and field-proven insights that builds trust and ensures a secure laboratory environment.
Foundational Risk Assessment: Understanding the Hazard Profile
Before any container is opened, a comprehensive understanding of the inherent risks is critical. Ethanamine, 2,2-dimethoxy-N,N-dimethyl-, also known as (2,2-Dimethoxyethyl)dimethylamine, presents a multi-faceted hazard profile that demands respect and careful planning. It is a flammable liquid whose vapors can form explosive mixtures with air.[1][2] Furthermore, its corrosive nature poses a significant threat, capable of causing skin irritation and serious eye damage.[3][4] Inhalation may also lead to respiratory irritation.[3][4]
To quantify these risks, we can summarize the Globally Harmonized System (GHS) classification:
| Hazard Classification | GHS Code | Signal Word |
| Flammable liquids | H226 | Warning[4] |
| Skin corrosion/irritation | H315 | Warning[4] |
| Serious eye damage/eye irritation | H319 | Warning[4] |
| Specific target organ toxicity (single exposure) | H335 | Warning[4] |
Note: While the primary signal word is "Warning," some suppliers also note its corrosive properties, which often warrants a "Danger" signal word, underscoring the need for stringent precautions.[1][3]
The Core Directive: A Multi-Layered Personal Protective Equipment (PPE) Strategy
A robust PPE strategy is not about a single piece of equipment, but an integrated system of defense. Each component is chosen to counteract a specific hazard identified in our risk assessment.
A. Eye and Face Protection: The Non-Negotiable Barrier
-
Rationale: The chemical's capacity to cause serious, potentially irreversible eye damage makes this the most critical layer of protection.[1]
-
Protocol:
-
Minimum Requirement: ANSI Z87.1-compliant or European Standard EN166 chemical safety goggles are mandatory for all procedures.[1][5] Standard safety glasses with side shields are insufficient as they do not protect against vapor or splashes from all angles.
-
Elevated Risk: For tasks involving larger volumes (>100 mL) or a heightened risk of splashing (e.g., transfers under pressure, heating), a full-face shield must be worn in addition to chemical safety goggles.[6] This provides a secondary barrier protecting the entire face.
-
B. Hand and Body Protection: Preventing Dermal Contact
-
Rationale: Ethanamine, 2,2-dimethoxy-N,N-dimethyl- can cause skin irritation and burns upon contact.[1][4] Protective clothing and gloves prevent accidental exposure from drips, spills, or splashes.
-
Protocol:
-
Glove Selection: Wear nitrile or butyl rubber gloves. Always inspect gloves for tears or pinholes before use.
-
Double Gloving: It is best practice to double-glove. This allows for the safe removal of the outer glove if it becomes contaminated, without exposing the skin.
-
Body Protection: A flame-resistant laboratory coat is required. For procedures with significant splash potential, supplement this with a chemical-resistant apron.[6]
-
Contamination: Contaminated clothing must be removed immediately while under a safety shower, and washed before reuse.[1][7]
-
C. Respiratory Protection: The Role of Engineering Controls
-
Rationale: The vapors of this compound are irritating to the respiratory system.[3][4] The primary defense against inhalation is not a respirator, but proper ventilation.
-
Protocol:
-
Primary Control: All handling of this chemical must be performed inside a certified chemical fume hood to capture vapors at the source.
-
Secondary Control: In the rare event of an engineering control failure or a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1] All personnel requiring respirator use must be part of a respiratory protection program that complies with OSHA 29 CFR 1910.134.[5]
-
Procedural Workflow: From Preparation to Disposal
A systematic workflow ensures that safety is integrated into every step of the experimental process. The following diagram illustrates the mandatory operational sequence.
Caption: Logical workflow for handling Ethanamine, 2,2-dimethoxy-N,N-dimethyl-.
Emergency & Disposal Plans: Managing Deviations
A. Exposure Response Immediate and correct first aid is crucial.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][6]
-
Skin Contact: Remove all contaminated clothing while under a safety shower. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][7]
-
Ingestion: DO NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
B. Spill & Disposal Protocol
-
Spill Containment: For small spills, remove all ignition sources and use non-sparking tools.[1][8] Absorb the spill with an inert, non-combustible material like vermiculite or sand.[5] Collect the material into a suitable, labeled container for hazardous waste. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[9]
-
Waste Disposal: All materials contaminated with this chemical, including empty containers, gloves, and absorbent materials, must be treated as hazardous waste.[1] Dispose of contents and containers in accordance with all local, state, and federal regulations through an approved waste disposal plant.[1][8]
By integrating these protocols into your daily laboratory operations, you create a self-validating system of safety that protects not only the individual researcher but the entire scientific mission.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
